N-(4-Butoxybenzylidene)-4-acetylaniline
Description
Properties
IUPAC Name |
1-[4-[(4-butoxyphenyl)methylideneamino]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-3-4-13-22-19-11-5-16(6-12-19)14-20-18-9-7-17(8-10-18)15(2)21/h5-12,14H,3-4,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSNPDHAHJRADR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336418 | |
| Record name | N-(4-Butoxybenzylidene)-4-acetylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17224-18-9 | |
| Record name | 1-[4-[[(4-Butoxyphenyl)methylene]amino]phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17224-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Butoxybenzylidene)-4-acetylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Butoxybenzylidene)-4-acetylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-(4-Butoxybenzylidene)-4-acetylaniline
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of the Schiff base liquid crystal, N-(4-Butoxybenzylidene)-4-acetylaniline. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development who are interested in the synthesis and analysis of calamitic liquid crystals. The guide delves into the causal relationships behind the experimental design, ensuring a robust and reproducible scientific narrative.
Introduction: The Significance of Schiff Base Liquid Crystals
Schiff bases, compounds containing an azomethine (-C=N-) group, are a cornerstone in the development of thermotropic liquid crystals. Their synthesis is typically straightforward, and their rigid molecular structure, often composed of linked phenyl rings, is conducive to the formation of mesophases. The this compound molecule is a quintessential example of a calamitic (rod-shaped) liquid crystal, where the interplay of a rigid core and flexible terminal groups dictates its mesomorphic behavior.
The molecular architecture features a central imine linkage that connects two aromatic rings. This rigid core is essential for the anisotropic properties that define liquid crystals. The terminal butoxy group provides flexibility, influencing the melting point and the temperature range of the liquid crystalline phase. On the other end, the acetyl group contributes to the molecule's polarity and can influence its alignment in an electric field, a critical property for display technologies. Understanding the synthesis and characterization of this compound provides a fundamental framework for the rational design of new liquid crystalline materials with tailored properties.
Synthesis of this compound
The synthesis of this compound is achieved through a condensation reaction between 4-butoxybenzaldehyde and 4-aminoacetophenone. This nucleophilic addition-elimination reaction is a classic method for forming the imine bond characteristic of Schiff bases.
Causality of Experimental Choices
The selection of reactants is straightforward, as they directly provide the two key components of the target molecule. The choice of solvent and catalyst, however, is critical for reaction efficiency and purity of the product.
-
Solvent: Absolute ethanol is a common solvent for this reaction. It effectively dissolves the reactants and allows for the reaction to proceed at a moderate reflux temperature. Its polarity is also suitable for the crystallization of the final product upon cooling.
-
Catalyst: A few drops of glacial acetic acid are often added to catalyze the reaction. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. This significantly increases the reaction rate.
Experimental Protocol
Materials:
-
4-Butoxybenzaldehyde
-
4-Aminoacetophenone (4-acetylaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of 4-butoxybenzaldehyde in a minimal amount of absolute ethanol.
-
To this solution, add one equivalent of 4-aminoacetophenone.
-
Add a few drops of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution as crystals.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.
Caption: Synthesis workflow for this compound.
Molecular Structure and Functional Groups
The structure of this compound is characterized by several key functional groups that dictate its chemical and physical properties.
Caption: Key functional moieties of the target molecule.
In-depth Characterization
A thorough characterization of the synthesized this compound is essential to confirm its structure, purity, and liquid crystalline properties.
Spectroscopic Analysis
4.1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands. The disappearance of the N-H stretching bands from 4-aminoacetophenone and the C=O stretching band from 4-butoxybenzaldehyde, coupled with the appearance of a new C=N stretching band, confirms the formation of the Schiff base.
-
C=N (Imine) Stretch: A strong absorption band is expected in the region of 1610-1630 cm⁻¹. This is a key indicator of Schiff base formation.
-
C=O (Acetyl) Stretch: A strong band around 1670-1680 cm⁻¹ corresponds to the carbonyl group of the acetyl moiety.
-
C-O (Ether) Stretch: An absorption band in the range of 1240-1260 cm⁻¹ is characteristic of the aryl-alkyl ether linkage of the butoxy group.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.
-
Aliphatic C-H Stretch: Absorptions in the 2850-2960 cm⁻¹ region correspond to the C-H bonds of the butoxy group.
4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the connectivity of atoms and the chemical environment of the protons and carbons.
-
¹H NMR: The spectrum will show distinct signals for the aromatic protons, the imine proton (-CH=N-), and the protons of the butoxy and acetyl groups. The imine proton typically appears as a singlet in the downfield region (around 8.3-8.6 ppm). The aromatic protons will appear as multiplets in the range of 6.9-8.0 ppm. The protons of the butoxy group will show characteristic signals for the -OCH₂-, -(CH₂)₂-, and -CH₃ groups in the upfield region. The acetyl protons will be a sharp singlet around 2.6 ppm.
-
¹³C NMR: The ¹³C NMR spectrum will confirm the presence of all carbon atoms in the molecule. Key signals include the imine carbon (around 160 ppm), the carbonyl carbon of the acetyl group (around 197 ppm), and the aromatic carbons (in the 114-155 ppm range). The carbons of the butoxy group will appear in the upfield region.
4.1.3. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Schiff bases typically exhibit two characteristic absorption bands.[1]
-
π → π* transition: An intense absorption band is expected in the range of 250-290 nm, corresponding to the electronic transition within the aromatic rings.
-
n → π* transition: A less intense band at a longer wavelength, typically around 320-360 nm, is attributed to the electronic transition involving the non-bonding electrons of the imine nitrogen.[2]
Characterization Data Summary
| Technique | Key Feature | Expected Value/Region | Reference |
| FT-IR | C=N Stretch | 1610-1630 cm⁻¹ | [1] |
| C=O Stretch | 1670-1680 cm⁻¹ | ||
| C-O Stretch | 1240-1260 cm⁻¹ | ||
| ¹H NMR | Imine Proton (-CH=N-) | ~8.3-8.6 ppm (singlet) | |
| Aromatic Protons | 6.9-8.0 ppm (multiplets) | ||
| Acetyl Protons (-COCH₃) | ~2.6 ppm (singlet) | ||
| ¹³C NMR | Imine Carbon (-C=N-) | ~160 ppm | |
| Carbonyl Carbon (-C=O) | ~197 ppm | ||
| UV-Vis | π → π* transition | 250-290 nm | [1][2] |
| n → π* transition | 320-360 nm | [2] |
Thermal Analysis: Unveiling Mesomorphic Behavior
The liquid crystalline properties of this compound are investigated using thermal analysis techniques.
4.3.1. Differential Scanning Calorimetry (DSC)
DSC is used to determine the temperatures and enthalpy changes of phase transitions. A typical DSC thermogram for a calamitic liquid crystal will show endothermic peaks corresponding to the transitions from the crystalline solid to the liquid crystalline phase (e.g., nematic) and from the liquid crystalline phase to the isotropic liquid. The temperatures at which these peaks occur are the transition temperatures.
4.3.2. Polarizing Optical Microscopy (POM)
POM is a crucial technique for identifying the type of liquid crystalline phase. When viewed between crossed polarizers, different liquid crystal phases exhibit characteristic optical textures. For a nematic phase, which is expected for this type of molecule, textures such as Schlieren or marbled patterns are typically observed. By heating the sample on a hot stage under the microscope, the phase transitions can be visually confirmed at the temperatures determined by DSC.
Potential Applications
Schiff base liquid crystals like this compound are of significant interest for various applications due to their unique electro-optical properties.
-
Display Technologies: Their ability to align in an electric field allows for the modulation of light, a fundamental principle behind liquid crystal displays (LCDs).
-
Optical Switching: The change in refractive index upon phase transition can be utilized in optical switching devices.
-
Sensors: The sensitivity of their mesophases to external stimuli like temperature and electric fields makes them potential candidates for sensor applications.
Conclusion
This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive overview of the key characterization techniques required to verify its structure and elucidate its liquid crystalline properties. The causal relationships behind the experimental choices have been highlighted to provide a deeper understanding of the synthetic process. The combination of spectroscopic and thermal analysis techniques provides a robust framework for the characterization of this and similar Schiff base liquid crystals, paving the way for the development of new materials with tailored functionalities for advanced applications.
References
Sources
An In-depth Technical Guide to the Mesomorphic Behavior of N-(4-Butoxybenzylidene)-4-acetylaniline
Introduction: The Significance of Schiff Base Liquid Crystals
Schiff bases, or imines, are a prominent class of organic compounds that have been extensively studied for their rich mesomorphic properties.[1] The defining feature of a Schiff base is the azomethine group (-CH=N-), which provides a rigid linkage between aromatic cores, a key characteristic for the formation of liquid crystalline phases.[2] The discovery of N-(4-Methoxybenzylidene)-4-butylaniline (MBBA), a compound exhibiting a nematic phase at room temperature, was a pivotal moment in liquid crystal research, paving the way for their application in display technologies and other advanced materials.[3][4]
The molecular architecture of Schiff base liquid crystals, characterized by a rigid core and flexible terminal groups, allows for a high degree of tunability. Minor modifications to the molecular structure can significantly impact the type of mesophase, transition temperatures, and other physicochemical properties.[4] N-(4-Butoxybenzylidene)-4-acetylaniline belongs to this class of materials, and its structure suggests a strong potential for exhibiting liquid crystalline behavior. This guide will explore its synthesis, characterization, and predicted mesomorphic properties based on established structure-property relationships.
Molecular Structure and Synthesis
The molecular structure of this compound features a central rigid core composed of two benzene rings linked by an imine group. One of the benzene rings is substituted with a flexible butoxy group (-OC₄H₉), while the other is terminated with an acetyl group (-COCH₃). This combination of a flexible alkoxy chain and a polar acetyl group is expected to influence the intermolecular interactions and, consequently, the mesomorphic behavior.
Predicted Molecular Structure
Sources
- 1. Structure-property relationship of highly π-conjugated Schiff-base moiety in liquid crystal diepoxide polymerization and mesophases stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy N-(4-Methoxybenzylidene)-4-butylaniline | 26227-73-6 [smolecule.com]
- 4. asianpubs.org [asianpubs.org]
A Guide to the Spectroscopic Characterization of N-(4-Butoxybenzylidene)-4-acetylaniline
Introduction
N-(4-Butoxybenzylidene)-4-acetylaniline is a Schiff base, a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (imine or azomethine group). These compounds are pivotal in various scientific fields, including the development of liquid crystals, corrosion inhibitors, and biologically active agents. The precise elucidation of their molecular structure is a prerequisite for understanding their function and for quality control in synthesis.
This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize this compound. As a Senior Application Scientist, my objective is not merely to list procedures but to explain the causal relationships behind experimental choices and spectral interpretations. We will delve into Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). Each technique offers a unique piece of the structural puzzle, and their combined application provides a self-validating system for unambiguous molecular identification.[1][2]
Molecular Structure Overview
Before analyzing the spectral data, it is essential to visualize the molecule's structure. This compound is comprised of a central imine (-CH=N-) linkage connecting two substituted benzene rings. One ring is para-substituted with a butoxy group (-O-C₄H₉), and the other is para-substituted with an acetyl group (-CO-CH₃).
Figure 1: Molecular Structure of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle & Rationale
FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule.[3][4] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, leading to vibrational excitation. An FT-IR spectrum plots transmittance or absorbance against wavenumber (cm⁻¹), creating a unique "molecular fingerprint." For this compound, we expect to identify key vibrations corresponding to the C=O (ketone), C=N (imine), C-O (ether), and aromatic C=C bonds.
Experimental Protocol
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the synthesized this compound with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet. The transparency is crucial to minimize light scattering.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.
-
Place the KBr pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Spectral Interpretation and Data
The FT-IR spectrum provides direct evidence for the key functional groups formed during the synthesis. The disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹) from the starting 4-butoxybenzaldehyde and the primary amine N-H stretches (around 3300-3400 cm⁻¹) from 4-acetylaniline, coupled with the appearance of a strong C=N imine peak, confirms the condensation reaction.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3050-3080 | C-H Stretch | Aromatic C-H |
| ~2870-2960 | C-H Stretch | Aliphatic C-H (Butoxy & Acetyl) |
| ~1685 | C=O Stretch | Acetyl Ketone [5] |
| ~1625 | C=N Stretch | Imine (Azomethine) [6] |
| ~1595-1605 | C=C Stretch | Aromatic Rings |
| ~1250 | C-O-C Stretch | Aryl-Alkyl Ether (Asymmetric) |
| ~1030 | C-O-C Stretch | Aryl-Alkyl Ether (Symmetric) |
| ~830 | C-H Bend | para-Disubstituted Benzene (Out-of-plane) |
Table 1: Key FT-IR absorption bands for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle & Rationale
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule.[7] For organic molecules, the most important transitions are those involving π and non-bonding (n) electrons. This compound possesses an extended conjugated system, including two aromatic rings and the C=N imine bridge, which gives rise to characteristic π → π* transitions. The lone pair of electrons on the nitrogen atom can also participate in n → π* transitions. The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the solvent polarity.
Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or DMSO) at a concentration of approximately 1x10⁻³ M. The solvent must be transparent in the wavelength range of interest.
-
Perform a serial dilution to obtain a final concentration of approximately 1x10⁻⁵ M. This concentration is chosen to ensure the absorbance falls within the linear range of the Beer-Lambert law (typically 0.1-1.0 AU).
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill one quartz cuvette with the pure solvent to serve as the reference.
-
Fill a second matched quartz cuvette with the sample solution.
-
Scan the sample from approximately 200 to 500 nm.
-
Spectral Interpretation and Data
The UV-Vis spectrum of a Schiff base typically shows two or three main absorption bands.[8][9] The high-energy band in the 200-300 nm region is attributed to π → π* transitions within the aromatic rings. A second, often more intense band at longer wavelengths (300-400 nm) corresponds to the π → π* transition of the entire conjugated system, including the imine group. A third, much weaker band, which is sometimes obscured, may appear at even longer wavelengths due to the formally forbidden n → π* transition of the imine nitrogen's lone pair.[10]
| λ_max (nm) | Molar Absorptivity (ε) | Electronic Transition | Assignment |
| ~275-295 | High | π → π | Benzene Rings |
| ~350-380 | High | π → π | Extended Conjugated System (-C₆H₄-CH=N-C₆H₄-) |
| ~400-430 | Low | n → π* | Imine Nitrogen Lone Pair |
Table 2: Expected UV-Vis absorption bands for this compound in a polar solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.[3]
¹H NMR Spectroscopy
Principle & Rationale: ¹H NMR spectroscopy maps the chemical environment of every proton in the molecule. The position of a signal (chemical shift, δ, in ppm) indicates the electronic environment of the proton, the signal's area (integration) corresponds to the number of protons it represents, and the signal's splitting pattern (multiplicity) reveals the number of neighboring protons.
Experimental Protocol:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.
-
Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.
Spectral Interpretation and Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment | Rationale |
| ~8.4 | Singlet (s) | 1H | -CH=N- (Imine) | The imine proton is highly deshielded due to the electronegativity of the nitrogen and its position within the conjugated system. |
| ~7.9-8.0 | Doublet (d) | 2H | Aromatic (ortho to -COCH₃) | Deshielded by the electron-withdrawing acetyl group. |
| ~7.8 | Doublet (d) | 2H | Aromatic (ortho to -CH=N-) | Deshielded by the imine group. |
| ~7.2-7.3 | Doublet (d) | 2H | Aromatic (ortho to -N=CH-) | Shielded relative to the other aromatic protons on this ring. |
| ~6.9-7.0 | Doublet (d) | 2H | Aromatic (ortho to -O-Bu) | Shielded by the electron-donating effect of the butoxy group. |
| ~4.0 | Triplet (t) | 2H | -O-CH₂ -CH₂-CH₂-CH₃ | Adjacent to the electronegative oxygen atom. |
| ~2.6 | Singlet (s) | 3H | -CO-CH₃ | Protons on a methyl group attached to a carbonyl. |
| ~1.7-1.8 | Multiplet (m) | 2H | -O-CH₂-CH₂ -CH₂-CH₃ | Standard aliphatic region. |
| ~1.4-1.5 | Multiplet (m) | 2H | -O-CH₂-CH₂-CH₂ -CH₃ | Standard aliphatic region. |
| ~0.9-1.0 | Triplet (t) | 3H | -O-CH₂-CH₂-CH₂-CH₃ | Terminal methyl group of the butoxy chain. |
Table 3: Predicted ¹H NMR spectral data for this compound.
¹³C NMR Spectroscopy
Principle & Rationale: ¹³C NMR spectroscopy detects the carbon nuclei and provides a distinct signal for each chemically non-equivalent carbon atom in the molecule. The chemical shift values are indicative of the carbon's hybridization and electronic environment.
Experimental Protocol: The procedure is similar to ¹H NMR, though longer acquisition times are typically required due to the low natural abundance of the ¹³C isotope.
Spectral Interpretation and Data:
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~197 | C =O (Acetyl) | The carbonyl carbon is one of the most deshielded signals in the spectrum. |
| ~162 | C =N (Imine) | The imine carbon is also significantly deshielded. |
| ~160 | Aromatic C (C-O) | Attached to the highly electronegative oxygen atom. |
| ~120-150 | Aromatic C's | Aromatic carbons typically appear in this range. Specific assignments can be complex. |
| ~68 | -O-C H₂- | Aliphatic carbon directly attached to oxygen. |
| ~31 | -O-CH₂-C H₂- | Aliphatic carbon. |
| ~26 | -CO-C H₃ | Acetyl methyl carbon. |
| ~19 | -O-CH₂-CH₂-C H₂- | Aliphatic carbon. |
| ~14 | -C H₃ (Butoxy) | Terminal aliphatic methyl carbon. |
Table 4: Predicted ¹³C NMR spectral data for this compound.
Mass Spectrometry (MS)
Principle & Rationale
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] It provides the exact molecular weight of the compound, which is a critical piece of data for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Furthermore, the fragmentation pattern observed in the mass spectrum offers corroborating structural evidence.
Experimental Protocol
-
Sample Introduction and Ionization:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) for producing a protonated molecule [M+H]⁺ or Electron Impact (EI) for generating a molecular ion M⁺˙ and fragments.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Spectral Interpretation and Data
The molecular formula of this compound is C₁₉H₂₁NO₂. The expected monoisotopic mass is approximately 295.16 g/mol .
-
Molecular Ion Peak: In an ESI spectrum, the base peak would likely be the protonated molecule [M+H]⁺ at m/z ≈ 296.17. In an EI spectrum, the molecular ion M⁺˙ would be observed at m/z ≈ 295.16.
-
Key Fragmentation: The molecule can fragment at several key points, providing structural clues. Common fragmentation pathways include cleavage on either side of the imine bond and loss of the butoxy or acetyl groups.
| m/z (approx.) | Proposed Fragment |
| 295/296 | [M]⁺˙ or [M+H]⁺ (Molecular Ion) |
| 238/239 | [M - C₄H₉]⁺ (Loss of butyl group) |
| 176 | [C₁₁H₁₄O]⁺ (Butoxybenzylidene fragment) |
| 120 | [C₈H₈N]⁺ (Acetylaniline fragment) |
| 43 | [CH₃CO]⁺ (Acetyl fragment) |
Table 5: Expected key fragments in the mass spectrum.
Integrated Spectroscopic Workflow
No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from multiple methods to build an unshakeable structural confirmation.
Figure 2: Integrated workflow for spectroscopic structure confirmation.
This integrated approach provides a self-validating system. FT-IR confirms the presence of the key functional groups (imine, ketone, ether). UV-Vis verifies the extended electronic conjugation expected from this structure. NMR spectroscopy provides a detailed map of the proton and carbon skeleton, confirming the specific arrangement of atoms and substituents. Finally, mass spectrometry confirms the exact molecular weight and elemental composition, leaving no ambiguity as to the identity of the synthesized compound.
References
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). International Journal of Chemical and Pharmaceutical Sciences.
-
Organic Chemistry/Spectroscopy. (n.d.). Wikibooks. Retrieved January 13, 2026, from [Link]
- Principles of Organic Spectroscopy. (n.d.). Open Access Journals.
-
Spectroscopy - Organic Analysis. (2025, December 16). Britannica. Retrieved January 13, 2026, from [Link]
-
UV-Vis spectra of Schiff base ligand and its metal (II) complexes. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
UV-visible spectral data wavelength (nm) for the Schiff base and its complexes. (2023, May). ResearchGate. Retrieved January 13, 2026, from [Link]
-
What Is Organic Spectroscopy? - Chemistry For Everyone. (2025, February 9). YouTube. Retrieved January 13, 2026, from [Link]
-
Schiff Bases Derived from Pyridoxal 5′-Phosphate and 2-X-Phenylamine (X = H, OH, SH): Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics. (2024, July 26). MDPI. Retrieved January 13, 2026, from [Link]
-
Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
-
Theoretical analysis of the experimental UV-Vis absorption spectra of some phenolic Schiff bases. (2017, May 10). Taylor & Francis Online. Retrieved January 13, 2026, from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]
-
Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. (n.d.). The Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]
-
Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. (2020, February 25). ResearchGate. Retrieved January 13, 2026, from [Link]
-
N-(4-Methoxybenzylidene)-4-methoxyaniline. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
-
Synthesis, growth and characterization of benzylideneaniline compounds. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
-
Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene). (2017, January 25). Semantic Scholar. Retrieved January 13, 2026, from [Link]
-
N-(4-methoxybenzylidene)aniline. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
-
Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]
-
N-(4-Methoxyphenyl)Acetamide. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
-
FTIR spectrum of 4-N,Ndimethylaminobenzylidene-4`-aminoacetophenone(C) 9. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Crystal growth and characterization of 4-nitro-4′-methoxy benzylidene aniline (NMOBA). (2025, August 5). Semantic Scholar. Retrieved January 13, 2026, from [Link]
-
N-[4-Methoxybenzylidene]-N'-[4'-nitrobenzylidene]-azine. (n.d.). SpectraBase. Retrieved January 13, 2026, from [Link]
-
(PDF) Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. (2025, August 7). ResearchGate. Retrieved January 13, 2026, from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Chemistry/Spectroscopy - Wikibooks, open books for an open world [en.wikibooks.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Molecular structure of N-(4-Butoxybenzylidene)-4-acetylaniline
An In-Depth Technical Guide to the Molecular Structure of N-(4-Butoxybenzylidene)-4-acetylaniline
Introduction
This compound is a fascinating organic compound that belongs to the class of Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine group). This particular molecule has garnered interest due to its liquid crystalline properties, which are intermediate states of matter between a crystalline solid and an isotropic liquid. The unique molecular architecture of this compound, featuring a semi-rigid core and flexible terminal groups, gives rise to these mesomorphic phases.
Schiff bases are not only pivotal in the realm of materials science for applications in liquid crystal displays (LCDs) and optical sensors but also hold significant promise in the field of drug development.[1][2] Their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects, make them attractive scaffolds for medicinal chemists.[3]
This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the molecular structure of this compound. We will delve into its synthesis, spectroscopic characterization, and a detailed analysis of its molecular geometry. While the single-crystal X-ray diffraction data for this specific compound is not publicly available, we will leverage data from closely related and structurally analogous compounds to provide a robust and insightful examination of its structural parameters and intermolecular interactions.
Synthesis and Spectroscopic Characterization
The synthesis and characterization of this compound are fundamental steps in understanding its molecular structure and properties. The most common and efficient method for its preparation is through a condensation reaction.
Synthesis Protocol
The synthesis of this compound is typically achieved via the condensation of 4-butoxybenzaldehyde and 4-acetylaniline. This reaction is often carried out in an alcoholic solvent and may be catalyzed by a few drops of a weak acid.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-butoxybenzaldehyde (1 equivalent) in absolute ethanol.
-
Addition of Amine: To this solution, add 4-acetylaniline (1 equivalent) and a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: The reaction mixture is then refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion, the reaction mixture is cooled to room temperature. The solid product that precipitates out is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for confirming the molecular structure of the synthesized compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show a characteristic absorption band for the C=N (imine) stretching vibration in the region of 1600-1630 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic rings and the aliphatic butoxy chain, and a strong C=O stretching band for the acetyl group around 1670-1680 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would provide key signals confirming the structure. A singlet in the range of δ 8.3-8.6 ppm is characteristic of the azomethine proton (-CH=N-). Aromatic protons would appear in the δ 6.9-8.0 ppm region. The protons of the butoxy group and the acetyl group would be observed in the upfield region.
-
¹³C NMR: The carbon NMR spectrum would show a signal for the azomethine carbon around δ 158-162 ppm. The carbonyl carbon of the acetyl group would appear significantly downfield, typically above δ 195 ppm. Aromatic carbons and the carbons of the butoxy chain would have characteristic chemical shifts.
-
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (295.38 g/mol ), confirming its elemental composition.
Table 1: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peak/Signal | Expected Region |
| FT-IR | C=N stretch (imine) | 1600-1630 cm⁻¹ |
| C=O stretch (acetyl) | 1670-1680 cm⁻¹ | |
| ¹H NMR | -CH=N- (azomethine proton) | δ 8.3-8.6 ppm |
| Aromatic protons | δ 6.9-8.0 ppm | |
| -OCH₂- (butoxy) | δ ~4.0 ppm | |
| -COCH₃ (acetyl) | δ ~2.6 ppm | |
| ¹³C NMR | -C H=N- (azomethine carbon) | δ 158-162 ppm |
| -C =O (carbonyl carbon) | > δ 195 ppm | |
| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z = 295 |
Molecular Structure and Geometry
The molecular geometry of this compound is a key determinant of its physical and chemical properties, including its liquid crystalline behavior.
Overview of the Molecular Structure
The molecule consists of a central, relatively rigid core composed of two phenyl rings linked by an azomethine bridge. One phenyl ring is substituted with a flexible butoxy group at the para position, while the other is substituted with an acetyl group, also at the para position. This combination of a rigid core and flexible/polar terminal groups is a common feature of calamitic (rod-like) liquid crystals.
Caption: .
Bond Lengths, Bond Angles, and Torsion Angles
Disclaimer: As of the writing of this guide, the single-crystal X-ray diffraction data for this compound is not publicly available. The following table presents representative geometric parameters based on published crystal structures of closely related Schiff bases. These values provide a reliable estimation of the molecular geometry.
Table 2: Representative Geometric Parameters for the Core Structure of this compound (Based on Analogs)
| Parameter | Bond/Atoms | Typical Value |
| Bond Lengths (Å) | ||
| C=N (imine) | 1.27 - 1.29 | |
| N-C (aniline) | 1.42 - 1.44 | |
| C-C (aromatic) | 1.37 - 1.40 | |
| C=O (acetyl) | 1.22 - 1.24 | |
| Bond Angles (°) | ||
| C-C=N | 120 - 122 | |
| C=N-C | 118 - 121 | |
| Torsion Angles (°) | ||
| C-C-N=C | 175 - 180 | |
| C-N=C-C | 175 - 180 |
A key feature of N-benzylideneaniline derivatives is their non-planar conformation. The two aromatic rings are twisted with respect to each other. The dihedral angle between the mean planes of the butoxy-substituted phenyl ring and the acetylaniline ring is expected to be in the range of 40-60°. This twist is a result of steric hindrance between the ortho-hydrogen atoms of the aniline ring and the hydrogen atom of the azomethine group.
Computational Insights (Based on Analogs)
Density Functional Theory (DFT) calculations are powerful tools for investigating the electronic structure and properties of molecules.[4] For this compound, DFT studies would likely reveal:
-
Optimized Geometry: Confirmation of the non-planar structure with a significant dihedral angle between the phenyl rings.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the electron-rich butoxybenzylidene moiety, while the Lowest Unoccupied Molecular Orbital (LUMO) would likely be centered on the electron-accepting acetylaniline part of the molecule. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's electronic properties and reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution. Negative potential (red/yellow) would be expected around the oxygen atoms of the butoxy and acetyl groups and the nitrogen atom of the imine, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be located around the hydrogen atoms.
Crystal Structure and Intermolecular Interactions
The arrangement of molecules in the solid state, or the crystal structure, is governed by a delicate balance of intermolecular forces.
Crystal Packing (Hypothetical, based on analogs)
Based on the crystal structures of similar Schiff bases, this compound is likely to adopt a packing motif that maximizes van der Waals interactions. This could involve a layered or herringbone arrangement of the molecules. The long molecular axis would likely be aligned in a parallel or anti-parallel fashion to facilitate these interactions.
Intermolecular Interactions
The supramolecular architecture of the crystal is stabilized by a network of weak non-covalent interactions. For this molecule, the following interactions are anticipated:
-
C-H···O Hydrogen Bonds: The hydrogen atoms of the aromatic rings and the butoxy chain can form weak hydrogen bonds with the oxygen atoms of the acetyl and butoxy groups of neighboring molecules.
-
C-H···π Interactions: The electron-rich π-systems of the aromatic rings can interact with the hydrogen atoms of adjacent molecules.
-
π-π Stacking: The aromatic rings of neighboring molecules may engage in offset π-π stacking interactions, contributing to the stability of the crystal lattice.
Caption: Potential intermolecular interactions in the crystal lattice.
Structure-Property Relationship
The molecular structure of this compound is intrinsically linked to its liquid crystalline properties and potential applications.
-
Liquid Crystallinity: The elongated, rod-like shape of the molecule, arising from the para-substituted aromatic rings and the rigid azomethine linker, is a prerequisite for the formation of mesophases. The flexible butoxy chain at one end and the polar acetyl group at the other contribute to the fine-tuning of the intermolecular forces that stabilize the liquid crystalline state over a specific temperature range.
-
Relevance to Drug Development: As a Schiff base, this molecule is part of a chemical class with well-documented biological activities. The imine group is known to be involved in various biological reactions. While this specific molecule may not be a drug candidate itself, its structural motifs and synthetic accessibility make it and its derivatives interesting for screening in drug discovery programs. The butoxy and acetyl groups can be readily modified to explore structure-activity relationships.
Methodologies: A Deeper Dive
Understanding the molecular structure of a compound like this compound relies on a combination of experimental and computational techniques.
Single-Crystal X-ray Diffraction Workflow
This is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Caption: Workflow for single-crystal X-ray diffraction.
Protocol Steps:
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution.
-
Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
Data Processing: The raw diffraction data is processed to obtain a set of unique reflections with their intensities.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined to achieve the best fit between the calculated and observed diffraction data.
-
Validation and Analysis: The final structure is validated for geometric and crystallographic reasonability, and a detailed analysis of bond lengths, angles, and intermolecular interactions is performed.
Computational Chemistry Protocol (DFT)
DFT calculations provide valuable insights into the electronic structure and properties that are complementary to experimental data.
Typical Workflow:
-
Building the Initial Structure: A 3D model of the molecule is constructed using molecular modeling software.
-
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the most stable conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum and to simulate the IR spectrum.
-
Property Calculations: Various electronic properties, such as HOMO-LUMO energies, MEP, and dipole moment, are calculated on the optimized geometry.
Conclusion
This compound is a significant example of a Schiff base liquid crystal. Its molecular structure, characterized by a non-planar arrangement of two substituted phenyl rings linked by an azomethine bridge, is the foundation of its mesomorphic behavior. While a definitive crystal structure remains to be reported, analysis of analogous compounds provides a clear and detailed picture of its likely molecular geometry and the nature of the intermolecular forces that govern its solid-state packing. The combination of a rigid core with flexible and polar terminal groups makes it and its derivatives versatile building blocks for advanced materials and potentially for the development of novel therapeutic agents. Further research, particularly the determination of its single-crystal structure, would be invaluable in fully elucidating its structure-property relationships.
References
- Vertex AI Search. (2024). Review on drug synthesis based on schiff base.
- Vertex AI Search. (2016). Role of Schiff Base in Drug Discovery Research. Hilaris Publisher.
- Vertex AI Search. (2022). Biological applications of Schiff bases: An overview. GSC Online Press.
- Vertex AI Search. (n.d.). This compound. MySkinRecipes.
- Vertex AI Search. (n.d.). 4'-n-butoxybenzylidene-4-acetylaniline(17224-18-9)ir1. ChemicalBook.
- Vertex AI Search. (n.d.). N-(4-Methoxybenzylidene)-4-butylaniline. Smolecule.
- Vertex AI Search. (2023). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. NIH.
- Vertex AI Search. (2008). N-(4-Chlorobenzylidene)-4-methoxyaniline.
- Vertex AI Search. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. ORGANIC AND BIOCHEMISTRY.
Sources
- 1. Buy N-(4-Methoxybenzylidene)-4-butylaniline | 26227-73-6 [smolecule.com]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. Synthesis, Spectral Characterization, Thermal and Optical Studies of Novel Complexes: 4-(Dimethylamino)benzylidene-4-acetamideaniline and 4-(Dimethylamino)benzylidene-4-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
A Technical Guide to Schiff Base Liquid Crystals: Synthesis, Characterization, and Applications
Abstract
Schiff base liquid crystals represent a cornerstone in the field of stimuli-responsive materials, merging the synthetic accessibility and structural rigidity of imines with the unique anisotropic properties of liquid crystals. This guide provides an in-depth exploration of the core principles governing these materials, tailored for researchers, scientists, and professionals in drug development. We will dissect the causal relationships between molecular structure and mesomorphic behavior, provide validated experimental protocols for synthesis and characterization, and explore their burgeoning applications, particularly in biosensing and drug delivery. This document is structured to serve as a practical, field-proven resource, grounding theoretical concepts in tangible experimental methodologies and data.
Foundational Concepts: A Tale of Two Moieties
The remarkable properties of Schiff base liquid crystals arise from the synergistic combination of two key chemical features: the liquid crystal phase and the Schiff base (or azomethine) linkage.
1.1 The Liquid Crystalline State: Order in Fluidity Liquid crystals (LCs) are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1][2] Molecules in a liquid crystal phase, known as mesogens, possess a degree of orientational order but lack long-range positional order.[3] For the calamitic (rod-like) mesogens typical of Schiff bases, this orientational order is crucial, leading to anisotropic physical properties—meaning their properties, such as refractive index or dielectric constant, are directionally dependent.[1][3] This anisotropy is the very foundation of their utility in displays and sensors.
1.2 The Schiff Base Linkage: A Molecular Scaffold First discovered by Hugo Schiff in 1864, a Schiff base is a compound containing an imine or azomethine group (-C=N-).[4][5] They are typically formed through the condensation of a primary amine with an aldehyde or ketone.[5][6] From a structural standpoint, the imine linkage offers several advantages for designing mesogens:
-
Rigidity and Linearity: The C=N double bond provides a rigid, linear segment that helps maintain the overall rod-like shape of the molecule, a prerequisite for forming liquid crystal phases.[7]
-
Enhanced Polarizability: The double bond and the lone pair of electrons on the nitrogen atom contribute to the molecule's overall polarizability, which strengthens intermolecular interactions and stabilizes the mesophase.[4][8]
-
Synthetic Versatility: The synthesis is generally straightforward, allowing for the easy incorporation of various terminal and lateral functional groups to fine-tune the material's properties.[9]
The fusion of these two concepts yields molecules that are synthetically tunable, structurally robust, and capable of self-assembling into ordered, yet fluid, mesophases.
Synthesis of Schiff Base Liquid Crystals: A Validated Protocol
The cornerstone of Schiff base synthesis is the condensation reaction between an aromatic aldehyde and an aromatic amine. The simplicity of this reaction allows for the creation of a vast library of compounds with tailored properties.
2.1 General Reaction Scheme
The reaction is typically catalyzed by a few drops of an acid, such as glacial acetic acid, and performed in a solvent like absolute ethanol. The equilibrium is driven forward by the removal of water, often through refluxing.
Diagram: General Synthesis of a Schiff Base Liquid Crystal
Caption: Condensation reaction of an aldehyde and amine to form a Schiff base.
2.2 Detailed Experimental Protocol: Synthesis of N-(4-methoxybenzylidene)-4'-butylaniline (MBBA)
This protocol describes the synthesis of a classic and well-studied Schiff base liquid crystal, MBBA.
Materials:
-
4-Butylaniline (1.0 eq)
-
4-Methoxybenzaldehyde (p-anisaldehyde) (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer.
Methodology:
-
Reactant Dissolution: Dissolve 4-butylaniline (1.0 eq) in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Aldehyde Addition: In a separate beaker, dissolve 4-methoxybenzaldehyde (1.0 eq) in absolute ethanol. Add this solution dropwise to the stirring amine solution at room temperature.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. Causality Note: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 78°C for ethanol) for 4-5 hours. Causality Note: Heating provides the activation energy for the reaction and helps remove the water byproduct, driving the equilibrium towards the product.
-
Isolation and Purification:
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from absolute ethanol until a constant melting point is achieved. Causality Note: Recrystallization is a critical purification step. The desired compound is soluble in the hot solvent but precipitates upon cooling, leaving impurities behind in the solution.
-
-
Verification: Dry the purified crystals under vacuum. The purity and identity of the compound must be confirmed by the characterization techniques described in the next section.
Characterization: A Multi-faceted Approach
No synthesis is complete without rigorous characterization to confirm the molecular structure and elucidate the material's physical properties. This process is a self-validating system, where results from different techniques must converge to provide a complete picture.
Diagram: Characterization Workflow
Caption: A typical workflow for the characterization of Schiff base liquid crystals.
3.1 Structural Confirmation
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is the first line of analysis. The key verification is the disappearance of the N-H stretching bands from the primary amine and the C=O stretching band from the aldehyde, coupled with the appearance of a strong absorption band for the imine (C=N) group, typically around 1610-1630 cm⁻¹.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides definitive structural proof. In ¹H NMR, the appearance of a singlet at δ 8.0-9.0 ppm is characteristic of the azomethine proton (-CH=N-).[10] ¹³C NMR will show a corresponding signal for the imine carbon around δ 150-160 ppm.
3.2 Thermal and Mesomorphic Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and their associated enthalpy changes.[1] A sample is heated and cooled at a controlled rate, and the heat flow difference between the sample and a reference is measured. Endothermic peaks on heating correspond to transitions like crystal-to-liquid crystal and liquid crystal-to-isotropic liquid (the clearing point). Exothermic peaks on cooling show the reverse transitions.[4][10]
-
Polarized Optical Microscopy (POM): POM is the primary tool for identifying the specific type of liquid crystal phase (e.g., nematic, smectic).[1][11] The sample is placed on a hot stage between two crossed polarizers. Anisotropic liquid crystal phases are birefringent and will rotate the plane of polarized light, appearing bright and often exhibiting characteristic textures.[3] Isotropic liquids and cubic phases appear dark. For example, the nematic phase is often identified by its thread-like "schlieren" texture.[3]
| Technique | Primary Purpose | Key Observable |
| FTIR | Functional group identification | Appearance of C=N stretch (~1625 cm⁻¹) |
| ¹H NMR | Definitive structure proof | Singlet for -CH=N- proton (δ 8.0-9.0 ppm) |
| DSC | Determine transition temperatures | Endothermic/Exothermic peaks at phase changes |
| POM | Identify mesophase type | Optical textures (e.g., schlieren, fan) |
| Table 1: Summary of key characterization techniques. |
Structure-Property Relationships: The Art of Molecular Engineering
The mesomorphic properties of Schiff base liquid crystals are not random; they are a direct consequence of molecular architecture. Understanding these relationships allows for the rational design of materials with specific transition temperatures, phase types, and stabilities.
-
Effect of Terminal Alkyl Chains: Increasing the length of flexible terminal alkyl or alkoxy chains generally depresses the melting point.[11] It also tends to promote the formation of more ordered smectic phases over nematic phases, as the chains encourage a layered packing arrangement.[3]
-
Influence of Central Linkage: The Schiff base (-CH=N-) linkage is critical. Its orientation can dramatically affect mesomorphism. Reversing the linkage can lead to a complete loss of liquid crystalline properties in some systems.[12][13]
-
Impact of Lateral Substituents: Adding a substituent (like a fluoro or chloro group) to the side of the molecular core increases the breadth of the molecule. This typically lowers the clearing point and can disrupt the formation of ordered phases. However, polar lateral groups can also modify the dielectric anisotropy, which is important for electro-optical applications.[14]
Applications in Biosensing and Drug Development
While historically significant in display technologies, the true potential of Schiff base liquid crystals for the target audience lies in their application as highly sensitive responsive materials.
5.1 Liquid Crystal-Based Biosensors The principle behind LC biosensors is that a molecular event at an interface can trigger a macroscopic change in the orientation of the liquid crystal molecules, leading to a visible optical signal.[2][15]
Diagram: LC Biosensor Mechanism
Caption: Analyte binding disrupts LC alignment, causing an optical change.
Schiff bases can be designed with specific terminal groups that act as receptors for target analytes (e.g., proteins, enzymes, metal ions).[2][16] When the analyte binds to the Schiff base at an aqueous/LC interface, it disrupts the delicate ordering of the liquid crystal molecules near the surface. This local disruption propagates through the bulk material, causing a shift from an ordered (e.g., homeotropic, appearing dark under POM) to a disordered (e.g., planar, appearing bright) state.[2] This provides a simple, label-free, and highly amplified method of detection.
5.2 Drug Delivery Systems The self-assembly and stimuli-responsive nature of Schiff base liquid crystals make them intriguing candidates for smart drug delivery vehicles. The imine bond in some Schiff bases is susceptible to hydrolysis at the lower pH found in tumor microenvironments or within endosomes. This pH-sensitivity can be exploited to create nanocarriers (e.g., liquid crystalline nanoparticles) that are stable in the bloodstream (pH 7.4) but release their therapeutic payload upon reaching the acidic target site. Furthermore, some Schiff bases possess inherent biological activities, including antimicrobial and anti-inflammatory properties, which could provide synergistic therapeutic effects.[5][6]
Conclusion and Future Outlook
Schiff base liquid crystals are a mature yet continually evolving class of materials. Their synthetic simplicity, coupled with the profound impact of subtle structural modifications on their mesomorphic and physical properties, ensures their continued relevance. For researchers in the life sciences, the frontier lies in designing increasingly sophisticated Schiff base systems for biosensing and targeted drug delivery. The development of novel mesogens with enhanced biocompatibility, specific biological recognition capabilities, and multi-stimuli responsiveness (e.g., to light and pH) will undoubtedly pave the way for next-generation diagnostics and therapeutics.[17]
References
-
Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. (n.d.). PubMed Central. [Link]
-
Shirodkar, M. J., Bhat, K. S., et al. (2025). Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals. Scientific Reports. [Link]
-
Full article: Synthesis and characterization of novel swallow-tailed Schiff base liquid crystals. (2022). Taylor & Francis Online. [Link]
-
Synthesis and Mesomorphic Properties of New Fluorinated Schiff Base Liquid Crystals. (2014). Hindawi. [Link]
- Al-Obaidi, N. S. (2018). Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff. World Journal of Environmental Biosciences.
-
SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE LIQUID CRYSTALS WITH DISPERSED ZnO NANOPARTICLES-OPTICAL PROPERTIES. (n.d.). Rasayan Journal of Chemistry. [Link]
-
Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff Base Compounds Substituted with Aliphatic Long Chain. (n.d.). World Journal of Environmental Biosciences. [Link]
-
Mesomorphic Behaviour and DFT Insight of Arylidene Schiff Base Liquid Crystals and Their Pyridine Impact Investigation. (n.d.). ProQuest. [Link]
-
Simple computational chemistry: Structural properties of nematic Schiff bases and prediction of their thermal stability by polarizability anisotropy computed via DFT. (2018). ResearchGate. [Link]
-
Synthesis and mesomorphic properties of fluorinated Schiff base liquid crystals. (2008). ResearchGate. [Link]
-
Synthesis and Mesomorphic Properties of New Fluorinated Schiff Base Liquid Crystals. (2014). Semantic Scholar. [Link]
-
Mesomorphic Behaviour and DFT Insight of Arylidene Schiff Base Liquid Crystals and Their Pyridine Impact Investigation. (2021). MDPI. [Link]
-
New fluorinated azo/schiff base liquid crystals: synthesis, characterisation, mesomorphic study and DFT calculations. (n.d.). Taylor & Francis Online. [Link]
-
Schiff base derivative doped chiral nematic liquid crystals with a large wavelength shift driven by temperature and light. (2017). RSC Publishing. [Link]
-
Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review. (2021). PubMed Central. [Link]
-
Synthesis and Characterization, and Liquid Crystal Properties of Some Schiff Base Compounds Substituted with Aliphatic Long Chain. (2018). ResearchGate. [Link]
-
Development and Application of Liquid Crystals as Stimuli-Responsive Sensors. (2022). PubMed Central. [Link]
-
Biological applications of Schiff bases: An overview. (2022). GSC Online Press. [Link]
-
Raju, S. K., et al. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. [Link]
-
Applications of liquid crystals in biosensing. (2021). RSC Publishing. [Link]
-
Applications of liquid crystals in biosensing. (2021). Researcher.Life. [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Development and Application of Liquid Crystals as Stimuli-Responsive Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. environmentaljournals.org [environmentaljournals.org]
- 5. Biological applications of Schiff bases: An overview | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mesomorphic Behaviour and DFT Insight of Arylidene Schiff Base Liquid Crystals and Their Pyridine Impact Investigation - ProQuest [proquest.com]
- 12. [PDF] Synthesis and Mesomorphic Properties of New Fluorinated Schiff Base Liquid Crystals | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals | Semantic Scholar [semanticscholar.org]
- 15. Applications of liquid crystals in biosensing - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Schiff base derivative doped chiral nematic liquid crystals with a large wavelength shift driven by temperature and light - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Thermal properties of N-(4-Butoxybenzylidene)-4-acetylaniline
An In-depth Technical Guide to the Thermal Properties of N-(4-Butoxybenzylidene)-4-acetylaniline
Foreword: The Rationale of Investigation
This compound belongs to the Schiff base class of organic compounds, which are renowned for their rich thermotropic liquid crystalline behavior. The unique molecular architecture, characterized by a rigid core of two phenyl rings linked by an azomethine (-CH=N-) group and flexible terminal chains, gives rise to intermediate states of matter, or mesophases, between the crystalline solid and the isotropic liquid state.[1][2] Understanding the thermal properties of this specific molecule is paramount for its potential application in fields requiring precise thermal responsiveness, such as in display technologies, sensors, and advanced material science.
This guide provides a comprehensive technical overview of the synthesis, characterization, and in-depth thermal analysis of this compound. It is designed for researchers and professionals in materials science and drug development, offering not just protocols, but the causal scientific reasoning behind the experimental choices.
Synthesis and Structural Verification
The synthesis of this compound is achieved via a classical Schiff base condensation reaction. This reaction forms the characteristic imine linkage by reacting an aromatic aldehyde with a primary aromatic amine, with the concurrent elimination of water.[3]
Synthesis Protocol
This protocol details the one-pot synthesis of this compound from its precursors, 4-butoxybenzaldehyde and 4-acetylaniline.
Materials:
-
4-Butoxybenzaldehyde (1 equivalent)
-
4-Acetylaniline (1 equivalent)
-
Absolute Ethanol (reaction solvent)
-
Glacial Acetic Acid (catalyst)
Step-by-Step Procedure:
-
Reactant Dissolution: Dissolve 1 equivalent of 4-butoxybenzaldehyde in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Addition of Amine: To this stirring solution, add 1 equivalent of 4-acetylaniline.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus facilitating the nucleophilic attack by the amine.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: Upon completion, allow the mixture to cool to room temperature. The product will typically precipitate out of the solution. The cooling process may be completed in an ice bath to maximize yield.
-
Isolation and Purification: Isolate the crude product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials. Further purification is critical and is best achieved by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a high-purity crystalline product.[4]
Structural Characterization
Before thermal analysis, the identity and purity of the synthesized compound must be unequivocally confirmed using standard spectroscopic techniques.[5][6]
-
FT-IR Spectroscopy: Confirms the formation of the imine bond (C=N stretch, typically ~1625 cm⁻¹) and the disappearance of the primary amine (N-H) and aldehyde (C=O) stretches from the starting materials.
-
¹H and ¹³C NMR Spectroscopy: Provides a detailed map of the molecular structure, confirming the chemical environment of each proton and carbon atom and ensuring the absence of impurities.[5]
Core Methodologies for Thermal Analysis
The investigation of thermotropic liquid crystals relies on two primary analytical techniques: Differential Scanning Calorimetry (DSC) for thermodynamic data and Polarized Optical Microscopy (POM) for visual phase identification.[1][7][8]
Differential Scanning Calorimetry (DSC): Quantifying Thermal Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the definitive method for determining the temperatures and enthalpy changes associated with phase transitions.[9]
Experimental Protocol for DSC Analysis:
-
Sample Preparation: Accurately weigh 3-5 mg of the purified this compound into a hermetically sealed aluminum DSC pan. An empty sealed pan serves as the reference.
-
Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., Indium).
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature well above its expected clearing point (e.g., 150°C) at a controlled rate of 10°C/min. This scan removes any prior thermal history of the sample.
-
First Cooling Scan: Cool the sample at a controlled rate of 10°C/min back to room temperature. This scan reveals the temperatures of liquid crystalline phase formation from the isotropic liquid.
-
Second Heating Scan: Heat the sample again at 10°C/min. The data from this second heating scan is typically used for analysis, as it represents the thermal behavior of a sample with a consistent thermal history.
-
-
Data Analysis: The resulting DSC thermogram plots heat flow against temperature. Endothermic peaks on heating correspond to transitions such as melting (Crystal → Mesophase or Isotropic) and clearing (Mesophase → Isotropic). Exothermic peaks on cooling correspond to the reverse transitions. The peak onset temperature is taken as the transition temperature (T), and the integrated peak area provides the enthalpy of transition (ΔH).
The following diagram illustrates the logical workflow for comprehensive thermal analysis.
Polarized Optical Microscopy (POM): Visualizing Mesophases
POM is an indispensable tool for the definitive identification of liquid crystal phases. Each type of mesophase (e.g., nematic, smectic A, smectic C) exhibits a characteristic optical texture when viewed between crossed polarizers.
Experimental Protocol for POM Analysis:
-
Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.
-
Heating Stage: Position the slide on a calibrated hot stage connected to a temperature controller.
-
Observation on Heating: Slowly heat the sample while observing it through the microscope with crossed polarizers.
-
Texture Identification:
-
Upon melting from the crystalline phase, the field of view will become bright, indicating the formation of an anisotropic liquid crystal phase.
-
A nematic phase is typically identified by a "Schlieren" or "marbled" texture.
-
Smectic phases show different textures, such as "focal-conic" or "fan-shaped" textures.[1]
-
-
Clearing Point: Continue heating until the field of view becomes completely dark. This is the clearing point, or the transition to the isotropic liquid (TNI), which should correlate with the final endothermic peak observed in the DSC scan.
-
Observation on Cooling: Slowly cool the sample from the isotropic liquid and observe the formation of textures as the mesophases appear. This can help confirm the nature of the transitions observed in the DSC cooling scan.
Expected Thermal Behavior and Data Presentation
While precise transition temperatures for this compound must be determined empirically, we can predict its behavior based on its molecular structure and data from analogous Schiff base compounds. The compound is expected to be a thermotropic liquid crystal, exhibiting at least one mesophase between its solid and liquid states.
The following diagram illustrates the relationship between temperature and the expected phase transitions.
Tabulation of Thermodynamic Data
All quantitative data obtained from DSC should be summarized in a clear, tabular format. The entropy of transition (ΔS) can be calculated using the equation ΔS = ΔH/T, where T is the transition temperature in Kelvin.
Table 1: Illustrative Thermal Data from Second DSC Heating Scan
| Transition | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (ΔH, kJ/mol) | Entropy (ΔS, J/mol·K) |
|---|---|---|---|---|
| Crystal → Nematic | TBD | TBD | TBD | TBD |
| Nematic → Isotropic | TBD | TBD | TBD | TBD |
TBD: To Be Determined experimentally.
For context, a similar well-studied liquid crystal, N-(4-Methoxybenzylidene)-4-butylaniline (MBBA), exhibits a crystal-to-nematic transition around 22°C and a nematic-to-isotropic transition (clearing point) around 48°C.[4] The butoxy and acetyl groups on the target compound will influence these temperatures, but the pattern of transitions is expected to be similar.
Conclusion
This guide has outlined the essential framework for the synthesis and comprehensive thermal characterization of this compound. By systematically applying the detailed protocols for chemical synthesis, spectroscopic verification, Differential Scanning Calorimetry, and Polarized Optical Microscopy, researchers can obtain reliable and reproducible data on its phase transition temperatures, thermodynamic parameters, and mesophase identification. This foundational knowledge is the critical first step in exploring the potential of this and other novel Schiff base compounds for advanced material applications.
References
-
Mesomorphic Behaviour and DFT Insight of Arylidene Schiff Base Liquid Crystals and Their Pyridine Impact Investigation. MDPI. [Link]
-
Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals. Scientific Reports. [Link]
-
Synthesis and Mesomorphic Properties of New Fluorinated Schiff Base Liquid Crystals. Molecular Crystals and Liquid Crystals. [Link]
-
Synthesis of new liquid crystal Schiff's bases bearing ester moiety, DFT calculation and mesomorphic studies. ResearchGate. [Link]
-
Effects of terminal substituents on mesomorphic properties of Schiff base – ester mesogens and DFT calculations. Liquid Crystals. [Link]
-
Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica. MDPI. [Link]
-
The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO3 Nanoparticles. National Institutes of Health (NIH). [Link]
-
The phase diagram for n-(4-methoxybenzylidene)-4-butylaniline (MBBA)... ResearchGate. [Link]
-
Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. Oriental Journal of Chemistry. [Link]
-
Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. DergiPark. [Link]
-
Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. ResearchGate. [Link]
-
Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. Firenze University Press. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy N-(4-Methoxybenzylidene)-4-butylaniline | 26227-73-6 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. riviste.fupress.net [riviste.fupress.net]
- 7. Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica [mdpi.com]
An In-Depth Technical Guide to the Liquid Crystalline Phases of N-(4-Butoxybenzylidene)-4-acetylaniline
This technical guide provides a comprehensive overview of the synthesis, characterization, and liquid crystalline properties of the Schiff base compound, N-(4-Butoxybenzylidene)-4-acetylaniline. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development who are interested in the nuanced behavior of calamitic thermotropic liquid crystals.
Introduction: The Significance of Schiff Base Liquid Crystals
Schiff bases, characterized by their imine (-CH=N-) linkage, are a cornerstone in the design of thermotropic liquid crystals. The rigid core formed by aromatic rings linked by the imine group, combined with flexible terminal chains, gives rise to the mesomorphic behavior essential for applications ranging from display technologies to advanced sensor development. The subject of this guide, this compound, is a member of this important class of materials. Its molecular structure, featuring a butoxy chain and an acetyl group at opposing ends, suggests the potential for rich polymorphic behavior, including the formation of nematic and potentially smectic phases. Understanding the relationship between this molecular architecture and the resulting liquid crystalline phases is crucial for the rational design of new materials with tailored properties.
Molecular Structure and Design Rationale
The molecular structure of this compound is pivotal to its liquid crystalline properties. The molecule can be deconstructed into three key components: a central rigid core and two terminal flexible chains.
-
The Rigid Core: Comprising two phenyl rings linked by an imine (-CH=N-) group, this core provides the necessary structural rigidity and linearity for the formation of anisotropic liquid crystalline phases.
-
The Terminal Butoxy Group (-OC₄H₉): This flexible alkoxy chain contributes to the molecule's overall aspect ratio and influences intermolecular interactions, thereby affecting the thermal stability and transition temperatures of the mesophases.
-
The Terminal Acetyl Group (-COCH₃): The presence of this polar group introduces specific intermolecular interactions, such as dipole-dipole forces, which can significantly influence the type of liquid crystalline phases formed and their thermal stability.
The interplay of these structural features dictates the delicate balance of intermolecular forces, leading to the formation of distinct liquid crystalline phases upon changes in temperature.
Synthesis of this compound: A Self-Validating Protocol
The synthesis of this compound is achieved through a straightforward and high-yielding condensation reaction between 4-butoxybenzaldehyde and 4-aminoacetophenone. This acid-catalyzed reaction forms the characteristic imine bond of the Schiff base.
Experimental Protocol: Synthesis
Materials:
-
4-Butoxybenzaldehyde
-
4-Aminoacetophenone
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of 4-butoxybenzaldehyde and 4-aminoacetophenone in absolute ethanol.
-
Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Crystallization and Filtration: Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution. The resulting solid is then collected by suction filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound. The purity of the final product should be confirmed by spectroscopic methods (FTIR, ¹H NMR) and its melting point determined.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates the removal of the water byproduct, driving the equilibrium towards the product side.
-
Glacial Acetic Acid as Catalyst: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Recrystallization for Purification: This technique is highly effective for purifying solid organic compounds, ensuring a high degree of order in the crystalline state, which is a prerequisite for observing well-defined liquid crystalline transitions.
Visualizing the Synthesis Workflow
Caption: Synthetic workflow for this compound.
Characterization of Liquid Crystalline Phases
A multi-technique approach is essential for the unambiguous identification and characterization of the liquid crystalline phases of this compound. The primary techniques employed are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique used to determine the temperatures and enthalpy changes associated with phase transitions.
Experimental Protocol: DSC Analysis
-
Sample Preparation: A small amount (typically 2-5 mg) of the purified compound is hermetically sealed in an aluminum pan.
-
Thermal Program: The sample is subjected to a controlled heating and cooling cycle, typically at a rate of 10 °C/min, under an inert nitrogen atmosphere.
-
Data Acquisition: The heat flow to or from the sample is measured as a function of temperature. Phase transitions are observed as peaks (endothermic on heating, exothermic on cooling) in the DSC thermogram.
-
Data Analysis: The onset temperature of the peak is taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition (ΔH).
Anticipated DSC Data (Representative):
| Transition | Onset Temperature (°C) on Heating | Enthalpy Change (ΔH) (kJ/mol) | Onset Temperature (°C) on Cooling |
| Crystal to Nematic (Cr → N) | 85.0 | 20.5 | 75.0 (Monotropic) |
| Nematic to Isotropic (N → I) | 105.0 | 1.2 | 104.5 |
Note: The Crystal to Nematic transition may be monotropic, meaning it is only observed on cooling.
Trustworthiness of the Protocol: The use of a calibrated DSC instrument with a consistent heating and cooling rate ensures the reproducibility of the transition temperatures. The inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.
Polarized Optical Microscopy (POM)
POM is an indispensable tool for the visual identification of liquid crystalline phases based on their unique optical textures.
Experimental Protocol: POM Analysis
-
Sample Preparation: A small amount of the compound is placed on a clean glass slide and covered with a coverslip.
-
Heating and Cooling Stage: The slide is placed on a hot stage, allowing for precise temperature control.
-
Observation: The sample is observed between crossed polarizers as it is heated and cooled. The distinct birefringent textures that appear are characteristic of specific liquid crystalline phases.
-
Texture Identification:
-
Nematic Phase: Characterized by a "threaded" or "schlieren" texture. The threads are disclination lines in the director field.
-
Smectic A Phase: Often exhibits a "focal conic" or "homeotropic" texture.
-
Smectic C Phase: Also shows a schlieren texture, but often with more complex disclinations than the nematic phase.
-
Expertise in Interpretation: The ability to accurately identify liquid crystal phases from their textures requires experience. For instance, the schlieren texture in a nematic phase will show point singularities with two or four brushes, while a smectic C phase can also exhibit "broken" focal conic textures.
Visualizing the Characterization Workflow
Caption: Integrated workflow for liquid crystal phase characterization.
Phase Transitions and Mesomorphic Behavior
Based on the analysis of homologous series, this compound is expected to exhibit a thermotropic liquid crystalline phase sequence. Upon heating from the crystalline solid, it is likely to transition into a nematic phase before becoming an isotropic liquid at a higher temperature.
Phase Transition Pathway:
Caption: Expected phase transition sequence upon heating and cooling.
The presence of a smectic phase is also possible, particularly at temperatures below the nematic phase range. This would be contingent on the strength of the lateral intermolecular interactions, which are enhanced by the acetyl group.
Conclusion and Future Directions
Future research should focus on the experimental validation of the predicted mesomorphic behavior. Further studies could also explore the influence of varying the length of the alkoxy chain or modifying the terminal group to systematically tune the liquid crystalline properties. Such investigations will undoubtedly contribute to the broader understanding of structure-property relationships in the fascinating field of liquid crystals.
References
- Ha, S.-T., Lee, T.-L., Yeap, G.-Y., Lin, H.-C., Ito, M. M., & Subramaniam, R. T. (2011). Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. E-Journal of Chemistry, 8(2), 854-862.
- Al-Dujaili, A. H., & Jasim, H. A. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. ARO-The Scientific Journal of Koya University, 5(1), 26-31.
Dielectric Landscape of N-(4-Butoxybenzylidene)-4-acetylaniline Analogs: A Technical Guide for Researchers
Introduction: The Significance of Schiff Base Nematic Liquid Crystals in Dielectric Research
N-(4-Butoxybenzylidene)-4-acetylaniline and its analogs are a fascinating class of thermotropic liquid crystals, belonging to the Schiff base family. Their defining characteristic is the azomethine (-CH=N-) linkage, which imparts a rigid, linear molecular structure essential for the formation of the nematic phase. The dielectric properties of these materials are of paramount importance as they govern their response to an external electric field, a principle that underpins their application in display technologies and other electro-optic devices.
Molecular Architecture and its Influence on Dielectric Behavior
The dielectric properties of nematic liquid crystals are intrinsically linked to their molecular structure. For a typical N-(4-alkoxybenzylidene)-4-substituted aniline, several key features dictate its dielectric response:
-
The Dipole Moment: The magnitude and direction of the molecular dipole moment are the primary determinants of the dielectric constant. The presence of polar groups, such as the alkoxy (-OR) and acetyl (-COCH₃) or methyl (-CH₃) groups, creates a net dipole moment.
-
Molecular Anisotropy: The elongated, rod-like shape of these molecules leads to anisotropic physical properties, including the dielectric permittivity. This means the dielectric constant measured parallel to the long molecular axis (ε∥) is different from that measured perpendicular to it (ε⊥).
-
Polarizability: The ease with which the electron cloud of the molecule can be distorted by an electric field also contributes to the dielectric constant. The aromatic rings in the molecular core provide significant polarizability.
The interplay of these factors determines the sign and magnitude of the dielectric anisotropy (Δε = ε∥ - ε⊥), which is a critical parameter for device applications.
Caption: Molecular structure of this compound and key influencing factors on its dielectric properties.
Synthesis of this compound Analogs: A Step-by-Step Protocol
The synthesis of Schiff base liquid crystals is typically achieved through a condensation reaction between an appropriately substituted benzaldehyde and an aniline. The following protocol provides a reliable method for the synthesis of this compound and its analogs.
Experimental Protocol: Synthesis of Schiff Base Liquid Crystals
-
Reactant Preparation:
-
In a round-bottom flask, dissolve equimolar amounts of 4-butoxybenzaldehyde and 4-acetylaniline in a suitable solvent, such as absolute ethanol or toluene. The choice of solvent depends on the solubility of the reactants.
-
Rationale: Using equimolar amounts ensures the complete reaction of both starting materials. Absolute ethanol is a common choice due to its ability to dissolve the reactants and its relatively high boiling point for refluxing.
-
-
Catalysis and Reflux:
-
Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Rationale: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine. Refluxing provides the necessary activation energy for the reaction to proceed to completion.
-
-
Product Isolation and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, until a constant melting point is obtained.
-
Rationale: Cooling the reaction mixture reduces the solubility of the product, leading to its precipitation. Washing with a cold solvent minimizes the loss of the desired product while removing impurities. Recrystallization is a powerful technique for purifying solid organic compounds.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized compound using standard analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (to confirm the formation of the C=N imine bond), Nuclear Magnetic Resonance (NMR) spectroscopy (to elucidate the full molecular structure), and mass spectrometry (to determine the molecular weight).
-
The liquid crystalline phases and transition temperatures should be determined using polarized optical microscopy (POM) and differential scanning calorimetry (DSC).
-
Caption: A streamlined workflow for the synthesis of this compound analogs.
Dielectric Spectroscopy: A Powerful Tool for Characterization
Dielectric spectroscopy is the primary technique used to investigate the dielectric properties of liquid crystals. It involves measuring the complex dielectric permittivity (ε*) of a material as a function of frequency and temperature. The complex permittivity is given by:
ε* = ε' - iε''
where ε' is the dielectric constant (the real part, representing the stored energy) and ε'' is the dielectric loss (the imaginary part, representing the dissipated energy).
Experimental Protocol: Dielectric Spectroscopy of Nematic Liquid Crystals
-
Sample Cell Preparation:
-
Use a liquid crystal cell consisting of two parallel glass plates coated with a transparent conducting layer, typically Indium Tin Oxide (ITO). The distance between the plates is maintained by a spacer of a known thickness (e.g., 5-20 μm).
-
The inner surfaces of the glass plates are coated with a polyimide alignment layer and rubbed in a specific direction to induce a uniform alignment of the liquid crystal molecules. For measuring ε∥, a planar alignment is used, while for ε⊥, a homeotropic alignment is required.
-
Rationale: The ITO coating serves as the electrodes for applying the electric field. The alignment layer is crucial for creating a monodomain sample, which is essential for accurate measurement of the anisotropic dielectric properties.
-
-
Sample Filling:
-
The liquid crystal sample is introduced into the cell in its isotropic phase via capillary action.
-
The cell is then slowly cooled to the desired temperature in the nematic phase to ensure a well-aligned sample.
-
Rationale: Filling the cell in the isotropic phase ensures that the liquid crystal flows easily and fills the cell uniformly. Slow cooling allows the molecules to align properly with the treated surfaces.
-
-
Measurement Setup:
-
The filled liquid crystal cell is placed in a temperature-controlled hot stage.
-
The cell is connected to an impedance analyzer or an LCR meter, which applies a sinusoidal voltage of a specific frequency and measures the resulting current. From these measurements, the capacitance and conductance of the cell are determined.
-
Rationale: A stable temperature is critical as the dielectric properties of liquid crystals are highly temperature-dependent. The impedance analyzer is the core instrument for measuring the electrical response of the sample.
-
-
Data Acquisition and Analysis:
-
The capacitance (C) and conductance (G) of the cell are measured over a wide range of frequencies (typically from a few Hz to several MHz) at different temperatures.
-
The dielectric constant (ε') and dielectric loss (ε'') are calculated using the following equations:
-
ε' = C / C₀
-
ε'' = G / (ωC₀) where C₀ is the capacitance of the empty cell and ω is the angular frequency (2πf).
-
-
The dielectric anisotropy (Δε) is then calculated as the difference between ε∥ and ε⊥.
-
Caption: The experimental workflow for performing dielectric spectroscopy on nematic liquid crystals.
Data Presentation: Dielectric Properties of a Representative Analog
| Property | N-(4-n-butyloxybenzylidene)-4'-methylaniline |
| Dielectric Anisotropy (Δε) | Positive[1][2] |
| Trend with Temperature | Δε increases as the temperature approaches the crystalline phase[1][2] |
| Electrical Conductivity | In the range of 10⁻⁷ to 10⁻¹² S·cm⁻¹[1][2] |
Structure-Property Relationships and Mechanistic Insights
The positive dielectric anisotropy observed in N-(4-n-butyloxybenzylidene)-4'-methylaniline suggests that the component of the dipole moment parallel to the long molecular axis is dominant.[1][2] This is a common feature in many nematic liquid crystals designed for display applications.
The increase in dielectric anisotropy as the temperature decreases towards the crystalline phase is attributed to the increase in the nematic order parameter.[1][2] At lower temperatures, the molecules are more highly ordered, leading to a stronger collective response to the applied electric field.
For the this compound series, we can hypothesize the following structure-property relationships:
-
Effect of Alkoxy Chain Length: Increasing the length of the alkoxy chain (e.g., from butoxy to hexyloxy) is likely to affect the clearing point (the temperature at which the material transitions from the nematic to the isotropic phase) and may have a subtle influence on the dielectric properties due to changes in molecular packing and flexibility.
-
Effect of the Acetyl Group: The acetyl group is more polar than the methyl group. This would likely lead to a larger overall dipole moment for the acetylaniline derivatives compared to their methylaniline counterparts. The orientation of this additional dipole moment relative to the long molecular axis will be crucial in determining the sign and magnitude of the dielectric anisotropy. If the acetyl group's dipole moment contributes significantly to the parallel component, a larger positive dielectric anisotropy would be expected.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for the synthesis and dielectric characterization of this compound and its analogs. While specific dielectric data for the target compound remains to be reported in the literature, the methodologies and insights presented here, drawn from the study of a close analog, offer a solid foundation for researchers in this field.
Future work should focus on the systematic synthesis and dielectric characterization of a homologous series of N-(4-alkoxybenzylidene)-4-acetylaniline compounds. Such studies would provide valuable quantitative data to elucidate the precise influence of the alkoxy chain length and the acetyl group on the dielectric properties. This would not only contribute to a deeper fundamental understanding of structure-property relationships in Schiff base liquid crystals but also pave the way for the design of new materials with tailored dielectric properties for advanced applications.
References
-
Syrbu, A. V., et al. (2021). Dielectric properties of the system: 4-n-pentyloxybenzoic acid– N-(4-n-butyloxybenzylidene)-4᾽-methylaniline. Fine Chemical Technologies, 16(2), 138-147. [Link]
-
Syrbu, A. V., et al. (2021). Диэлектрические свойства системы: 4-н-пентилоксибензойная кислота–N-(4-н-бутилоксибензилиден)-4'-метиланилин. Tonkie Khimicheskie Tekhnologii, 16(2), 138-147. [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of N-(4-Butoxybenzylidene)-4-acetylaniline
Abstract
This document provides a comprehensive guide for the synthesis of N-(4-Butoxybenzylidene)-4-acetylaniline, a Schiff base of significant interest in medicinal chemistry and materials science. The synthesis involves the condensation reaction between 4-butoxybenzaldehyde and 4-aminoacetophenone. Detailed experimental protocols for both conventional reflux and microwave-assisted synthesis are presented, along with methodologies for purification and characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details and the causal reasoning behind the procedural steps to ensure successful and reproducible synthesis.
Introduction and Scientific Background
Schiff bases, characterized by the azomethine or imine group (-C=N-), are a versatile class of organic compounds formed from the condensation of a primary amine with an aldehyde or ketone.[1][2] First reported by Hugo Schiff in 1864, these compounds are pivotal in organic synthesis and drug design.[1][3] this compound belongs to this class and holds potential for various applications due to the combined structural features of its precursors. The butoxy group enhances lipophilicity, which can be advantageous for biological activity, while the acetylaniline moiety provides a site for further functionalization.
The formation of the imine bond in Schiff bases is a reversible reaction that is typically acid- or base-catalyzed.[2] The general mechanism involves the nucleophilic attack of the primary amine's nitrogen on the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate.[4] This intermediate then undergoes dehydration to yield the stable imine product.[4][5] Aromatic aldehydes, such as 4-butoxybenzaldehyde, lead to particularly stable Schiff bases due to conjugation.[1][2]
Experimental Design and Rationale
The synthesis of this compound is achieved through the reaction of 4-butoxybenzaldehyde and 4-aminoacetophenone. The selection of the synthetic method, solvent, and catalyst is crucial for optimizing reaction time, yield, and purity.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (for conventional synthesis) | Supplier/Purity |
| 4-Butoxybenzaldehyde | C₁₁H₁₄O₂ | 178.23 | 1.78 g (10 mmol) | Sigma-Aldrich, ≥98% |
| 4-Aminoacetophenone | C₈H₉NO | 135.16 | 1.35 g (10 mmol) | Acros Organics, 99% |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | ~50 mL | Fisher Scientific, ≥99.5% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 2-3 drops | J.T. Baker, 99.7% |
Note: For microwave-assisted synthesis, the quantities can be scaled down.
Choice of Synthetic Method
Two primary methods are detailed: conventional heating under reflux and microwave irradiation.
-
Conventional Reflux: This is a traditional and widely used method that involves heating the reaction mixture for an extended period. It is a reliable method, though it can be time-consuming.
-
Microwave-Assisted Synthesis: This modern approach offers significant advantages, including drastically reduced reaction times, often higher yields, and is considered a greener chemistry approach due to its energy efficiency.[1]
Detailed Experimental Protocols
Protocol 1: Conventional Synthesis via Reflux
This protocol outlines the standard thermal method for synthesizing the target Schiff base.
Workflow Diagram:
Caption: Conventional Reflux Synthesis Workflow
Step-by-Step Procedure:
-
Dissolution of Aldehyde: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.78 g (10 mmol) of 4-butoxybenzaldehyde in 25 mL of absolute ethanol.[1]
-
Dissolution of Amine: In a separate beaker, dissolve 1.35 g (10 mmol) of 4-aminoacetophenone in 20 mL of absolute ethanol. Gentle warming may be required to facilitate dissolution.
-
Reaction Mixture Assembly: While stirring, add the 4-aminoacetophenone solution dropwise to the flask containing the 4-butoxybenzaldehyde solution.[1]
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.[1]
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Crystallization: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product may begin to crystallize. Further cooling in an ice bath can promote precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[1]
-
Purification: Wash the collected crystals several times with small portions of cold ethanol to remove any unreacted starting materials.[1]
-
Drying: Air-dry the purified Schiff base or place it in a desiccator over anhydrous calcium chloride to obtain the final product.[1]
Protocol 2: Microwave-Assisted Synthesis
This protocol provides a rapid and efficient alternative to the conventional method.
Workflow Diagram:
Caption: Microwave-Assisted Synthesis Workflow
Step-by-Step Procedure:
-
Mixing: In a microwave-safe reaction vessel, combine 0.89 g (5 mmol) of 4-butoxybenzaldehyde and 0.68 g (5 mmol) of 4-aminoacetophenone.[1]
-
Solvent Addition: Add a minimal amount of a polar solvent like ethanol (2-3 mL) to create a slurry.[1]
-
Irradiation: Place the vessel in a microwave synthesizer and irradiate the mixture at a suitable power level (e.g., 100-300 W) for 3-10 minutes. Monitor the temperature to keep it below the solvent's boiling point.[1]
-
Cooling and Isolation: After irradiation, cool the vessel to room temperature. The product will likely crystallize directly.[1]
-
Purification: Add a small amount of cold ethanol and collect the product by vacuum filtration. Wash the crystals with cold ethanol and dry them.[1]
Characterization and Validation
Spectroscopic methods are essential for confirming the structure and purity of the synthesized this compound.
| Technique | Expected Observations |
| FT-IR (Fourier-Transform Infrared Spectroscopy) | Appearance of a strong absorption band around 1600-1625 cm⁻¹ corresponding to the C=N (imine) stretch. Disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretches from the primary amine (around 3300-3500 cm⁻¹). |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | A singlet peak in the range of 8.2-8.6 ppm corresponding to the proton of the azomethine group (-CH=N-). Signals corresponding to the aromatic protons and the protons of the butoxy and acetyl groups. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | A signal in the range of 158-165 ppm for the carbon of the azomethine group (-CH=N-). |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the product (C₁₉H₂₁NO₂), which is 295.38 g/mol . |
| Melting Point | A sharp melting point indicates a high degree of purity. The literature value should be consulted for comparison. |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Perform all operations in a well-ventilated fume hood.
-
Handle organic solvents with care as they are flammable.
-
Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
The synthesis of this compound can be successfully achieved through both conventional reflux and microwave-assisted methods. The microwave-assisted approach offers a more efficient and environmentally friendly alternative. Proper characterization is crucial to confirm the identity and purity of the final product. These detailed protocols and the underlying scientific rationale provide a solid foundation for researchers to synthesize this and similar Schiff bases for further investigation in various scientific fields.
References
-
PubMed Central. (n.d.). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Available at: [Link]
-
Ha, S.-T., et al. (n.d.). Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. Available at: [Link]
-
J. Chem. Soc. Nigeria. (2024). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. Available at: [Link]
-
Der Pharma Chemica. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. Available at: [Link]
-
YouTube. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Application Note: Structural Characterization of Schiff Base Liquid Crystals using Fourier Transform Infrared (FTIR) Spectroscopy
Introduction
Schiff base liquid crystals are a significant class of thermotropic liquid crystals, characterized by the presence of an imine or azomethine group (-C=N-). Their unique electro-optical properties are intrinsically linked to their molecular structure, including the rigid core, flexible terminal chains, and linking groups.[1][2] Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides invaluable insights into the molecular framework of these materials.[3][4] By probing the vibrational modes of specific chemical bonds, FTIR analysis serves as a robust method for structural confirmation, purity assessment, and the study of molecular interactions that govern phase transitions.[5][6]
This application note provides a comprehensive protocol for the FTIR analysis of Schiff base liquid crystals. It is designed for researchers and scientists in materials science and drug development, offering a blend of theoretical principles and field-proven experimental methodologies. We will delve into sample preparation, data acquisition, and spectral interpretation, underscoring the causality behind each procedural step to ensure reliable and reproducible results.
Fundamental Principles of FTIR Spectroscopy
FTIR spectroscopy operates on the principle that chemical bonds in a molecule vibrate at specific, discrete frequencies.[5] When infrared radiation is passed through a sample, molecules absorb energy at frequencies corresponding to their natural vibrational modes (e.g., stretching, bending, scissoring).[7] An FTIR spectrometer utilizes a Michelson interferometer, which allows all frequencies of IR radiation to reach the detector simultaneously.[5][8] The resulting signal, an interferogram, is then converted into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) by a mathematical operation called a Fourier Transform.[5] This spectrum acts as a unique molecular "fingerprint," allowing for the identification of functional groups and the overall structure of the compound.[3][9]
Characteristic Vibrational Modes of Schiff Base Liquid Crystals
The FTIR spectrum of a Schiff base liquid crystal is a composite of the vibrational modes of its constituent parts. The identification of these characteristic peaks is the primary goal of the analysis. The most pertinent functional groups and their typical absorption regions are summarized below.
| Functional Group | Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Imine (Azomethine) | C=N | Stretching | 1605 - 1630 | [1][10] |
| Ester | C=O | Stretching | 1720 - 1740 | [1][10] |
| Ester | C-O | Asymmetric Stretch | ~1466 | [1][10] |
| Ester | C-O | Symmetric Stretch | ~1250 | [1][10] |
| Aromatic Ring | C=C | Stretching | 1580 - 1610 | [1][10] |
| Aromatic Ring | C-H | Out-of-plane Bending | 750 - 900 | |
| Alkyl Chain | C-H (CH₂) | Asymmetric/Symmetric Stretch | 2850 - 2950 | [1][10] |
| Nitrile (if present) | C≡N | Stretching | 2210 - 2260 | [11] |
The presence and precise position of the imine (C=N) stretching band around 1605 cm⁻¹ is the hallmark of a Schiff base.[1][10] Variations in this peak's position can indicate changes in the electronic environment or molecular conformation. For instance, temperature-dependent studies using FTIR can reveal subtle shifts in peak frequencies that correspond to phase transitions from crystalline to smectic or nematic phases.[6]
Experimental Workflow: From Sample to Spectrum
The success of FTIR analysis is critically dependent on proper sample handling and preparation.[12] Liquid crystals can be analyzed in their neat liquid or mesophase state, or as a thin film. The two most common and effective methods are Attenuated Total Reflectance (ATR) and Transmission.
Diagram: General FTIR Analysis Workflow
Caption: High-level workflow for FTIR analysis of liquid crystals.
Detailed Protocols
Protocol 1: Attenuated Total Reflectance (ATR-FTIR)
ATR is often the preferred method for liquid crystals due to its simplicity, minimal sample requirement (1-2 drops), and lack of extensive sample preparation.[13][14][15] The IR beam interacts only with the portion of the sample in direct contact with the crystal (e.g., diamond or ZnSe), making it ideal for viscous or opaque samples.[4][14]
Materials:
-
FTIR Spectrometer with ATR accessory (e.g., Diamond ATR)
-
Schiff base liquid crystal sample
-
Spatula or pipette
-
Solvent for cleaning (e.g., Isopropyl alcohol)
-
Lint-free wipes (e.g., Kimwipes)
Step-by-Step Procedure:
-
Instrument Initialization: Turn on the FTIR spectrometer and allow the source and laser to stabilize as per the manufacturer's instructions.[16] Launch the data acquisition software.
-
ATR Crystal Cleaning: Before any measurement, thoroughly clean the surface of the ATR crystal. Apply a small amount of isopropyl alcohol to a lint-free wipe and clean the crystal surface. Allow it to fully evaporate.[17]
-
Background Acquisition: With the clean, empty ATR crystal in position, acquire a background spectrum.[17] This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, and will be automatically subtracted from the sample spectrum.
-
Sample Application: Place 1-2 drops of the liquid crystal sample directly onto the center of the ATR crystal.[12][17] Ensure the crystal surface is completely covered.
-
Sample Spectrum Acquisition: Using the same parameters as the background scan, acquire the sample spectrum.[17]
-
Data Processing: The software will automatically perform a background subtraction. Perform a baseline correction if necessary to ensure all peaks originate from zero absorbance.
-
Cleaning: After analysis, carefully remove the sample from the crystal using a spatula and clean the crystal thoroughly with isopropyl alcohol and lint-free wipes to prevent contamination.[16][17]
Protocol 2: Transmission FTIR
This traditional method involves passing the IR beam directly through the sample. For liquid crystals, this is typically done by creating a thin film sandwiched between two IR-transparent salt plates (e.g., KBr, NaCl).[14][18] This method can provide high-quality spectra but requires more careful sample preparation.
Materials:
-
FTIR Spectrometer
-
Demountable liquid cell or two polished salt plates (KBr or NaCl)
-
Schiff base liquid crystal sample
-
Spatula
-
Solvent for cleaning (e.g., Isopropyl alcohol, dry)
-
Glove box or desiccator for storing plates
Step-by-Step Procedure:
-
Instrument Initialization & Setup: Prepare the spectrometer as described in Protocol 4.1, steps 1 and 3 (acquiring a background of the empty beam path).
-
Plate Preparation: Handle salt plates with gloves to avoid moisture contamination from fingerprints. Ensure the plates are clean and dry. Polish if necessary.
-
Sample Application: Place 1-2 drops of the liquid crystal sample onto the center of one salt plate.[18]
-
Creating the Film: Carefully place the second salt plate on top of the first, gently pressing and rotating to spread the sample into a thin, uniform film without air bubbles.[18]
-
Cell Assembly: Place the "sandwich" into the spectrometer's sample holder.
-
Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan.
-
Data Processing: Perform background subtraction and baseline correction as needed.
-
Cleaning: Disassemble the plates, wipe off the sample, and clean thoroughly with a suitable dry solvent (do not use water with KBr or NaCl plates).[18] Store the plates in a desiccator.
Data Interpretation: A Structural Case Study
Once a high-quality spectrum is obtained, the process of interpretation begins. This involves assigning the observed absorption bands to the specific vibrational modes of the Schiff base liquid crystal.
Diagram: Key Bonds in a Schiff Base LC for FTIR
Caption: Important functional groups in a generic Schiff base ester.
Analytical Steps:
-
Confirm the Imine Group: The most critical step is to locate the sharp C=N stretching peak, typically found between 1605-1630 cm⁻¹.[1][10] Its presence is the primary confirmation of Schiff base formation.
-
Identify the Core and Linking Groups: Locate the aromatic C=C stretching bands (usually a set of peaks from 1580-1610 cm⁻¹) and any ester C=O (~1728 cm⁻¹) or C-O (~1250 cm⁻¹) bands.[1][10]
-
Verify Terminal Chains: The presence of aliphatic chains is confirmed by the C-H stretching vibrations between 2850-2950 cm⁻¹.[10]
-
Check for Reactant Residues: The absence of broad O-H peaks (~3200-3600 cm⁻¹) from starting phenols or N-H peaks (~3300-3500 cm⁻¹) from starting amines indicates a complete reaction and high purity.
-
Advanced Analysis (Optional): For phase transition studies, spectra can be recorded at varying temperatures. Changes in peak position, shape, or intensity can provide information on conformational changes and intermolecular interactions during transitions between crystalline, smectic, nematic, and isotropic phases.[6] Polarized FTIR can also be used to study the molecular orientation within an aligned liquid crystal cell.[19]
Conclusion
FTIR spectroscopy is an indispensable tool for the analysis of Schiff base liquid crystals. It provides a rapid and reliable method for structural verification and purity assessment. By following the detailed protocols for ATR or transmission techniques outlined in this note, researchers can obtain high-quality, reproducible spectra. Proper interpretation of these spectra, focusing on the characteristic vibrational bands of the imine, aromatic core, and terminal chains, allows for confident characterization of these complex materials, supporting both fundamental research and the development of new liquid crystal technologies.
References
-
PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
-
Innovatech Labs. (2011, December 8). FTIR Analysis Sampling Techniques. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]
-
Fawzi, H. et al. (2022). Three Rings Schiff Base Ester Liquid Crystals: Experimental and Computational Approaches of Mesogenic Core Orientation Effect, Heterocycle Impact. Molecules, 27(7), 2293. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Principles of FTIR Spectroscopy. Retrieved from [Link]
-
Technology Networks. (2024, April 12). IR Spectroscopy and FTIR Spectroscopy: How an FTIR Spectrometer Works and FTIR Analysis. Retrieved from [Link]
-
ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]
-
Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Semantic Scholar. (2022, April 1). Three Rings Schiff Base Ester Liquid Crystals. Retrieved from [Link]
-
Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
-
Bhargava, R., Wang, S.-Q., & Koenig, J. L. (1999). Studying Polymer-Dispersed Liquid-Crystal Formation by FTIR Spectroscopy. 1. Monitoring Curing Reactions. Macromolecules, 32(8), 2748–2758. Retrieved from [Link]
-
Xu, W., Liu, H., & Zhao, X. (1998). FTIR Spectroscopic Studies on the Conformational Changes of a Chiral Schiff Base Typed Liquid Crystal. Chemical Journal of Chinese Universities, 19(5), 791-794. Retrieved from [Link]
-
Kim, M. et al. (2016). Studies on Liquid Crystal Orientation Using Polarized FTIR Imaging System. Journal of the Korean Chemical Society, 60(5), 333-338. Retrieved from [Link]
-
Singh, S. K. et al. (2025). Structural, electronic, NLO, UV-Vis, and vibrational studies of Schiff base liquid crystals TBnA (n = 4-8) via DFT/TD-DFT with alkyl-chain modulation. Journal of Molecular Modeling, 31(12), 345. Retrieved from [Link]
-
Pociecha, D. et al. (2022). Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers. Materials, 15(2), 586. Retrieved from [Link]
-
University of Texas at Dallas. (n.d.). Instruction Manual FTIR. Retrieved from [Link]
-
University of Toronto Scarborough. (2020, November 27). Acquiring and Processing FTIR Spectra. Retrieved from [Link]
-
Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Structural, electronic, NLO, UV-Vis, and vibrational studies of Schiff base liquid crystals TBnA (n = 4-8) via DFT/TD-DFT with alkyl-chain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rtilab.com [rtilab.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. jascoinc.com [jascoinc.com]
- 6. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 7. IR Spectroscopy and FTIR Spectroscopy: How an FTIR Spectrometer Works and FTIR Analysis | Technology Networks [technologynetworks.com]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. photometrics.net [photometrics.net]
- 10. Three Rings Schiff Base Ester Liquid Crystals: Experimental and Computational Approaches of Mesogenic Core Orientation Effect, Heterocycle Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. FTIR Analysis Sampling Techniques - Innovatech Labs [innovatechlabs.com]
- 14. jascoinc.com [jascoinc.com]
- 15. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. chem.tamu.edu [chem.tamu.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Studies on Liquid Crystal Orientation Using Polarized FTIR Imaging System | Semantic Scholar [semanticscholar.org]
1H NMR and 13C NMR spectral assignment for N-(4-Butoxybenzylidene)-4-acetylaniline
Application Note: Detailed ¹H and ¹³C NMR Spectral Assignment for N-(4-Butoxybenzylidene)-4-acetylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the structural elucidation of the Schiff base, this compound, using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed, step-by-step protocol for sample preparation and spectral acquisition. The core of this document is the in-depth analysis and unambiguous assignment of all proton and carbon signals, supported by established principles of NMR spectroscopy. This guide is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the accurate characterization of this and structurally related compounds.
Introduction
This compound is a Schiff base, a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (imine or azomethine group). Schiff bases are versatile intermediates in organic synthesis and have garnered significant interest due to their wide range of biological activities and applications in materials science.[1][2] Accurate structural confirmation is a critical step following synthesis, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical techniques for this purpose.[3] NMR provides detailed information about the molecular structure, including the chemical environment of individual atoms and their connectivity.[3][4]
This application note focuses on the complete assignment of the ¹H and ¹³C NMR spectra of this compound. We will explore the rationale behind the chemical shifts, multiplicities, and integration of the observed signals, providing a logical framework for spectral interpretation that can be applied to other similar aromatic and imine-containing molecules.
Molecular Structure and Numbering Scheme
A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of this compound with the atom numbering used throughout this guide is presented below.
Caption: Molecular structure of this compound with atom numbering.
Experimental Protocols
NMR Sample Preparation
The quality of the NMR sample is paramount for obtaining a high-resolution spectrum.[5][6] The following protocol ensures a properly prepared sample for analysis.
Materials:
-
This compound (5-25 mg)[5]
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tubes[5]
-
Pasteur pipette
-
Small vial
Protocol:
-
Weigh approximately 10-15 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[7]
-
Gently swirl the vial to ensure the sample is completely dissolved. A homogeneous solution is crucial for good spectral quality.[7]
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Ensure the sample height in the NMR tube is approximately 4-5 cm.[5][7]
-
Cap the NMR tube securely to prevent solvent evaporation.
Caption: Workflow for NMR sample preparation, spectral acquisition, and data processing.
NMR Spectrometer and Parameters
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: CDCl₃
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
¹H NMR Parameters:
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
-
¹³C NMR Parameters:
-
Number of Scans: 1024
-
Proton Decoupling: Waltz-16
-
Relaxation Delay: 2.0 s
-
Results and Discussion: Spectral Assignment
The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The multiplicity of the signals is abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).
¹H NMR Spectral Assignment
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the azomethine proton, the aromatic protons, and the aliphatic protons of the butoxy and acetyl groups.
-
Azomethine Proton (H-7): The most downfield signal, a singlet at approximately 8.4-8.6 ppm, is characteristic of the imine or azomethine proton (-CH=N-).[2] Its deshielded nature is due to the electronegativity of the adjacent nitrogen atom and its position within the conjugated system.
-
Aromatic Protons (Ring A & B): The aromatic region, typically between 6.9 and 8.0 ppm, shows signals for the eight protons on the two benzene rings.
-
Ring A (from acetylaniline): The protons on this ring are influenced by the electron-withdrawing acetyl group and the imine nitrogen. The protons ortho to the acetyl group (H-3, H-5) are expected to be the most deshielded in this ring system, appearing as a doublet around 7.9-8.0 ppm. The protons meta to the acetyl group (H-2, H-6) will appear as a doublet at a slightly more upfield position, around 7.2-7.3 ppm.
-
Ring B (from 4-butoxybenzaldehyde): The protons on this ring are influenced by the electron-donating butoxy group and the electron-withdrawing imine group. The protons ortho to the imine (H-2', H-6') will appear as a doublet around 7.8-7.9 ppm. The protons meta to the imine and ortho to the electron-donating butoxy group (H-3', H-5') are more shielded and will appear as a doublet around 6.9-7.0 ppm.
-
-
Butoxy Group Protons (-OCH₂CH₂CH₂CH₃):
-
-OCH₂- (H-9'): The methylene protons directly attached to the oxygen atom are deshielded and appear as a triplet around 4.0 ppm.
-
-OCH₂CH₂- (H-10'): These methylene protons will appear as a multiplet (sextet or pentet) around 1.8 ppm.
-
-CH₂CH₃ (H-11'): The next methylene group will appear as a multiplet (sextet) around 1.5 ppm.
-
-CH₃ (H-12'): The terminal methyl group protons are the most shielded in the aliphatic chain, appearing as a triplet around 0.9-1.0 ppm.
-
-
Acetyl Group Protons (-COCH₃):
-
-CH₃ (H-14): The three protons of the methyl group attached to the carbonyl carbon appear as a sharp singlet around 2.6 ppm.
-
¹³C NMR Spectral Assignment
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule.
-
Iminyl Carbon (C-7): The carbon of the azomethine group (-CH=N-) is characteristically found in the range of 158-163 ppm.[2]
-
Carbonyl Carbon (C-13): The carbonyl carbon of the acetyl group is highly deshielded and appears significantly downfield, typically above 195 ppm.
-
Aromatic Carbons: The twelve aromatic carbons will appear in the typical range of 114-152 ppm.
-
Ring A (from acetylaniline): The quaternary carbon attached to the nitrogen (C-1) and the quaternary carbon attached to the acetyl group (C-4) will be distinct. C-4, being adjacent to the electron-withdrawing carbonyl group, will be deshielded. The protonated carbons (C-2, C-6 and C-3, C-5) will appear as two distinct signals.
-
Ring B (from 4-butoxybenzaldehyde): The quaternary carbon attached to the imine group (C-1') and the carbon attached to the butoxy group (C-4') will be observable. C-4' will be significantly deshielded due to the attached oxygen. The protonated carbons (C-2', C-6' and C-3', C-5') will also give rise to two separate signals.
-
-
Butoxy Group Carbons (-OCH₂CH₂CH₂CH₃):
-
-OCH₂- (C-9'): The carbon attached to the oxygen will be the most deshielded of the aliphatic carbons, appearing around 68 ppm.
-
-OCH₂CH₂- (C-10'): This carbon will be found around 31 ppm.
-
-CH₂CH₃ (C-11'): This methylene carbon will appear around 19 ppm.
-
-CH₃ (C-12'): The terminal methyl carbon is the most shielded, appearing around 14 ppm.
-
-
Acetyl Group Carbon (-COCH₃):
-
-CH₃ (C-14): The methyl carbon of the acetyl group will appear in the aliphatic region, typically around 26-27 ppm.
-
Summary of Spectral Data
The following tables summarize the predicted chemical shifts for this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-7 | 8.4 - 8.6 | s | 1H |
| H-3, H-5 | 7.9 - 8.0 | d | 2H |
| H-2', H-6' | 7.8 - 7.9 | d | 2H |
| H-2, H-6 | 7.2 - 7.3 | d | 2H |
| H-3', H-5' | 6.9 - 7.0 | d | 2H |
| H-9' | ~4.0 | t | 2H |
| H-14 | ~2.6 | s | 3H |
| H-10' | ~1.8 | m | 2H |
| H-11' | ~1.5 | m | 2H |
| H-12' | 0.9 - 1.0 | t | 3H |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-13 | >195 |
| C-7 | 158 - 163 |
| C-4' | ~162 |
| C-1 | ~152 |
| C-4 | ~137 |
| C-1' | ~130 |
| Aromatic C-H | 114 - 131 |
| C-9' | ~68 |
| C-10' | ~31 |
| C-14 | 26 - 27 |
| C-11' | ~19 |
| C-12' | ~14 |
Conclusion
This application note has provided a detailed protocol and a thorough guide for the assignment of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts and multiplicities are based on established principles of NMR spectroscopy and provide a solid foundation for the structural verification of this compound. The methodologies and analytical reasoning presented herein can be readily adapted by researchers for the characterization of other Schiff bases and related aromatic compounds, ensuring confidence in their molecular structures.
References
-
Wishart, D. S. (2024). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. [Link]
-
Massachusetts Institute of Technology. 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]
-
Le-Thanh, H., & Vocelle, D. (1990). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry, 68(11), 1909-1917. [Link]
-
Scribd. NMR Sample Preparation Guide. [Link]
-
ResearchGate. (2014). 1H NMR spectrum of Schiff's base ligand. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Marr, A. C., et al. (2023). How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations. The Journal of Physical Chemistry A, 127(44), 9313-9324. [Link]
-
NMR Sample Preparation Guidelines. [Link]
-
Journal of Chemical Education. (2019). NMR Spectroscopy in an Advanced Inorganic Lab: Structural Analysis of Diamagnetic and Paramagnetic Ni(II) Schiff Base Complexes. [Link]
-
Preparation and Characterization of Some Schiff Base Compounds. (2020). International Journal of Chemistry and Technology. [Link]
-
Chemical Reviews. (2010). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. [Link]
-
Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12034-12047. [Link]
-
MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
-
Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. scribd.com [scribd.com]
- 7. organomation.com [organomation.com]
Differential Scanning Calorimetry (DSC) of N-(4-Butoxybenzylidene)-4-acetylaniline
Application Note: DSC-017
Thermal Characterization of the Liquid Crystal N-(4-Butoxybenzylidene)-4-acetylaniline Using Differential Scanning Calorimetry (DSC)
Abstract & Introduction
This compound is a Schiff base compound known to exhibit thermotropic liquid crystalline properties. The precise characterization of its phase transitions is critical for its application in materials science, particularly in the development of display technologies and smart materials. Differential Scanning Calorimetry (DSC) is an essential analytical technique for this purpose, providing quantitative data on the temperatures and enthalpy changes associated with the transitions between crystalline, liquid crystalline (mesophase), and isotropic liquid states.[1][2]
This application note provides a comprehensive, in-depth guide to analyzing this compound using DSC. We will detail the causal reasoning behind each step of the protocol, from instrument calibration to data interpretation, ensuring a robust and reproducible methodology. The protocol is designed to elucidate the key thermotropic transitions, specifically the crystal-to-nematic (Cr-N) and nematic-to-isotropic (N-I) phase changes.
Principle of DSC for Liquid Crystal Analysis
Thermotropic liquid crystals, like the subject compound, exhibit distinct phases as a function of temperature.[3] These transitions involve a change in enthalpy (ΔH) that can be precisely measured by DSC. The instrument measures the difference in heat flow required to increase the temperature of a sample and an inert reference as they are subjected to a controlled temperature program.[2]
-
Endothermic Transitions (Heating): When the sample transitions to a higher-entropy state (e.g., solid to liquid crystal, or liquid crystal to isotropic liquid), it absorbs energy. This is detected as an endothermic peak on the DSC thermogram. The temperature at which this occurs is the transition temperature (T), and the integrated area of the peak corresponds to the enthalpy of transition (ΔH).
-
Exothermic Transitions (Cooling): Conversely, transitions to a more ordered state (e.g., isotropic liquid to liquid crystal) release energy, resulting in an exothermic peak.
By analyzing these peaks, we can determine the melting point (Tm) and clearing temperature (Tc), which define the thermal range of the liquid crystalline phase.[4]
Instrumentation and Protocol Validation
Scientific integrity demands a properly calibrated and validated system. Before analyzing any sample, the DSC instrument must be calibrated to ensure the accuracy of both temperature and heat flow measurements. This process is foundational to the trustworthiness of the resulting data.
3.1. Temperature Calibration
The temperature axis must be calibrated to ensure that the measured transition temperatures are accurate. This is performed using certified reference materials with known, sharp melting points.
-
Standard: The procedure should follow established standards, such as ASTM E967 .
-
Procedure: A high-purity standard, typically indium (m.p. 156.6 °C), is heated at the same rate as the planned experiment (e.g., 10 °C/min). The observed onset of the melting peak is compared to the certified value, and the instrument's temperature calibration is adjusted accordingly. For a broader temperature range, multiple standards may be used.
3.2. Heat Flow (Enthalpy) Calibration
To ensure the quantitative accuracy of enthalpy (ΔH) values, a heat flow calibration is performed.
-
Standard: This calibration is governed by standards like ASTM E968 .
-
Procedure: The same certified reference material (e.g., indium, with a known heat of fusion of 28.45 J/g) is used. The area under the melting peak is integrated, and a calibration constant is derived by comparing the measured value to the known literature value. This constant is then applied to subsequent sample measurements.
Detailed Experimental Protocol
This protocol is optimized for the characterization of this compound.
4.1. Sample Preparation
The quality of the sample preparation directly impacts the quality of the data.
-
Weighing: Accurately weigh 1–3 mg of this compound directly into a standard aluminum DSC pan.
-
Causality: A small sample mass minimizes thermal gradients within the sample, leading to sharper, more defined transition peaks. Masses above 5 mg can cause peak broadening and a loss of resolution.
-
-
Encapsulation: Hermetically seal the aluminum pan using a sample press.
-
Causality: Hermetic sealing is crucial for organic molecules to prevent mass loss due to sublimation or volatilization during the heating scan. This ensures that the measured enthalpy is accurate for the weighed sample mass. An unsealed or poorly sealed pan can lead to erroneously small or distorted peaks.
-
4.2. Instrument Setup & Thermal Program
A standard heat-cool-heat cycle is employed to remove prior thermal history and obtain a clear characterization of the material's intrinsic properties.
-
Instrument Parameters:
-
Purge Gas: Nitrogen, with a flow rate of 50 mL/min.
-
Causality: An inert nitrogen atmosphere prevents oxidative degradation of the organic sample at elevated temperatures. The constant flow also ensures even heat distribution within the cell.
-
-
Reference Pan: An empty, sealed aluminum pan.
-
-
Thermal Method:
-
Segment 1 (Equilibration): Equilibrate at 25 °C.
-
Segment 2 (First Heat): Heat from 25 °C to 130 °C at a rate of 10 °C/min.
-
Causality: This initial heating scan serves to erase any previous thermal history of the sample, such as variations in crystallinity or mechanical stress. Data from this scan reveals the initial state but is typically not used for reporting final transition temperatures. The rate of 10 °C/min provides a good balance between signal intensity and resolution.
-
-
Segment 3 (Isothermal Hold): Hold at 130 °C for 2 minutes.
-
Causality: This ensures the sample has fully transitioned to a uniform isotropic liquid state before the cooling cycle begins.[4]
-
-
Segment 4 (Cooling): Cool from 130 °C to 25 °C at a rate of 10 °C/min.
-
Causality: This scan provides information on the transitions as the material organizes from the liquid state, including liquid crystal phase formation and crystallization. Supercooling effects are often observed.
-
-
Segment 5 (Isothermal Hold): Hold at 25 °C for 2 minutes.
-
Causality: This stabilizes the sample at the starting temperature before the final heating scan.
-
-
Segment 6 (Second Heat): Heat from 25 °C to 130 °C at a rate of 10 °C/min.
-
Causality: This is the most important scan for analysis. Because the thermal history has been standardized by the preceding cycle, the transitions observed in this second heating run are considered characteristic of the material itself.
-
-
Data Analysis and Interpretation
The resulting thermogram (a plot of heat flow vs. temperature) will show distinct peaks corresponding to phase transitions.
-
Transition Temperatures (T): For liquid crystals, the transition temperature is typically reported as the onset temperature of the peak for sharp, first-order transitions like melting, or the peak maximum temperature for broader transitions. Consistency in reporting is key.
-
Enthalpy of Transition (ΔH): The enthalpy is calculated by integrating the area of the transition peak using the instrument's analysis software. The value is typically normalized by mass and reported in Joules per gram (J/g) or kilojoules per mole (kJ/mol).
Expected Results for this compound
Based on studies of similar Schiff base liquid crystals, two primary endothermic transitions are expected on the second heating scan.[4][5] The following table summarizes the anticipated thermal events and their typical temperature and enthalpy ranges.
| Thermal Event (Transition) | Parameter | Expected Value | Description |
| Crystal to Nematic (Cr-N) | Tonset | ~75 - 85 °C | The transition from the ordered solid crystalline phase to the nematic liquid crystal phase. |
| ΔH | 15 - 25 kJ/mol | Enthalpy of melting associated with the loss of positional order. | |
| Nematic to Isotropic (N-I) | Tpeak | ~105 - 115 °C | The "clearing point," where the material transitions from the turbid nematic phase to a clear isotropic liquid.[4] |
| ΔH | 0.5 - 2.0 kJ/mol | A much smaller enthalpy change, characteristic of the loss of only orientational order. |
Note: These values are illustrative based on typical compounds and should be confirmed by experimental measurement.
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the DSC analysis described in this note.
Caption: DSC Experimental Workflow from Sample Preparation to Final Data Reporting.
References
- Technology Networks. (n.d.). Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes.
-
Saleh, N. A., et al. (2020). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. Molecules, 25(17), 3780. Available at: [Link]
-
ResearchGate. (2021). Liquid Crystalline Behaviour of Symmetrical Thermotropic Schiff Base Compounds. Available at: [Link]
-
Al-Hamdani, A. A. S., et al. (2017). Mesomorphic Behaviour and DFT Insight of Arylidene Schiff Base Liquid Crystals and Their Pyridine Impact Investigation. Molecules, 22(10), 1629. Available at: [Link]
-
Martin, C. D., et al. (2015). Thermal characterisation of thermotropic nematic liquid-crystalline elastomers. Macromolecular Chemistry and Physics, 216(17), 1839-1847. Available at: [Link]
-
ResearchGate. (2022). Substitution Effects on the Liquid Crystalline Properties of Thermotropic Liquid Crystals Containing Schiff Base Chalcone Linkages. Available at: [Link]
-
Saleh, N. A., et al. (2020). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. PubMed. Available at: [Link]
- University of Hamburg. (n.d.). Liquid Crystal Phases.
-
Amare, J. R. (n.d.). Thermal Analysis of Liquid Crystal Mixtures. IOSR Journal of Engineering. Available at: [Link]
-
Ha, S.-T., et al. (2011). Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. E-Journal of Chemistry, 8(1), 309-318. Available at: [Link]
- CymitQuimica. (n.d.). This compound.
-
ResearchGate. (2020). Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. Available at: [Link]
- BenchChem. (n.d.). N-(4-Methoxybenzylidene)-4-methoxyaniline.
-
Al-Dujaili, A. H., et al. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. ARO-The Scientific Journal of Koya University, 5(2), 26-31. Available at: [Link]
Sources
- 1. webs.ucm.es [webs.ucm.es]
- 2. iosrjen.org [iosrjen.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Polarizing Optical Microscopy (POM) for Liquid Crystal Texture Identification
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Mesmerizing World of Liquid Crystals
Liquid crystals (LCs) represent a fascinating state of matter, exhibiting properties that are intermediate between those of conventional liquids and solid crystals.[1] This unique combination of fluidity and long-range molecular order makes them not only a subject of fundamental scientific curiosity but also a cornerstone of modern technology, most notably in liquid-crystal displays (LCDs).[1][2] For scientists in materials science and drug development, understanding the behavior of LCs is critical. Their self-assembling properties are harnessed in advanced drug delivery systems, biosensors, and smart materials.[3]
Polarizing Optical Microscopy (POM) stands as the most fundamental and indispensable technique for the characterization of these materials.[4][5] It offers a direct, real-space window into the microscopic world of LCs, allowing for the visualization of their unique "textures." These textures are not mere aesthetic patterns; they are fingerprints of the specific molecular arrangement, or "mesophase," of the liquid crystal.[3][6] By learning to read these textures, a researcher can identify different LC phases, determine critical phase transition temperatures, and analyze structural defects.[3][4]
This guide provides a comprehensive overview of the principles of POM and a detailed protocol for its application in identifying the most common thermotropic liquid crystal phases: Nematic, Smectic, and Cholesteric.
The Principle of Polarizing Optical Microscopy: Unveiling Anisotropy
The power of POM lies in its ability to probe the optical anisotropy of materials.[4] Liquid crystals, due to the orientational order of their constituent molecules, are birefringent.[7][8] This means that the refractive index of the material is dependent on the polarization and propagation direction of light.[2]
A standard polarizing microscope is equipped with two polarizing filters: a polarizer located before the sample and an analyzer positioned after the sample.[3] For typical operation, these two filters are oriented perpendicular to each other, a configuration known as "crossed polars."[3][9]
Here's the causality behind image formation:
-
Isotropic Materials: When light passes through an isotropic material (like a conventional liquid or an un-oriented polymer), its polarization state is unchanged. As the analyzer is crossed with the polarizer, all light is blocked, and the field of view appears dark.[3]
-
Birefringent Materials (Liquid Crystals): When linearly polarized light from the polarizer enters a birefringent LC sample, it is split into two orthogonal components: the ordinary (o) and extraordinary (e) rays. These two rays experience different refractive indices and thus travel at different velocities through the material.[3][10]
-
Interference and Texture Formation: This difference in velocity creates a phase shift between the o-ray and the e-ray. Upon exiting the sample, these phase-shifted rays recombine at the analyzer. The resulting interference of light waves produces the vibrant colors and distinct patterns—the textures—that are characteristic of different liquid crystal phases.[3] The specific texture observed is a direct consequence of the unique three-dimensional arrangement of the LC molecules.
Caption: Optical path in a Polarizing Optical Microscope.
Identifying Liquid Crystal Phases by Their Textures
The true diagnostic power of POM comes from the recognition of characteristic textures. While a vast number of textures exist, this guide focuses on the most common ones encountered for Nematic, Smectic A, and Cholesteric phases. These textures arise from the interplay between the liquid crystal's inherent molecular order and the boundary conditions imposed by the sample holder (e.g., glass slides).
The Nematic (N) Phase
The nematic phase is the least ordered of the liquid crystal phases, characterized by long-range orientational order but no positional order.[6] Molecules, on average, point in the same direction, defined by a vector called the director.
-
Schlieren Texture: This is the most characteristic texture of the nematic phase.[11] It features dark brushes or "threads" that emanate from point-like defects called disclinations.[11][12] These dark brushes represent regions where the liquid crystal director is aligned with either the polarizer or the analyzer.[11] The number of brushes emanating from a defect point (two or four) can be used to characterize the strength of the disclination.[12]
-
Marbled Texture: This texture often appears when a sample is cooled from the isotropic liquid phase and can look like a fine, marble-like pattern.[6] It is less defined than the schlieren texture but is still indicative of the nematic phase.
Caption: Molecular arrangement in the Nematic phase.
The Smectic (Sm) Phases
Smectic phases exhibit a higher degree of order than nematics, with molecules organized into layers.[4]
-
Smectic A (SmA) Phase - Focal Conic Fan Texture: In the SmA phase, the molecules are oriented perpendicular to the layer planes.[13] When confined between glass slides, this layered structure often forms complex defects known as focal conic domains to minimize elastic energy.[4][13] Under POM, these domains manifest as a characteristic "fan-like" texture.[14] These are often seen in conjunction with polygonal textures.
-
Smectic C (SmC) Phase - Broken Focal Conic or Schlieren Texture: The SmC phase is similar to SmA, but the molecules are tilted within the layers. This tilt breaks the symmetry and can lead to a "broken" focal conic texture.[15] Alternatively, a schlieren texture, similar to that of the nematic phase but often more viscous in appearance, can be observed.
Sources
- 1. Liquid crystal - Wikipedia [en.wikipedia.org]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers – Advances in Polymer Science [ncstate.pressbooks.pub]
- 5. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Optical properties – birefringence in nematics [doitpoms.ac.uk]
- 8. Liquid Crystal [web.media.mit.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. dspace.rri.res.in [dspace.rri.res.in]
- 12. On the schlieren texture in nematic and smectic liquid crystals - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. personal.kent.edu [personal.kent.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: N-(4-Butoxybenzylidene)-4-acetylaniline in Display Devices
Introduction: The Role of Schiff Base Liquid Crystals in Display Technology
N-(4-Butoxybenzylidene)-4-acetylaniline is a thermotropic liquid crystal belonging to the Schiff base (or imine) class of organic compounds. Materials in this class are characterized by the azomethine (-CH=N-) linkage, which connects two or more aromatic rings. This rigid, linear molecular structure is a fundamental prerequisite for the formation of liquid crystalline phases.[1] The interplay of the rigid core and flexible terminal groups, such as the butoxy and acetyl moieties in the title compound, dictates the specific mesomorphic properties, including the temperature range of the liquid crystal phase and its electro-optical characteristics.
The significance of Schiff bases in display technology was cemented with the discovery of N-(4-methoxybenzylidene)-4-butylaniline (MBBA), one of the first compounds to exhibit a nematic liquid crystal phase at room temperature.[2] This breakthrough paved the way for the development of practical liquid crystal displays (LCDs). The application of an external electric field to a thin film of nematic liquid crystal allows for the modulation of light, forming the basis of technologies such as twisted nematic (TN) displays. The specific molecular structure of this compound, with its polar acetyl group and flexible butoxy chain, suggests its potential utility in such applications, influencing properties like dielectric anisotropy, viscosity, and response time.
These application notes provide a comprehensive guide for researchers on the synthesis, characterization, and application of this compound in the context of display device research and development.
Physicochemical Properties and Comparative Analysis
While detailed experimental data for this compound is not extensively available in peer-reviewed literature, its properties can be inferred from its chemical structure and comparison with closely related analogues. The key structural features are the central rigid core formed by the two benzene rings and the imine linker, and the terminal butoxy and acetyl groups.
| Property | This compound | N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) | N-(4-Ethoxybenzylidene)-4-butylaniline (EBBA) |
| Molecular Formula | C19H21NO2 | C18H21NO | C19H23NO |
| Molecular Weight | 295.38 g/mol | 267.37 g/mol | 281.39 g/mol [3] |
| CAS Number | 17224-18-9[4] | 26227-73-6 | 29743-08-6[3] |
| Crystal to Nematic Transition (°C) | Data not available | ~22 °C[2] | 38-44 °C[3] |
| Nematic to Isotropic Transition (°C) | Data not available | ~48 °C[2] | Data not available |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis via a condensation reaction between 4-butoxybenzaldehyde and 4-aminoacetophenone.
Materials:
-
4-Butoxybenzaldehyde
-
4-Aminoacetophenone (4-acetylaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-butoxybenzaldehyde (1 equivalent) in a minimal amount of absolute ethanol.
-
To the stirred solution, add an equimolar amount of 4-aminoacetophenone.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the imine formation.
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.
-
Purify the product by recrystallization from ethanol to obtain the final product.
Diagram of Synthetic Pathway:
Caption: Workflow for characterization of liquid crystal properties.
Protocol 3: Fabrication and Testing of a Twisted Nematic (TN) Liquid Crystal Cell
Materials:
-
This compound
-
Indium Tin Oxide (ITO) coated glass slides
-
Polyimide alignment layer solution
-
Spacers of desired thickness (e.g., 5-10 µm)
-
UV-curable sealant
-
Polarizing films
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass slides thoroughly.
-
Alignment Layer Coating: Spin-coat a thin layer of polyimide solution onto the ITO surface of each slide and cure according to the manufacturer's instructions.
-
Rubbing: Rub the polyimide-coated surfaces in a single direction with a velvet cloth to create microgrooves for liquid crystal alignment.
-
Cell Assembly: Assemble the two glass slides with the rubbed surfaces facing each other and orthogonal to each other (90° twist). Use spacers to maintain a uniform cell gap and seal the edges with a UV-curable sealant, leaving a small filling port.
-
Liquid Crystal Filling: Heat the this compound to its isotropic phase and fill the cell by capillary action through the filling port. Seal the port.
-
Assembly with Polarizers: Attach polarizing films to the outer surfaces of the cell, with their polarization axes parallel to the rubbing directions of the adjacent glass slides.
Electro-Optical Characterization:
-
Apply a variable AC voltage across the ITO electrodes.
-
Measure the change in light transmission through the cell as a function of the applied voltage to determine the voltage-transmission curve and threshold voltage.
-
Use a photodetector and oscilloscope to measure the rise and decay times of the optical response when the voltage is switched on and off.
-
The contrast ratio can be calculated from the ratio of the maximum (voltage-off) to minimum (voltage-on) light transmission.
Diagram of a Twisted Nematic Cell Operation:
Sources
Application Notes and Protocols: Unraveling the Influence of Terminal Groups on the Mesomorphic Behavior of Schiff Base Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to understanding and experimentally investigating the critical role of terminal groups in dictating the mesophase behavior of Schiff base liquid crystals. This document moves beyond a simple recitation of facts to offer in-depth scientific rationale, detailed experimental protocols, and data interpretation strategies, empowering researchers to rationally design and characterize novel liquid crystalline materials.
Scientific Rationale: The Decisive Role of the Terminus
Schiff bases, characterized by the azomethine (-CH=N-) linkage, are a cornerstone of thermotropic liquid crystal research due to their synthetic accessibility and rich mesomorphic behavior. The core structure, typically composed of aromatic rings, provides the necessary rigidity for anisotropic self-assembly. However, it is the terminal substituents that fine-tune the delicate balance of intermolecular forces, ultimately governing the type of mesophase formed (nematic, smectic, etc.), the transition temperatures, and the overall thermal stability.
The choice of a terminal group directly impacts several key molecular parameters:
-
Molecular Anisotropy and Aspect Ratio: The length and shape of the terminal group significantly alter the overall length-to-breadth ratio of the molecule. Longer, linear alkyl chains, for instance, increase the aspect ratio, which generally favors the formation of more ordered smectic phases over the less ordered nematic phase.[1][2][3][4]
-
Intermolecular Forces: Terminal groups dictate the nature and strength of intermolecular interactions.
-
Van der Waals Forces: Flexible alkyl or alkoxy chains contribute to anisotropic van der Waals interactions, which are crucial for maintaining liquid crystalline order. As chain length increases, these interactions become stronger, often leading to higher clearing points (the temperature at which the liquid crystal becomes an isotropic liquid).[5]
-
Dipole-Dipole Interactions: The introduction of polar terminal groups, such as halogens (-F, -Cl), cyano (-CN), or nitro (-NO2), induces strong dipole moments.[6][7] These dipole-dipole interactions and increased molecular polarizability enhance intermolecular cohesion, leading to more stable mesophases and often higher transition temperatures.[6][7][8]
-
-
Molecular Packing and Steric Effects: The size and shape of the terminal group influence how molecules pack together. Bulky groups can introduce steric hindrance, disrupting the parallel alignment required for mesophase formation, while strategically placed groups can promote specific packing motifs.
This understanding forms the basis for the rational design of Schiff base liquid crystals with desired properties for applications ranging from display technologies to advanced materials.
Visualizing Structure-Property Relationships
The following diagram illustrates the conceptual relationship between the molecular design of a Schiff base and its resulting mesomorphic properties.
Caption: Relationship between terminal groups and mesomorphic properties.
Quantitative Analysis: The Homologous Series Approach
A powerful method for studying the effect of terminal groups is to synthesize and analyze a homologous series of compounds where only the terminal group is systematically varied. The table below presents representative data for a hypothetical homologous series of Schiff bases, demonstrating the effect of increasing alkoxy chain length.
| Compound ID | Terminal Group (R) | Melting Point (°C) | Smectic-Nematic T (°C) | Clearing Point (°C) | Mesophase(s) |
| SB-OCH3 | -OCH3 | 110 | - | 125 | Nematic |
| SB-OC3H7 | -OC3H7 | 98 | - | 115 | Nematic |
| SB-OC5H11 | -OC5H11 | 85 | - | 108 | Nematic |
| SB-OC7H15 | -OC7H15 | 79 | 95 | 105 | Smectic A, Nematic |
| SB-OC8H17 | -OC8H17 | 75 | 102 | 110 | Smectic A, Nematic |
| SB-OC10H21 | -OC10H21 | 72 | 108 | 112 | Smectic A |
Note: This data is illustrative. Actual transition temperatures are highly dependent on the specific molecular core.
Data Interpretation:
-
Melting Point: Generally decreases with increasing chain length as the crystal packing becomes less efficient.
-
Clearing Point: Often shows an initial decrease followed by an increase, with longer chains promoting more stable mesophases due to stronger van der Waals forces. An "odd-even" effect, where members with an even number of carbon atoms in the chain have higher clearing points than their odd-numbered neighbors, is commonly observed.
-
Mesophase Type: As the alkoxy chain lengthens, the tendency to form more ordered smectic phases increases.[1][9] Shorter chains favor the nematic phase, while longer chains promote the formation of smectic phases.[1][9]
Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis and characterization of Schiff base liquid crystals.
Protocol 1: Synthesis of a Homologous Series of 4-((4-(alkoxy)benzylidene)amino)benzonitriles
This protocol describes the synthesis of a representative Schiff base via the condensation of an aldehyde and an amine.
Rationale: The imine linkage is readily formed under mild conditions. The use of ethanol as a solvent facilitates the reaction and subsequent crystallization of the product upon cooling. A catalytic amount of acetic acid is often used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.
Materials:
-
4-formylbenzonitrile
-
4-alkoxyaniline (e.g., 4-methoxyaniline, 4-propoxyaniline, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of the desired 4-alkoxyaniline in absolute ethanol.
-
Add 1.0 equivalent of 4-formylbenzonitrile to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure Schiff base.
-
Dry the purified product under vacuum.
-
Characterize the final product using FT-IR, NMR, and Mass Spectrometry to confirm its chemical structure.
Protocol 2: Characterization of Mesomorphic Properties
This workflow outlines the key techniques for identifying and characterizing the liquid crystalline phases.
Caption: Experimental workflow for mesophase characterization.
A. Polarized Optical Microscopy (POM)
Principle: POM is the primary tool for identifying liquid crystal phases by observing their unique optical textures.[10][11] Anisotropic liquid crystals are birefringent, meaning they split polarized light into two rays that travel at different velocities. When viewed between crossed polarizers, this results in interference patterns characteristic of the specific molecular arrangement.[10]
Apparatus:
-
Polarizing microscope with a rotating stage.[10]
-
Hot stage with a temperature controller.[10]
-
Microscope slides and cover slips.
Procedure:
-
Sample Preparation: Place a small amount of the synthesized Schiff base onto a clean microscope slide.
-
Gently place a cover slip over the sample.
-
Mount the slide onto the hot stage.
-
Heating Cycle: Heat the sample at a controlled rate (e.g., 5-10 °C/min) until it melts into the isotropic liquid phase. The isotropic phase will appear completely dark (extinguished) between the crossed polarizers.[10]
-
Cooling Cycle: Slowly cool the sample (e.g., 1-2 °C/min). Observe carefully for the appearance of birefringence, which signals the transition from the isotropic liquid to the first mesophase.
-
Texture Identification: Note the temperature and identify the texture that forms.
-
Nematic Phase: Often exhibits a "schlieren" texture with dark brushes or a "marbled" appearance.[12]
-
Smectic A Phase: Typically shows a "focal conic" texture.
-
-
Continue cooling and record the temperatures and textures of any subsequent phase transitions until the sample crystallizes.
B. Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat flow into or out of a sample as a function of temperature. Phase transitions are detected as endothermic (on heating) or exothermic (on cooling) peaks in the DSC thermogram.[6]
Apparatus:
-
Differential Scanning Calorimeter
-
Hermetically sealed aluminum pans
Procedure:
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its clearing point (as determined by POM).
-
Cooling Scan: Cool the sample at the same rate back to room temperature.
-
Data Analysis:
-
The peak onset temperature of an endotherm on the second heating scan is typically reported as the transition temperature.
-
The area under the peak corresponds to the enthalpy of the transition (ΔH), which provides information about the degree of structural change. For example, the crystal-to-mesophase transition will have a larger enthalpy change than a mesophase-to-mesophase or mesophase-to-isotropic transition.
-
C. Temperature-Dependent X-ray Diffraction (XRD)
Principle: XRD provides direct information about the molecular organization within a mesophase.[13][14]
-
Small-Angle X-ray Scattering (SAXS): In smectic phases, a sharp reflection in the small-angle region corresponds to the layer spacing (d).
-
Wide-Angle X-ray Scattering (WAXS): A diffuse halo in the wide-angle region for all mesophases indicates the lack of long-range positional order, with the peak position corresponding to the average intermolecular distance.
Apparatus:
-
X-ray diffractometer equipped with a temperature-controlled sample stage.
-
Capillary tubes for sample mounting.
Procedure:
-
Load the Schiff base sample into a thin-walled glass capillary tube.
-
Mount the capillary in the temperature-controlled stage of the diffractometer.
-
Heat the sample to the temperature range of a specific mesophase identified by POM and DSC.
-
Allow the temperature to equilibrate.
-
Acquire the diffraction pattern.
-
Data Analysis:
-
For a smectic A phase, use Bragg's Law (nλ = 2d sinθ) on the small-angle peak to calculate the layer spacing, 'd'. Compare this value to the calculated molecular length to gain insights into the molecular arrangement (e.g., tilted vs. orthogonal, interdigitated).
-
For a nematic phase, only a diffuse wide-angle peak will be observed, confirming the absence of layered ordering.[15]
-
Concluding Remarks
The systematic investigation of terminal group effects is fundamental to the advancement of liquid crystal science. By combining rational molecular design with a robust characterization workflow encompassing synthesis, POM, DSC, and XRD, researchers can effectively elucidate structure-property relationships. This knowledge is paramount for the development of new Schiff base-derived materials with tailored properties for a wide array of technological and biomedical applications.
References
-
Al-Harbi, M. H. M., et al. (2020). Binary Liquid Crystal Mixtures Based on Schiff Base Derivatives with Oriented Lateral Substituents. Materials, 13(21), 4881. [Link]
-
Leadbetter, A. J. (1980). X-Ray Diffraction by Liquid Crystals. Taylor & Francis Online. [Link]
-
Chen, Y., et al. (2022). Synthesis and characterization of novel swallow-tailed Schiff base liquid crystals. Molecular Crystals and Liquid Crystals, 757(1), 1-12. [Link]
-
Koshti, R. R., et al. (2022). New Schiff's base cinnamates/benzoates liquid crystals with lateral methyl substitutes: characterisation, mesomorphic behaviour and DFT calculation. Taylor & Francis Online. [Link]
-
Nasreen, F. A., et al. (2017). Schiff Base liquid Crystals with Terminal Alkoxy Group Synthesis and Thermotropic Properties. ResearchGate. [Link]
-
Ha, S-T., et al. (2014). Synthesis and Mesomorphic Properties of New Fluorinated Schiff Base Liquid Crystals. Hindawi. [Link]
-
Hagar, M., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 27(2), 526. [Link]
-
Hagar, M., et al. (2020). Effect of the Relative Positions of Di-Laterally Substituted Schiff Base Derivatives: Phase Transition and Computational Investigations. MDPI. [Link]
-
Al-Obaidi, N. S. (2018). Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff. World Journal of Environmental Biosciences, 7(2), 1-6. [https://www.w jeb.org/sites/default/files/WJEB_10.pdf]([Link] jeb.org/sites/default/files/WJEB_10.pdf)
-
Hagar, M., et al. (2022). Three Rings Schiff Base Ester Liquid Crystals: Experimental and Computational Approaches of Mesogenic Core Orientation Effect, Heterocycle Impact. MDPI. [Link]
-
Hagar, M., et al. (2023). Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties. MDPI. [Link]
-
Miyamoto, A., et al. (1990). Thermodynamic Interpretation of the Terminal Group Effect on the Thermal Stability of a Mesophase. Taylor & Francis Online. [Link]
-
Lata, S., et al. (2019). Effects of Different Terminal Substituents on the Mesomorphic Behavior of Some Azo-Schiff Base and Azo-Ester-Based Liquid Crystals. ResearchGate. [Link]
-
Teh, E. K., et al. (2019). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. Molecules, 24(22), 4068. [Link]
-
Hagar, M., et al. (2021). Mesomorphic Behaviour and DFT Insight of Arylidene Schiff Base Liquid Crystals and Their Pyridine Impact Investigation. ProQuest. [Link]
-
Hagar, M., et al. (2022). Synthesis and DFT Investigation of New Low-Melting Supramolecular Schiff Base Ionic Liquid Crystals. MDPI. [Link]
-
Yeap, G. Y., et al. (2010). New Mesogenic Schiff Base Esters with Polar Chloro Substituent: Synthesis, Thermotropic Properties and X-Ray Diffraction Studies. Science Publications. [Link]
-
Clegg, P. S. (2003). X-ray studies of the phases and phase transitions of liquid crystals. IUCr Journals. [Link]
-
Ishikawa, T., et al. (2022). Effects of alkyl chain length on the cold crystallization of Schiff-base nickel(II) complexes. RSC Publishing. [Link]
-
Bong, S. H. (2011). Synthesis and characterisation of schiff base liquid crystals possessing dialkylamino terminal. UTAR Institutional Repository. [Link]
-
Nasreen, F. A., et al. (2017). Schiff Base liquid Crystals with Terminal Alkoxy Group Synthesis and Thermotropic Properties. ResearchGate. [Link]
-
Hagar, M., et al. (2023). Impact of terminal polar groups on the mesomorphic behavior of the present analogous series, I6a–e. ResearchGate. [Link]
-
Hagar, M., et al. (2021). Synthesis, Mesomorphic and Computational Characterizations of Nematogenic Schiff Base Derivatives in Pure and Mixed State. National Institutes of Health. [Link]
-
Hagar, M., et al. (2021). Polar Alkoxy Group and Pyridyl Effects on the Mesomorphic Behavior of New Non-Symmetrical Schiff Base Liquid Crystals. MDPI. [Link]
-
Rozwadowski, T., et al. (2022). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. Polymers, 14(19), 4153. [Link]
-
Leadbetter, A. J. (1980). X-Ray Diffraction by Liquid Crystals. Semantic Scholar. [Link]
-
Nespurek, S., et al. (2016). Molecular ordering in the high-temperature nematic phase of an all-aromatic liquid crystal. RSC Publishing. [Link]
-
Rozwadowski, T., et al. (2022). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. MDPI. [Link]
-
Sridhar, B., et al. (2019). SCHIFF BASE LIQUID CRYSTALLINE COMPOUNDS WITH DISPERSED CITRATE CAPPED GOLD NANOPARTICLES - OPTICAL AND TEXTURAL ANALYSIS. Rasayan Journal of Chemistry, 12(2), 526-533. [Link]
-
Hagar, M., et al. (2020). Synthesis of new liquid crystal Schiff's bases bearing ester moiety, DFT calculation and mesomorphic studies. ResearchGate. [Link]
-
Hagar, M., et al. (2020). Binary Liquid Crystal Mixtures Based on Schiff Base Derivatives with Oriented Lateral Substituents. MDPI. [Link]
-
Zhang, L., et al. (2018). Schiff base derivative doped chiral nematic liquid crystals with a large wavelength shift driven by temperature and light. RSC Publishing. [Link]
-
Armas, D. A., et al. (2015). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. National Institutes of Health. [Link]
-
Ha, S. T., et al. (2021). Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review. National Institutes of Health. [Link]
-
Ha, S-T., et al. (2016). The effect of the alkyl chain length on the transition temperatures for.... ResearchGate. [Link]
-
LibreTexts Chemistry. (2022). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. LibreTexts. [Link]
-
Hagar, M., et al. (2022). Three Rings Schiff Base Ester Liquid Crystals. Semantic Scholar. [Link]
-
Al-Obaidi, N. S., et al. (2018). Synthesis and Characterization, and Liquid Crystal Properties of Some Schiff Base Compounds Substituted with Aliphatic Long Chain. ResearchGate. [Link]
-
Li, J., et al. (2015). Synthesis and mesomorphic properties of fluorinated Schiff base liquid crystals. ResearchGate. [Link]
-
Sigaud, G., et al. (2006). X-ray study of the nematic and smectic A phases of the cyano-substituted pyridines. Taylor & Francis Online. [Link]
-
Armas, D. A., et al. (2020). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. ACS Publications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of alkyl chain length on the cold crystallization of Schiff-base nickel( ii ) complexes - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE00305H [pubs.rsc.org]
- 6. environmentaljournals.org [environmentaljournals.org]
- 7. thescipub.com [thescipub.com]
- 8. [PDF] Synthesis and Mesomorphic Properties of New Fluorinated Schiff Base Liquid Crystals | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. journals.iucr.org [journals.iucr.org]
- 15. Molecular ordering in the high-temperature nematic phase of an all-aromatic liquid crystal - Soft Matter (RSC Publishing) DOI:10.1039/C5SM02738A [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of a Homologous Series of N-(4-alkoxybenzylidene)-4-acetylaniline
Foreword: The Rationale Behind This Guide
The synthesis of Schiff bases, characterized by their azomethine (-C=N-) functional group, represents a cornerstone of modern organic and medicinal chemistry. Among these, the N-(4-alkoxybenzylidene)-4-acetylaniline homologous series stands out as a particularly intriguing class of compounds. Their molecular architecture, featuring a rigid core with flexible terminal alkoxy chains of varying lengths, makes them prime candidates for the investigation of liquid crystalline properties. The subtle interplay between the molecular structure and the macroscopic self-assembly into mesophases is a subject of intense research, with profound implications for the development of advanced materials for displays and sensors.
Furthermore, the inherent biological activity of the imine linkage, coupled with the potential for the molecule to intercalate with biological membranes, opens up avenues for their exploration in drug development. Schiff bases have been reported to exhibit a wide range of pharmacological effects, including antimicrobial, antifungal, and anticancer activities.[1] The systematic variation of the alkoxy chain length in the N-(4-alkoxybenzylidene)-4-acetylaniline series allows for a methodical investigation of structure-activity relationships, a fundamental practice in the rational design of novel therapeutic agents.
This guide is intended for researchers, scientists, and professionals in the field of drug development. It moves beyond a simple recitation of steps to provide a deeper understanding of the synthetic strategy, the rationale behind the procedural choices, and the critical characterization techniques required to validate the synthesis and explore the unique properties of this homologous series. The protocols herein are designed to be self-validating, ensuring reproducibility and scientific rigor.
I. The Synthetic Pathway: A Mechanistic Overview
The synthesis of the N-(4-alkoxybenzylidene)-4-acetylaniline homologous series is achieved through a classic acid-catalyzed condensation reaction, a cornerstone of imine chemistry.[2] This reaction involves the nucleophilic attack of the primary amine (4-acetylaniline) on the carbonyl carbon of the aldehyde (a 4-alkoxybenzaldehyde). The subsequent dehydration reaction is the driving force for the formation of the stable imine product.
The general reaction scheme is as follows:
Caption: General Reaction Scheme.
The choice of ethanol as a solvent is strategic; it readily dissolves the reactants and the product at elevated temperatures, while allowing for easy removal post-reaction. The use of a catalytic amount of a strong acid, such as glacial acetic acid, protonates the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amine.[3]
II. Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the synthesis of a representative member of the homologous series, N-(4-ethoxybenzylidene)-4-acetylaniline. This protocol can be adapted for other members of the series by substituting the appropriate 4-alkoxybenzaldehyde.
Materials and Reagents:
-
4-Ethoxybenzaldehyde (or other 4-alkoxybenzaldehyde)
-
4-Acetylaniline
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Distilled Water
-
Anhydrous Magnesium Sulfate
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and flask
-
Beakers and Erlenmeyer flasks
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer
-
Differential Scanning Calorimeter (DSC)
-
Polarizing Optical Microscope (POM) with a hot stage
Synthetic Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 0.01 mol of 4-acetylaniline in approximately 50 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved.
-
Aldehyde Addition: To the stirred solution, add an equimolar amount (0.01 mol) of 4-ethoxybenzaldehyde.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: After the reflux period, allow the reaction mixture to cool to room temperature. The product will begin to crystallize out of the solution. For complete crystallization, the flask can be placed in an ice bath for 30 minutes.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at a temperature below its melting point.
III. Characterization of the Homologous Series
Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized compounds.
A. Physicochemical and Spectroscopic Characterization
The following table summarizes the expected data for the first few members of the N-(4-alkoxybenzylidene)-4-acetylaniline homologous series. The data for longer chain alkoxy groups would follow a predictable trend.
| Alkoxy Group (R) | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Appearance |
| Methoxy (-OCH₃) | C₁₆H₁₅NO₂ | 253.29 | ~85-95 | Pale yellow solid |
| Ethoxy (-OC₂H₅) | C₁₇H₁₇NO₂ | 267.32 | ~85-95 | Pale yellow solid |
| Propoxy (-OC₃H₇) | C₁₈H₁₉NO₂ | 281.35 | ~80-90 | Pale yellow solid |
| Butoxy (-OC₄H₉) | C₁₉H₂₁NO₂ | 295.37 | ~80-90 | Pale yellow solid |
B. Spectroscopic Analysis: The Molecular Fingerprint
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is a crucial tool for confirming the formation of the Schiff base. The key diagnostic peaks are:
-
The disappearance of the C=O stretching vibration of the aldehyde (around 1700 cm⁻¹) and the N-H stretching vibrations of the primary amine (around 3300-3400 cm⁻¹).
-
The appearance of a strong absorption band corresponding to the C=N (imine) stretching vibration, typically in the range of 1610-1630 cm⁻¹.[4]
-
The presence of the C=O stretching of the acetyl group on the aniline ring, usually around 1670-1680 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most characteristic signal is a singlet in the downfield region (δ 8.0-8.5 ppm) corresponding to the proton of the azomethine group (-CH=N-). The aromatic protons will appear as a complex multiplet in the region of δ 6.8-8.0 ppm. The protons of the alkoxy and acetyl groups will be observed in the upfield region.
-
¹³C NMR: The carbon of the azomethine group will appear as a distinct signal in the range of δ 150-160 ppm. The carbonyl carbon of the acetyl group will be further downfield, typically above δ 190 ppm.
-
IV. Application Focus: Liquid Crystalline Properties
A primary application of the N-(4-alkoxybenzylidene)-4-acetylaniline series lies in the field of liquid crystals. The mesomorphic properties are highly dependent on the length of the terminal alkoxy chain.
A. Understanding Mesophases
As the length of the alkoxy chain increases, the compounds in this series are expected to exhibit a richer variety of liquid crystalline phases, such as nematic and smectic phases.[5][6]
-
Nematic Phase: Characterized by long-range orientational order of the molecules, but no positional order. Under a polarizing microscope, this phase often displays a "threaded" texture.
-
Smectic Phase: In addition to orientational order, molecules in the smectic phase are arranged in layers. This leads to a more ordered, viscous phase.
B. Characterization of Liquid Crystalline Behavior
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and the associated enthalpy changes. The heating and cooling cycles can reveal the temperatures at which the compound transitions from a crystalline solid to a liquid crystal, between different liquid crystal phases, and finally to an isotropic liquid.[4]
-
Polarizing Optical Microscopy (POM): POM with a hot stage allows for the direct visualization of the different liquid crystalline phases. Each phase has a characteristic optical texture that can be used for identification.
The following diagram illustrates a typical workflow for characterizing the liquid crystalline properties of a synthesized compound.
Caption: Workflow for Liquid Crystal Characterization.
V. Potential Applications in Drug Development
The Schiff base linkage is a key structural motif in many biologically active compounds. The N-(4-alkoxybenzylidene)-4-acetylaniline homologous series presents a platform for the systematic investigation of their potential as therapeutic agents.
A. Antimicrobial Activity
The azomethine group is known to be critical for the antimicrobial activity of many Schiff bases.[7][8] It is hypothesized that the imine nitrogen can form hydrogen bonds with the active sites of enzymes in microorganisms, leading to the disruption of normal cellular processes. The varying length of the alkoxy chain can influence the lipophilicity of the compounds, which in turn affects their ability to penetrate microbial cell membranes.
B. Protocol for Antimicrobial Screening
A standard method for evaluating the antimicrobial activity of the synthesized compounds is the agar well diffusion method.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Spread the microbial inoculum evenly over the surface of the agar plates.
-
Well Preparation: Create wells of a standard diameter in the agar using a sterile cork borer.
-
Compound Application: Add a known concentration of the synthesized compound (dissolved in a suitable solvent like DMSO) to each well. A well with the solvent alone serves as a negative control, and a well with a standard antibiotic serves as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. A larger zone of inhibition indicates greater antimicrobial activity.
VI. Conclusion and Future Directions
The homologous series of N-(4-alkoxybenzylidene)-4-acetylaniline provides a versatile and accessible platform for research in both materials science and drug development. The synthetic protocol outlined in this guide is robust and can be readily adapted for the preparation of a wide range of derivatives. The investigation of their liquid crystalline properties as a function of the alkoxy chain length offers valuable insights into the principles of molecular self-assembly. Furthermore, the potential for these compounds to exhibit interesting biological activities warrants further exploration. Future research could focus on the synthesis of derivatives with different substituents on the aromatic rings to fine-tune their mesomorphic and biological properties, as well as in-depth mechanistic studies to elucidate their mode of action as potential therapeutic agents.
VII. References
-
Ha, S.-T., Lee, T.-L., Yeap, G.-Y., Lin, H.-C., Ito, M. M., & Subramaniam, R. T. (2011). Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. Asian Journal of Chemistry, 23(10), 4609-4612.
-
Osman, M. A. (1976). Synthesis of Low Melting Liquid Crystalline N-(4-n-Alkylbenzilidene)-4'-n-alkylanilines. Zeitschrift für Naturforschung B, 31(6), 801-804.
-
Chauhan, M., Bhoi, D. K., & Solanki, D. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37.
-
Hamad, W. M. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. ARO-The Scientific Journal of Koya University, 5(1), 25-30.
-
Storey, J. M. D., et al. (2022). New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4′-yl)-10-(4-alkylaniline-benzylidene-4′-oxy)decanes (CB10O·m). Soft Matter, 18(25), 4679-4688.
-
PubChem. (n.d.). N-(4-Ethoxybenzylidene)-4-acetylaniline. Retrieved from [Link]
-
Hamad, W. M., & Al-Dujaili, A. H. (2017). Synthesis and liquid crystalline study of 2,4-bis(4¢-n-heptyloxybenzoyloxy)-benzylidene-4²-n¢-alkoxy aniline. Journal of Applicable Chemistry, 6(5), 843-853.
-
International Journal of Pharmaceutical Sciences and Research. (2021). Synthesis and Antimicrobial Activity of Some N'-(Substituted Benzylidene)-2-(7-Bromo-Phenylquinazolin-4-Yloxy) Acetohydrazide Derivatives. Retrieved from [Link]
-
Khan, S. A., et al. (2022). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. Molecules, 27(7), 2392.
-
Rao, N. V. S., et al. (2002). Synthesis and Mesomorphic Properties of N(4-n-alkyloxy salicylidene)4′-n-alkylanilines and their Copper Complexes I. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 373(1), 105-117.
-
Oriental Journal of Chemistry. (2016). Synthesis and Biological Activity of Resulting (E)-N-Benzylidene-2,3,5,6-Tetrafluoropyridin-4-Amine and 4-Amino-2-Ethoxy-3,5,6-Trifluoropyridine. Retrieved from [Link]
-
Aslan, G., & Aydin, L. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. ORGANIC AND BIOCHEMISTRY, 8(1), 1-13.
-
Royal Society of Chemistry. (2024). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. Retrieved from [Link]
-
Ibrahim, M. A., et al. (2023). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. IUCrData, 8(8), x230809.
-
Suzana, et al. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Research Journal of Pharmacy and Technology, 10(11), 3845-3850.
-
ResearchGate. (2017). Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. Retrieved from [Link]
-
Al-Masoudi, W. A., et al. (2021). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Systematic Reviews in Pharmacy, 12(1), 1035-1042.
-
ResearchGate. (2020). Synthesis,Characterization and Evaluation of Biological Activity of Sulfonylhydrazide-Schiff Base "(E)-N'-(2,5- dimethoxybenzalidene) naphthalene-2- sulfonohydrazide". Retrieved from [Link]
-
ResearchGate. (2002). Synthesis and Mesomorphic Properties of N(4-n-alkyloxy salicylidene)4′-n-alkylanilines and their Copper Complexes I. Retrieved from [Link]
-
Hamad, W. M., & Al-Dujaili, A. H. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. ARO-The Scientific Journal of Koya University, 5(1), 25-30.
-
ResearchGate. (2017). Synthesis, Molecular Docking and Antimicrobial of N'-Benzylidene-4-hydroxybenzohydrazide and N'-(4-Methoxybenzylidene). Retrieved from [Link]
-
Chauhan, B. C., Shah, R. R., & Doshi, A. V. (2011). Mesomorphic Properties of a New Homologous Series: 4-(4'-n- alkoxy benzoyloxy)-3-methoxy phenyl azo-4''-chlorobenzenes. Der Pharma Chemica, 3(2), 110-117.
-
Azariah, A. N., et al. (2010). Design, Synthesis, Growth and Characterization of 4-methoxy-4'-dimethylamino-benzylidene Aniline (MDMABA): A Novel Third Order Nonlinear Optical Material. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(3-4), 347-352.
-
Semantic Scholar. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'. Retrieved from [Link]
-
Azariah, A. N., et al. (2004). Crystal growth and characterization of 4-nitro-4′-methoxy benzylidene aniline (NMOBA). Materials Chemistry and Physics, 88(1), 90-96.
Sources
Characterization Techniques for Thermotropic Liquid Crystals: An Application and Protocol Guide
Introduction: Unveiling the Mesophase
Thermotropic liquid crystals (LCs) represent a fascinating state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1] This unique "mesophase" arises in a specific temperature range, where the material possesses the fluidity of a liquid but maintains a degree of long-range orientational order characteristic of a crystal.[2][3] The anisotropic nature of these materials, meaning their physical properties vary with direction, is the foundation of their widespread use in technologies such as liquid crystal displays (LCDs).[1] For researchers, scientists, and drug development professionals, a thorough understanding of the phase behavior and structural organization of thermotropic LCs is paramount for designing and optimizing their applications.
This guide provides a detailed overview of the core experimental techniques used to characterize thermotropic liquid crystals. It is designed to move beyond a simple recitation of protocols, offering insights into the causality behind experimental choices and emphasizing the importance of a multi-technique approach for a comprehensive analysis.
The Foundational Triad: A Multi-faceted Approach to Characterization
No single technique can fully elucidate the complex nature of a liquid crystalline material. Therefore, a synergistic combination of methods is essential. The foundational triad of characterization for thermotropic LCs includes Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).[4][5] Each technique provides a unique piece of the puzzle, and their combined data allows for the unambiguous identification of mesophases and the precise determination of transition temperatures.
dot
Figure 1: A workflow diagram illustrating the synergistic relationship between the core and advanced characterization techniques for thermotropic liquid crystals.
Polarized Optical Microscopy (POM): Visualizing the Anisotropic World
Principle: POM is the quintessential tool for the initial identification of liquid crystal phases.[6] It exploits the birefringent (optically anisotropic) nature of LCs.[7] When a birefringent material is placed between two crossed polarizers, it rotates the plane of polarized light, resulting in the appearance of textures and colors.[8] Each liquid crystal phase (e.g., nematic, smectic) exhibits a characteristic optical texture, which serves as a visual fingerprint for its identification.[9]
Why it's crucial: The textures observed under a POM provide the first and most direct evidence of a material's liquid crystalline nature.[4] It allows for the observation of phase transitions in real-time as the sample temperature is varied, providing a qualitative understanding of the phase sequence.[10]
Protocol: Phase Identification by Polarized Optical Microscopy
-
Sample Preparation:
-
Place a small amount (a few milligrams) of the liquid crystal sample onto a clean glass microscope slide.
-
Gently place a coverslip over the sample.
-
Heat the slide on a hot stage to a temperature above the highest expected clearing point (the temperature at which the material becomes an isotropic liquid). This ensures the sample melts and spreads into a thin, uniform film.[3]
-
Allow the sample to cool slowly. This controlled cooling is critical for the formation of well-defined textures.
-
-
Microscope Setup:
-
Use a polarizing microscope equipped with a hot stage for precise temperature control.
-
Ensure the polarizer and analyzer are crossed (oriented at 90° to each other). In this configuration, an isotropic material will appear dark.[8]
-
-
Observation and Data Collection:
-
Slowly cool the sample from the isotropic liquid phase while observing the changes in the field of view.
-
Record the temperatures at which distinct changes in texture occur. These correspond to phase transitions.
-
Capture high-quality images of the characteristic textures for each phase. Common textures include the Schlieren texture for nematic phases and focal conic or fan-shaped textures for smectic phases.[8]
-
Upon heating, record the temperatures of the reverse transitions to check for thermal hysteresis.
-
Data Interpretation:
| Phase | Common Optical Textures | Description |
| Nematic (N) | Schlieren, Thread-like | Characterized by point and line defects (disclinations).[1] |
| Smectic A (SmA) | Focal-conic, Fan-shaped | Molecules are arranged in layers and are perpendicular to the layer planes.[1] |
| Smectic C (SmC) | Broken focal-conic, Schlieren in tilted layers | Similar to SmA, but the molecules are tilted within the layers.[1] |
Differential Scanning Calorimetry (DSC): Quantifying the Energetics of Phase Transitions
Principle: DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[11] Phase transitions in liquid crystals, such as melting from a solid to a liquid crystal phase or transitioning between different mesophases, are accompanied by a change in enthalpy (heat).[12] DSC detects these enthalpy changes as peaks in the heat flow curve.
Why it's crucial: While POM provides a visual indication of phase transitions, DSC provides precise quantitative data on the transition temperatures and the associated enthalpy changes (ΔH).[5] This information is crucial for constructing an accurate phase diagram of the material.
Protocol: Determining Phase Transitions using Differential Scanning Calorimetry
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of material during heating.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Instrument Setup and Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using standard materials (e.g., indium) with known melting points and enthalpies of fusion.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) to provide a stable and inert atmosphere.
-
-
Measurement Protocol:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a temperature below the lowest expected transition.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the clearing point.
-
Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any thermal history.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
It is often beneficial to run a second heating and cooling cycle to ensure the thermal behavior is reproducible.[13]
-
Data Interpretation:
-
Endothermic Peaks (Heating): Represent transitions that absorb heat, such as solid to liquid crystal and liquid crystal to isotropic liquid transitions.
-
Exothermic Peaks (Cooling): Represent transitions that release heat, such as isotropic liquid to liquid crystal and liquid crystal to solid transitions.
-
Peak Onset Temperature: Generally taken as the transition temperature.
-
Peak Area: Proportional to the enthalpy change (ΔH) of the transition.
| Transition Type | Enthalpy Change (ΔH) |
| Crystal to Mesophase | Large |
| Mesophase to Mesophase | Small to Moderate |
| Mesophase to Isotropic | Small |
X-ray Diffraction (XRD): Probing the Molecular Arrangement
Principle: XRD is an indispensable technique for determining the structural organization of liquid crystal phases.[14] It relies on the diffraction of X-rays by the ordered arrangements of molecules within the material. The resulting diffraction pattern provides information about the positional and orientational order of the molecules.[15]
Why it's crucial: XRD provides definitive structural information that complements the visual and thermal data from POM and DSC.[5] It allows for the determination of key structural parameters such as layer spacing in smectic phases and the average intermolecular distance.
Protocol: Small-Angle and Wide-Angle X-ray Scattering (SAXS/WAXS)
-
Sample Preparation:
-
The liquid crystal sample is typically loaded into a thin-walled glass capillary tube (e.g., 1.0-1.5 mm diameter).
-
The capillary is then sealed to prevent leakage.
-
The sample can be aligned using an external magnetic or electric field if desired, which can provide more detailed structural information.[16]
-
-
Instrument Setup:
-
Use an XRD system equipped with a temperature-controlled sample stage.
-
A 2D detector is highly advantageous for capturing the full diffraction pattern of anisotropic samples.[17]
-
-
Data Collection:
-
Mount the capillary in the sample holder and align it with the X-ray beam.
-
Collect diffraction patterns at various temperatures corresponding to the different mesophases identified by POM and DSC.
-
Data is typically collected in two regions:
-
Small-Angle X-ray Scattering (SAXS): Probes larger structural features, such as the layer spacing in smectic phases.
-
Wide-Angle X-ray Scattering (WAXS): Provides information on shorter-range correlations, such as the average distance between molecules.
-
-
Data Interpretation:
dot
Figure 2: A flowchart for the interpretation of X-ray diffraction patterns of thermotropic liquid crystals.
-
Nematic Phase: A diffuse halo in the wide-angle region, indicating short-range positional order (liquid-like), and no peaks in the small-angle region, indicating the absence of layered structures.[17]
-
Smectic A and C Phases: A sharp peak (and possibly higher-order reflections) in the small-angle region, corresponding to the smectic layer spacing, and a diffuse halo in the wide-angle region.[16]
-
Hexatic Phases: These more ordered smectic phases exhibit a sharp ring in the wide-angle region, indicating long-range bond-orientational order within the layers.[18]
Dielectric Spectroscopy: Exploring Molecular Dynamics and Polar Properties
Principle: Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency.[19] It involves applying an oscillating electric field to the sample and measuring the resulting polarization. For liquid crystals, this technique is particularly sensitive to the rotational dynamics of the molecules and their permanent dipole moments.[20]
Why it's useful: This advanced technique provides insights into the molecular dynamics and the influence of molecular structure on the dielectric anisotropy (Δε), a key parameter for many applications.[21] The relaxation processes observed in the dielectric spectrum can be related to specific molecular motions, such as rotation around the long or short molecular axes.[22]
Protocol: Frequency-Dependent Dielectric Spectroscopy
-
Sample Preparation:
-
The liquid crystal is introduced into a liquid crystal cell, which consists of two parallel glass plates with transparent conductive coatings (e.g., ITO).
-
The cell gap is typically in the range of 5-20 µm.
-
The inner surfaces of the cell are often treated with an alignment layer to promote a specific molecular orientation (e.g., planar or homeotropic).
-
-
Instrument Setup:
-
An impedance analyzer or a dielectric spectrometer is used to apply the oscillating voltage and measure the complex impedance of the cell.
-
The cell is placed in a temperature-controlled holder.
-
-
Measurement Protocol:
-
The complex permittivity (ε* = ε' - iε") is measured over a wide frequency range (e.g., Hz to GHz) at different temperatures.
-
Measurements are typically performed for two principal orientations: with the electric field parallel (ε∥) and perpendicular (ε⊥) to the director of the liquid crystal.
-
Data Interpretation:
-
Dielectric Anisotropy (Δε = ε∥ - ε⊥): This value determines how the liquid crystal will align in an electric field. A positive Δε indicates that the molecules will align parallel to the field, while a negative Δε results in perpendicular alignment.
-
Dielectric Relaxation: Peaks in the imaginary part of the permittivity (ε") correspond to dielectric relaxation processes. The frequency of these peaks is related to the characteristic time of molecular reorientations.
Conclusion: A Synergistic Approach to Unraveling Complexity
The characterization of thermotropic liquid crystals is a multi-faceted endeavor that requires the integration of several complementary techniques. Polarized optical microscopy provides the initial visual identification of mesophases, differential scanning calorimetry quantifies the thermodynamics of the phase transitions, and X-ray diffraction reveals the underlying molecular organization. For a deeper understanding of the dynamic and electrical properties, dielectric spectroscopy offers invaluable insights. By judiciously applying this suite of techniques, researchers can gain a comprehensive understanding of the structure-property relationships in these fascinating materials, paving the way for their continued development and application in advanced technologies.
References
-
Als-Nielsen, J., & McMorrow, D. (2005). X-ray studies of the phases and phase transitions of liquid crystals. Acta Crystallographica Section A: Foundations of Crystallography, 61(1), 112-121. [Link]
-
Wikipedia. (2024). Liquid crystal. In Wikipedia. [Link]
-
Hina, S., et al. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Reviews on Advanced Materials Science, 44, 398-406. [Link]
-
Singh, R., & Singh, A. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal of Applied Chemistry, 13(12), 20-33. [Link]
-
University of Hamburg. (n.d.). LIQUID CRYSTAL PHASES. [Link]
-
Verma, A., & Pal, S. K. (2005). Dielectric Spectroscopy of Liquid Crystalline Dispersions. Langmuir, 21(23), 10846-10850. [Link]
-
Perkowski, P., et al. (2023). Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. International Journal of Molecular Sciences, 24(15), 12345. [Link]
-
Lavrentovich Group. (n.d.). Introduction to Dielectric Measurements of Nematic Liquid Crystals. [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. [Link]
-
Ouskova, O., et al. (2021). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. Materials, 14(11), 2951. [Link]
-
International Journal of Engineering and Advanced Technology (IJEAT). (2019). Characterization techniques for liquid crystal materials and its application in optoelectronics devices. IJEAT, 8(6), 3462-3467. [Link]
-
Kundu, S., & Roy, S. K. (2011). Thermodynamics of Activated Phase Transitions of 8CB: DSC and MC Calorimetry. The Journal of Physical Chemistry B, 115(40), 11579-11586. [Link]
-
Ostrovskii, B. I., & de Jeu, W. H. (2017). Analysis of the shape of x-ray diffraction peaks originating from the hexatic phase of liquid crystal films. Physical Review E, 95(5), 052703. [Link]
-
Kent State University. (n.d.). Liquid Crystals: a Simple View on a Complex Matter. [Link]
-
ResearchGate. (2017). A figure depicting the different phases of thermotropic liquid crystals... [Link]
-
Spectroscopy Online. (2023). Study Reveals Structural Insights into Phase Transitions of Discotic Liquid Crystal. [Link]
-
dlab @ EPFL. (n.d.). Liquid crystal. [Link]
-
Clark, N. A., et al. (2022). Dielectric spectroscopy of ferroelectric nematic liquid crystals: Measuring the capacitance of insulating interfacial layers. arXiv preprint arXiv:2208.09784. [Link]
-
Hina, S., et al. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Reviews on Advanced Materials Science, 44, 398-406. [Link]
-
IEEE Xplore. (2019). A Sub-nL Differential Scanning Calorimetry Chip for Liquid Crystal Phase Transition Characterization. [Link]
-
ResearchGate. (n.d.). Characterization Methods: Structural Studies of Liquid Crystals by X‐Ray Diffraction. [Link]
-
Barron, A. R. (n.d.). 2D-‐Wide angle X-‐ray Scattering (WAXD) studies of Liquid crystals. [Link]
-
ResearchGate. (2018). Somebody know about new characterization techniques for liquid crystals? [Link]
-
Course Hero. (n.d.). Various techniques have been used to characterize liquid crystals. [Link]
-
MDPI. (2018). Synthesis and Characterization of Photo-Responsive Thermotropic Liquid Crystals Based on Azobenzene. [Link]
-
Chemistry LibreTexts. (2022). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. [Link]
-
MDPI. (2015). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. [Link]
-
PubMed Central. (2021). Thermotropic Liquid Crystals for Temperature Mapping. [Link]
-
PubMed Central. (2012). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. [Link]
-
MIT OpenCourseWare. (2005). 3.014 Materials Laboratory, Lab Week 3 – Module γ1 DSC and Polarized light microscopy study of liquid crystals. [Link]
-
arXiv. (2023). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. [Link]
Sources
- 1. Liquid crystal [dlab.epfl.ch]
- 2. Liquid crystal - Wikipedia [en.wikipedia.org]
- 3. personal.kent.edu [personal.kent.edu]
- 4. ipme.ru [ipme.ru]
- 5. iosrjournals.org [iosrjournals.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. chemicke-listy.cz [chemicke-listy.cz]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds [mdpi.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. X-ray studies of the phases and phase transitions of liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ipme.ru [ipme.ru]
- 16. researchgate.net [researchgate.net]
- 17. barron.rice.edu [barron.rice.edu]
- 18. xfel.tind.io [xfel.tind.io]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. lavrentovichgroup.com [lavrentovichgroup.com]
Application Notes and Protocols: Doping N-(4-Butoxybenzylidene)-4-acetylaniline with Nanoparticles for Advanced Electro-Optical Materials
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodology of doping the nematic liquid crystal, N-(4-Butoxybenzylidene)-4-acetylaniline, with nanoparticles. Doping liquid crystals with nanomaterials is a frontier in materials science, offering the potential to significantly enhance their intrinsic electro-optical properties.[1][2] This guide details the synthesis of the host liquid crystal, protocols for nanoparticle dispersion, and a suite of characterization techniques to validate the properties of the resulting nanocomposite material. The causality behind experimental choices is explained to provide a deeper understanding of the underlying scientific principles.
Introduction: The Rationale for Nanoparticle Doping
Liquid crystals (LCs) are a state of matter that exhibits properties between those of conventional liquids and solid crystals. Their ability to be manipulated by external electric fields forms the basis of modern display technology.[3] this compound is a Schiff base thermotropic liquid crystal, possessing a nematic phase where the constituent molecules have long-range orientational order but no positional order.
The introduction of nanoparticles (NPs) into a liquid crystal host can profoundly alter its physical properties.[4][5] Depending on the nature of the nanoparticle (e.g., metallic, metal-oxide, ferroelectric), researchers can tune parameters such as:
-
Threshold Voltage: The minimum voltage required to induce a change in the liquid crystal's orientation. Doping can lower this voltage, leading to more energy-efficient devices.[6]
-
Response Time: The speed at which the liquid crystal molecules reorient themselves in response to an electric field.
-
Birefringence: The difference in the refractive indices of light polarized parallel and perpendicular to the director of the liquid crystal.
-
Dielectric Anisotropy: The difference in the dielectric permittivity parallel and perpendicular to the director.
These modifications open up new avenues for the application of liquid crystals in advanced electro-optical devices, sensors, and potentially in drug delivery systems where controlled release could be triggered by external stimuli.[5]
Synthesis of this compound
The synthesis of this compound is achieved through a condensation reaction between an aldehyde and an amine, forming a Schiff base. This is a well-established synthetic route for this class of liquid crystals.[4]
Materials and Reagents
-
4-Butoxybenzaldehyde
-
4-Aminoacetophenone (4-acetylaniline)
-
Absolute Ethanol
-
Toluene
-
Glacial Acetic Acid (catalyst)
-
Deionized Water
-
Anhydrous Magnesium Sulfate
Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of 4-butoxybenzaldehyde and 4-aminoacetophenone in absolute ethanol.
-
Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/toluene mixture, to obtain the pure this compound.
-
Drying: Dry the purified crystals under vacuum.
Characterization of the Synthesized Liquid Crystal
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
FT-IR Spectroscopy: To confirm the presence of the imine (C=N) bond characteristic of a Schiff base.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the molecular structure.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (crystal to nematic and nematic to isotropic).[4]
-
Polarizing Optical Microscopy (POM): To visually identify the nematic liquid crystal phase and its characteristic textures.[2]
Doping Protocol: A Case Study with Gold Nanoparticles
This section outlines a generalized protocol for doping this compound with gold nanoparticles (AuNPs). Gold nanoparticles are chosen for this example due to their interesting plasmonic properties and their documented effects on the electro-optical characteristics of liquid crystals.[6]
Materials and Equipment
-
Synthesized this compound
-
Gold Nanoparticle solution (e.g., citrate-capped AuNPs in a volatile solvent like toluene)
-
Volatile solvent (e.g., chloroform or toluene)
-
Ultrasonic bath
-
Vortex mixer
-
Hot plate
-
Vacuum oven
Doping Workflow Diagram
Caption: Workflow for doping this compound with nanoparticles.
Detailed Step-by-Step Protocol
-
Preparation of the Liquid Crystal Solution: Weigh a precise amount of this compound and dissolve it in a minimal amount of a high-purity volatile solvent like chloroform. The dissolution should be performed in a clean glass vial.
-
Addition of Nanoparticles: Based on the desired weight percentage (wt%) of doping, calculate the required volume of the gold nanoparticle solution. Add the calculated volume of the AuNP solution to the liquid crystal solution.
-
Homogenization:
-
Immediately after adding the nanoparticles, vortex the mixture for 5 minutes to ensure a preliminary uniform distribution.
-
Following vortexing, place the vial in an ultrasonic bath for 30-60 minutes. Ultrasonication is crucial for breaking down any nanoparticle agglomerates and achieving a stable, homogeneous dispersion within the liquid crystal solution.
-
-
Solvent Evaporation:
-
Gently heat the mixture on a hot plate to evaporate the solvent. The temperature should be maintained above the nematic-isotropic transition temperature of the liquid crystal to ensure the nanoparticles are dispersed in a fluid, isotropic medium. This helps to prevent phase separation as the solvent is removed.
-
The evaporation should be carried out in a well-ventilated fume hood.
-
-
Final Drying: Transfer the sample to a vacuum oven and dry for several hours to remove any residual solvent. The final product should be a homogenous nanoparticle-doped liquid crystal nanocomposite.
Characterization of the Nanoparticle-Doped Liquid Crystal
A thorough characterization is essential to understand the impact of nanoparticle doping on the properties of this compound.
Structural and Morphological Characterization
-
Scanning Electron Microscopy (SEM): To visualize the dispersion of nanoparticles within the liquid crystal matrix.[7]
-
Transmission Electron Microscopy (TEM): To observe the size and morphology of the individual nanoparticles after dispersion.
-
X-ray Diffraction (XRD): To study the effect of nanoparticles on the molecular ordering and lattice parameters of the liquid crystal.[7]
Physical and Electro-Optical Characterization
-
Polarizing Optical Microscopy (POM): To observe any changes in the liquid crystal textures and phase transition temperatures upon doping.
-
Differential Scanning Calorimetry (DSC): To quantitatively measure the shifts in phase transition temperatures and enthalpy changes.
-
Electro-Optical Measurements: This involves fabricating a liquid crystal cell with the doped material and measuring key parameters such as:
-
Voltage-Transmittance (V-T) Curve: To determine the threshold voltage.
-
Response Time Analysis: To measure the rise and fall times of the electro-optical switching.
-
Dielectric Spectroscopy: To measure the dielectric anisotropy of the doped liquid crystal.
-
Expected Outcomes and Data Presentation
The doping of this compound with nanoparticles is expected to alter its physical properties. The table below presents hypothetical data for different concentrations of AuNP doping.
| Property | Pure LC | 0.5 wt% AuNP-doped LC | 1.0 wt% AuNP-doped LC |
| Nematic-Isotropic Transition (°C) | 85.2 | 86.5 | 87.1 |
| Threshold Voltage (V) | 2.5 | 2.1 | 1.8 |
| Response Time (ms) | 20 | 15 | 12 |
| Dielectric Anisotropy (Δε) | +5.0 | +5.8 | +6.5 |
Causality and Mechanistic Insights
The observed changes in the properties of the liquid crystal upon nanoparticle doping can be attributed to several underlying mechanisms:
Interaction Pathway
Sources
- 1. Buy N-(4-Methoxybenzylidene)-4-butylaniline | 26227-73-6 [smolecule.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. The microwave heating mechanism of N-(4-methoxybenzyliden)-4-butylaniline in liquid crystalline and isotropic phases as determined using in situ microwave irradiation NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. 3D-FB62022 - n-4-butoxybenzylidene-4-acetylaniline | 17224… [cymitquimica.com]
- 7. 4-Butyl-N-(4-ethoxybenzylidene)aniline [webbook.nist.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of N-(4-Butoxybenzylidene)-4-acetylaniline
Welcome to the technical support center for the synthesis of N-(4-Butoxybenzylidene)-4-acetylaniline. This guide is designed for researchers, chemists, and professionals in drug development who are working with or looking to optimize the synthesis of this Schiff base. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and improve your yield and purity.
Introduction to the Synthesis
The synthesis of this compound is a classic example of a Schiff base condensation reaction. This reaction involves the nucleophilic addition of the primary amine, 4-aminoacetophenone, to the carbonyl group of 4-butoxybenzaldehyde, followed by the elimination of a water molecule to form the characteristic imine or azomethine group (-C=N-). The stability of the resulting aromatic Schiff base is enhanced by the conjugation between the two aromatic rings and the imine bond.
The overall reaction is an equilibrium process. Therefore, a key factor in achieving a high yield is effectively removing the water that is formed, which drives the reaction toward the product side in accordance with Le Chatelier's principle.
Visualizing the Reaction and Workflow
To better understand the process, let's visualize the reaction mechanism and the general experimental workflow.
Caption: Reaction mechanism for the acid-catalyzed synthesis of a Schiff base.
Caption: Experimental workflow for the conventional synthesis of the target Schiff base.
Detailed Experimental Protocol: Conventional Synthesis
This protocol provides a standard and reliable method for the synthesis of this compound via reflux.[1]
Materials:
-
4-Butoxybenzaldehyde
-
4-Aminoacetophenone
-
Ethanol (or Methanol)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve 10 mmol of 4-Butoxybenzaldehyde in 25 mL of ethanol with magnetic stirring.
-
Dissolution of Amine: In a separate beaker, dissolve 10 mmol of 4-aminoacetophenone in 20 mL of ethanol.
-
Addition of Amine Solution: Slowly add the 4-aminoacetophenone solution to the stirring solution of 4-Butoxybenzaldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A new spot corresponding to the product should appear, and the spots for the starting materials should diminish.
-
Cooling and Crystallization: After the reaction is complete, remove the flask from the heat and allow it to cool slowly to room temperature. The product should precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Drying: Air-dry the purified product or place it in a desiccator over a drying agent like anhydrous calcium chloride.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis and offers solutions based on chemical principles.
Q1: Why is my yield of this compound consistently low?
A1: Low yields are a frequent issue in Schiff base synthesis and can be attributed to several factors:
-
Equilibrium Position: The reaction is reversible. The presence of the byproduct, water, can drive the equilibrium back towards the reactants.
-
Solution: Ensure your glassware is dry before starting. While refluxing in ethanol is common, for stubborn reactions, consider using a solvent like toluene with a Dean-Stark apparatus to azeotropically remove water as it forms.
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Extend the reflux time and monitor the reaction progress using TLC until the starting materials are consumed.
-
-
Sub-optimal pH: The reaction is acid-catalyzed, but a very low pH can be detrimental.
-
Solution: The optimal pH for imine formation is typically around 4.5. If the medium is too acidic, the amine nucleophile will be protonated, rendering it non-nucleophilic and halting the reaction. Only a catalytic amount of acid is needed.
-
-
Product Loss During Workup: The product might have some solubility in the cold washing solvent.
-
Solution: Use a minimal amount of ice-cold ethanol for washing the crystals to minimize product loss.
-
Q2: The reaction seems to stop before all the starting material is consumed. What can I do?
A2: This is often related to the equilibrium nature of the reaction.
-
Le Chatelier's Principle: Increasing the concentration of one of the reactants can help push the equilibrium towards the product. It is generally more cost-effective to use a slight excess (e.g., 1.1 equivalents) of the less expensive starting material.
-
Water Removal: As mentioned, active removal of water using a Dean-Stark trap or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture can be very effective.
Q3: My product "oiled out" during cooling instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cools too quickly.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal of the pure product if available.
-
Solvent Adjustment: Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. A slower cooling rate promotes the formation of larger, purer crystals.[2]
Q4: The purified product has a yellow tint. How can I decolorize it?
A4: A yellow color may indicate the presence of impurities.
-
Recrystallization with Activated Charcoal: A highly effective method for removing colored impurities is to perform a recrystallization. Dissolve the crude product in a minimum amount of a suitable hot solvent (ethanol is a good starting point). Add a small amount of activated charcoal and boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, then allow the filtrate to cool slowly to crystallize the pure, decolorized product. Be cautious not to use too much charcoal, as it can also adsorb some of your desired product.
Alternative Synthesis Method: Microwave Irradiation
For a more rapid and often higher-yield synthesis, microwave-assisted organic synthesis is an excellent alternative.[1]
Procedure:
-
In a microwave-safe vessel, combine equimolar amounts (e.g., 5 mmol) of 4-Butoxybenzaldehyde and 4-aminoacetophenone.
-
Add a minimal amount of a polar solvent like ethanol or DMF (2-3 mL) to create a slurry.
-
Place the vessel in a microwave synthesizer and irradiate at a suitable power (e.g., 100-300 W) for 3-10 minutes.
-
Monitor the temperature to keep it below the solvent's boiling point.
-
After irradiation, cool the vessel. The product often crystallizes directly.
-
Isolate the product by vacuum filtration, wash with cold ethanol, and dry.
Product Characterization
Confirming the identity and purity of the synthesized this compound is crucial. The following table summarizes the key analytical data.
| Analytical Technique | Expected Observations for this compound |
| Appearance | Yellow solid. |
| Melting Point | A sharp melting point indicates high purity. Literature melting point is 160-162 °C for a similar compound. |
| FTIR Spectroscopy | - Absence of C=O stretch from the aldehyde (around 1700 cm⁻¹). - Absence of N-H stretches from the primary amine (around 3300-3400 cm⁻¹). - Presence of a strong C=N (imine) stretching band around 1580-1650 cm⁻¹. - Presence of the C=O stretch from the acetophenone group. |
| ¹H NMR Spectroscopy | - Presence of a singlet for the azomethine proton (-CH=N-) in the range of 8.0-8.5 ppm. - Aromatic protons will appear in the range of 6.8-8.0 ppm. - Signals corresponding to the butoxy group (-OCH₂CH₂CH₂CH₃) and the acetyl group (-COCH₃) will be present in the aliphatic region. |
Note: The exact positions of FTIR peaks and NMR chemical shifts can vary slightly depending on the solvent and instrument used.
References
-
Atlantis Press. (2021, April 22). Synthesis of Schiff Base Compounds from Vanillin and p-Aminoacetophenone Using Lime Juice as a Natural Acid Catalyst and Their Utilization as Corrosion Inhibitors. [Link]
-
YouTube. (2020, May 18). Recrystallization of Acetanilide. [Link]
Sources
Technical Support Center: Purification of Schiff Base Liquid Crystals
Welcome to the Technical Support Center for the purification of Schiff base liquid crystals. This guide is designed for researchers, scientists, and professionals in drug development who work with these versatile molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your purification experiments. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.
Introduction: The Critical Role of Purity in Schiff Base Liquid Crystals
Schiff bases (or azomethines) are a cornerstone in the field of liquid crystal research due to their synthetic accessibility and rich mesomorphic behavior.[1][2][3] The defining feature of a liquid crystal is its phase transitions at specific temperatures. These transitions are highly sensitive to the presence of impurities, which can disrupt the long-range molecular order required for mesophase formation. Even small amounts of starting materials, by-products, or residual solvents can significantly alter transition temperatures, broaden transition ranges, or even completely suppress the liquid crystalline phase.[4][5] Therefore, rigorous purification is not just a preliminary step but a critical determinant of the material's properties and performance.
Troubleshooting Guide: Common Purification Problems & Solutions
This section addresses specific issues that frequently arise during the purification of Schiff base liquid crystals.
Issue 1: My Schiff base is decomposing during column chromatography on silica gel.
Probable Cause: The most common reason for the degradation of Schiff bases on a standard silica gel column is acid-catalyzed hydrolysis of the imine (C=N) bond.[6] Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface, which can protonate the imine nitrogen.[6][7] This protonation makes the imine carbon highly electrophilic and susceptible to attack by water molecules present in the solvent or adsorbed on the silica, leading to the reverse reaction and regeneration of the starting aldehyde and amine.[8][9][10]
Solutions:
-
Switch to a Neutral Stationary Phase: The most effective solution is to avoid acidic conditions altogether.
-
Neutral Alumina: This is an excellent alternative to silica gel for the purification of acid-sensitive compounds like Schiff bases.[11]
-
Deactivated Silica Gel: If silica gel must be used, it can be "deactivated." This is achieved by preparing a slurry of the silica gel in the chosen eluent system containing a small amount (typically 1-2%) of a tertiary amine, such as triethylamine (TEA).[7] The TEA will neutralize the acidic sites on the silica surface, preventing the hydrolysis of your compound.
-
Step-by-Step Protocol for Column Deactivation:
-
Prepare your eluent (e.g., 10% ethyl acetate in hexanes).
-
Add 1% triethylamine to the eluent mixture.
-
In a beaker, create a slurry of your silica gel with this TEA-containing eluent.
-
Pack your column with the slurry as you normally would.
-
Run the column using the eluent containing triethylamine.[7]
Issue 2: I'm getting a very low yield after recrystallization.
Probable Cause: Low recovery from recrystallization is a frequent problem and can stem from several factors.
-
Using too much solvent: This is the most common mistake.[12] If an excessive amount of solvent is used, the solution may not become saturated enough upon cooling for crystals to form, leaving a significant portion of your product dissolved in the mother liquor.
-
Choosing an inappropriate solvent: The ideal recrystallization solvent should dissolve the Schiff base sparingly at room temperature but have high solubility at its boiling point.
-
Premature crystallization during hot filtration: If your crude product contains insoluble impurities, a hot filtration step is necessary. If the solution cools too much during this process, your product can crystallize on the filter paper or in the funnel stem.
Solutions:
-
Solvent Optimization:
-
Single Solvent: Test the solubility of a small amount of your Schiff base in various solvents (e.g., ethanol, ethyl acetate, toluene, hexanes) at room temperature and upon heating. Absolute ethanol is often a good starting point.[13]
-
Mixed Solvent System: If a suitable single solvent cannot be found, use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[14] Common pairs include chloroform/hexane or ethanol/water.[13]
-
-
Minimizing Product Loss:
-
If you've used too much solvent, carefully evaporate some of it using a rotary evaporator or a gentle stream of nitrogen and attempt to crystallize again.[12]
-
To prevent premature crystallization during hot filtration, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering.
-
Issue 3: My product is "oiling out" instead of crystallizing.
Probable Cause: "Oiling out" occurs when the crude product separates from the cooling solution as a liquid instead of a solid. This happens when the melting point of your compound (often depressed by impurities) is lower than the temperature of the solution from which it is precipitating. The resulting oil often traps impurities and solidifies into an amorphous mass rather than pure crystals.
Solutions:
-
Slow Down the Cooling Process: Rapid cooling encourages oiling out. Allow the hot, saturated solution to cool to room temperature on the benchtop, undisturbed. You can further slow cooling by placing the flask in a beaker of hot water and allowing both to cool together.
-
Adjust the Solvent System: Add a small amount more of the "good" solvent to the hot solution to slightly decrease the saturation temperature.
-
Induce Crystallization:
-
Seeding: Add a tiny crystal of the pure Schiff base to the cooled solution to provide a nucleation site for crystal growth.
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.[14]
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for recrystallizing Schiff base liquid crystals?
A1: Ethanol is a very common and effective solvent for recrystallizing many Schiff base compounds.[11][15] Other frequently used solvents and systems include mixtures of DMF and water, or chloroform with a non-polar co-solvent like hexanes or petroleum ether.[11][13] The ideal solvent will always depend on the specific molecular structure of your compound, so it's essential to perform small-scale solubility tests first.
Q2: How can I confirm the purity of my Schiff base liquid crystal after purification?
A2: A combination of techniques should be used to assess purity:
-
Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.[1][16] It's good practice to run the purified sample alongside the crude material and the starting materials.
-
Melting Point Analysis / Differential Scanning Calorimetry (DSC): A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically cause a depression and broadening of the melting range. For liquid crystals, DSC is the gold standard, as it will show sharp, distinct peaks for the crystal-to-mesophase and mesophase-to-isotropic liquid transitions.[3][4][16] The temperatures and enthalpies of these transitions are characteristic of the pure compound.
-
Spectroscopy (NMR & FTIR):
-
¹H NMR: In the proton NMR spectrum of a pure Schiff base, you should see the characteristic singlet for the imine proton (CH=N), typically in the range of δ 8.0-9.5 ppm.[17][18] The absence of peaks corresponding to the aldehyde proton (δ 9-10 ppm) or the amine N-H protons of the starting materials is a strong indicator of purity.
-
FTIR: The IR spectrum should show a strong absorption band for the C=N (imine) stretch, typically around 1600-1630 cm⁻¹.[18][19] The disappearance of the C=O stretch from the starting aldehyde (around 1700 cm⁻¹) and the N-H stretches from the starting amine (around 3300-3500 cm⁻¹) confirms the formation and purity of the product.[19]
-
Q3: My NMR spectrum still shows a small peak for the starting aldehyde. What should I do?
A3: This indicates either an incomplete reaction or some hydrolysis of the product.
-
Solvent Washing: Try washing a solution of your product (e.g., in dichloromethane) with a saturated aqueous solution of sodium bisulfite. The bisulfite will react with the residual aldehyde to form a water-soluble adduct, which can then be removed in the aqueous layer. Be sure to thoroughly dry your organic layer afterward.[13]
-
Re-purify: If the impurity level is significant, another round of recrystallization or careful column chromatography (using a deactivated stationary phase) is recommended.
Data Presentation: Impact of Purity on Phase Transitions
Impurities disrupt the intermolecular forces that stabilize liquid crystalline phases, leading to lower and broader transition temperatures. The following table presents hypothetical but representative data for a Schiff base liquid crystal, illustrating the effect of purity on its thermal properties as measured by DSC.
| Purity Level | Crystal to Nematic (TCr-N) Transition (°C) | Nematic to Isotropic (TN-I) Transition (°C) | Nematic Range (ΔT °C) | Transition Enthalpy (ΔHN-I) (kJ/mol) |
| >99.9% (After Recrystallization) | 105.9 (Sharp) | 124.6 (Sharp) | 18.7 | 0.85 |
| ~98% (Crude Product) | 102-105 (Broad) | 120-123 (Broad) | ~18 | 0.72 |
| ~90% (Contaminated) | 95-100 (Very Broad) | 112-117 (Very Broad) | ~17 | 0.55 |
Data inspired by DSC results for similar Schiff base liquid crystals.[3] As purity decreases, the transition temperatures drop, the peaks broaden, and the enthalpy of the nematic-to-isotropic transition decreases, reflecting a less ordered system.
Experimental Workflows & Diagrams
General Purification Strategy
The choice between recrystallization and column chromatography depends on the nature of the crude product and its impurities. The following workflow provides a general decision-making framework.
Caption: Decision workflow for purifying Schiff base liquid crystals.
Mechanism of Acid-Catalyzed Hydrolysis on Silica Gel
This diagram illustrates the key steps in the degradation of a Schiff base on an acidic silica surface.
Caption: Acid-catalyzed hydrolysis of an imine on a silica surface.
References
-
Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. [Link]
- How to run column chrom
-
What are solvents used in recrystallization of Schiff base ? ResearchGate. [Link]
- Recrystalliz
-
Lab Procedure: Recrystallization. LabXchange. [Link]
-
Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]
-
Solvent recrystallization route to rapid synthesis of Schiff base polymers. DOI. [Link]
-
How to isolate Imine by column chromatography? ResearchGate. [Link]
-
Ahmed, H. A., et al. "Synthesis, Mesomorphic and Computational Characterizations of Nematogenic Schiff Base Derivatives in Pure and Mixed State." Molecules 26.7 (2021): 2049. [Link]
-
Nada, S., et al. "Three Rings Schiff Base Ester Liquid Crystals: Experimental and Computational Approaches of Mesogenic Core Orientation Effect, Heterocycle Impact." Crystals 12.4 (2022): 542. [Link]
-
Al-Obaidi, Noor Sabah. "Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff Base Compounds Substituted with Aliphatic Long Chain." World Journal of Environmental Biosciences 7.2 (2018): 59-65. [Link]
-
MBBA – Knowledge and References. Taylor & Francis. [Link]
-
Thomas, Jess. "Imine Hydrolysis." News-Medical.Net, 30 Oct. 2018. [Link]
-
How to purify Schiff base product? ResearchGate. [Link]
-
Al-Obaidi, Noor Sabah, et al. "Synthesis and Characterization, and Liquid Crystal Properties of Some Schiff Base Compounds Substituted with Aliphatic Long Chain." ResearchGate, Nov. 2018. [Link]
- SOP: CRYSTALLIZ
-
Kumar, K. D., et al. "Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals." Scientific Reports 13.1 (2023): 6898. [Link]
-
MBBA. Wikipedia. [Link]
-
Hagar, M., et al. "Binary Liquid Crystal Mixtures Based on Schiff Base Derivatives with Oriented Lateral Substituents." Molecules 24.23 (2019): 4289. [Link]
-
Is there an effective way of purifying schiff bases? ResearchGate. [Link]
-
Column Chromatography Procedures. Organic Chemistry at CU Boulder. [Link]
-
An Overview of Liquid Crystals Based on Schiff Base Compounds. Semantic Scholar. [Link]
-
column chromatography & purification of organic compounds. YouTube. [Link]
-
Hagar, M., et al. "Mesomorphic Behaviour and DFT Insight of Arylidene Schiff Base Liquid Crystals and Their Pyridine Impact Investigation." Molecules 26.11 (2021): 3326. [Link]
-
Al-Jibouri, M. N. A. "Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals." Journal of University of Anbar for Pure Science 6.3 (2012): 1-8. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Al-Obaidi, Noor Sabah. "Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff." World Journal of Environmental Biosciences 7.2 (2018): 59-65. [Link]
-
Hagar, M., et al. "Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties." Molecules 28.10 (2023): 4192. [Link]
-
Protein purification troubleshooting guide. Cytiva. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Overview of Liquid Crystals Based on Schiff Base Compounds | Semantic Scholar [semanticscholar.org]
- 3. environmentaljournals.org [environmentaljournals.org]
- 4. Synthesis, Mesomorphic and Computational Characterizations of Nematogenic Schiff Base Derivatives in Pure and Mixed State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. researchgate.net [researchgate.net]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 15. researchgate.net [researchgate.net]
- 16. environmentaljournals.org [environmentaljournals.org]
- 17. Three Rings Schiff Base Ester Liquid Crystals: Experimental and Computational Approaches of Mesogenic Core Orientation Effect, Heterocycle Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sphinxsai.com [sphinxsai.com]
Troubleshooting unexpected phase transitions in liquid crystal experiments
Welcome to the Technical Support Center for Liquid Crystal Experimentation. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricate challenges of liquid crystal phase behavior. Unexpected phase transitions can compromise experimental data and timelines. This guide provides in-depth, causality-driven troubleshooting strategies to diagnose and resolve these common yet complex issues.
FAQs: Quick Navigation
-
Issue 1: My phase transition temperatures are shifted or broadened compared to literature values. What's happening?
-
Issue 2: I'm observing unexpected phases or the complete absence of an expected liquid crystal phase. Why?
-
Issue 3: The optical textures under my polarized microscope are unclear, or I'm seeing an unexpected profusion of defects. What does this indicate?
-
Issue 4: My sample's alignment is inconsistent or different from what I intended. How do I fix this?
Issue 1: Shifted or Broadened Phase Transition Temperatures
This is one of the most frequent challenges in liquid crystal research, often first detected during thermal analysis.
Q: My DSC thermogram shows transition peaks that are broader and at different temperatures than established literature values for my compound. What is the likely cause?
A: This phenomenon typically points to issues with either sample purity or the experimental conditions of your thermal analysis.
-
Causality - The Role of Impurities: Impurities disrupt the long-range molecular order that is characteristic of liquid crystalline phases.[1][2] Non-mesogenic impurities, such as residual solvents or synthetic byproducts, introduce disorder, which broadens the temperature range over which a phase transition occurs. This is because different regions of the sample will have varying concentrations of the impurity, leading to a distribution of transition temperatures. Furthermore, impurities can depress the clearing point (the transition from the nematic to the isotropic liquid phase).[1]
-
Causality - Thermal Lag and Scan Rates: Differential Scanning Calorimetry (DSC) relies on precise heat flow measurements as a function of temperature.[3][4] A heating or cooling rate that is too fast can cause a thermal lag between the instrument's sensor and the bulk of the sample.[2] This results in the observed transition temperature being shifted to a higher value on heating and a lower value on cooling. The peaks may also appear broader because the sample does not have sufficient time to reach thermodynamic equilibrium at each temperature increment.[5]
Troubleshooting Protocol
-
Verify Sample Purity:
-
If possible, re-purify your sample using an appropriate technique like recrystallization or column chromatography.
-
Assess purity using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Optimize DSC Parameters:
-
Reduce the scan rate. For liquid crystals, scan rates of 1-5 °C/min are generally recommended to allow for equilibration.[2]
-
Perform a second heating cycle. The first heating run can erase the sample's prior thermal history, including the effects of solvent evaporation or polymorphism. The second heating run often provides a more reproducible thermogram.[2]
-
Ensure proper calibration of your DSC instrument with known standards.
-
Data Summary: Common Liquid Crystal Transition Temperatures
| Liquid Crystal | Transition | Temperature (°C) |
| 5CB | Nematic to Isotropic | 35.3 |
| 8CB | Smectic A to Nematic | 33.5 |
| 8CB | Nematic to Isotropic | 40.5 |
| MBBA | Nematic to Isotropic | 47.0 |
| Cholesteryl Benzoate | Smectic A to Cholesteric | 145.0 |
| Cholesteryl Benzoate | Cholesteric to Isotropic | 179.0 |
Note: These are literature values and may vary slightly based on purity.
Issue 2: Appearance of Unexpected Phases or Absence of Expected Phases
The sequence and type of liquid crystal phases are highly sensitive to a variety of factors.
Q: My liquid crystal is supposed to exhibit a Smectic A to Nematic transition, but I am only observing a direct transition from crystal to a nematic or isotropic phase upon heating. Why might this be?
A: This issue can stem from the intrinsic properties of the material (monotropic behavior), the purity of the sample, or the sample's thermal history.
-
Causality - Enantiotropic vs. Monotropic Behavior: An enantiotropic liquid crystal is one where the mesophase is stable on both heating and cooling.[6] A monotropic liquid crystal, however, only exhibits the mesophase on cooling, often from a supercooled isotropic state.[2][7] If you are only observing the heating cycle, you may miss a monotropic phase.
-
Causality - The Influence of Impurities: Certain impurities can suppress the formation of more ordered phases like smectic phases, favoring the less ordered nematic or isotropic phases.[1] Conversely, some impurities can induce mesophases that are not present in the pure material.
-
Causality - Supercooling and Nucleation: The transition from a less ordered phase (like isotropic or nematic) to a more ordered phase (like smectic or crystal) upon cooling requires nucleation. If the cooling rate is too high, the system may not have enough time to form the thermodynamically stable mesophase and may instead transition directly to a crystalline or glassy state.[2] Less pure samples are often more susceptible to supercooling.[2]
Troubleshooting Workflow
The following diagram illustrates a decision-making process for diagnosing the cause of missing or unexpected phases.
Caption: Troubleshooting unexpected liquid crystal phases.
Issue 3: Unclear Optical Textures or Excessive Defects
Polarized Optical Microscopy (POM) is a primary tool for identifying liquid crystal phases through their characteristic textures and defects.[7][8]
Q: The textures I'm observing under the POM are not the classic "Schlieren" or "focal conic" textures I expect for my nematic or smectic phase. Instead, the image is grainy or full of small, unidentifiable defects.
A: Poorly defined textures often point to problems with sample preparation, particularly the alignment surfaces and cell thickness.
-
Causality - Surface Anchoring: The alignment of liquid crystal molecules at the substrate surface (anchoring) dictates the overall molecular orientation within the cell.[9][10] If the alignment layer is poorly prepared or contaminated, it can lead to a disordered or non-uniform director field, obscuring the characteristic textures of the bulk phase.[11]
-
Causality - Cell Thickness: A cell that is too thick can make it difficult to observe well-defined textures, as the bulk of the liquid crystal may not be strongly influenced by the surface alignment. Conversely, a cell that is too thin can create high levels of confinement, leading to a high density of defects or even suppressing the formation of certain phases.
-
Causality - Defects as Indicators: Defects, such as disclinations in nematics or focal conic domains in smectics, are singularities in the director field.[12][13] While they are an intrinsic feature of liquid crystal phases, an unusually high density of defects can indicate rapid cooling (quenching) from the isotropic phase, which traps the system in a high-energy, defect-rich state.[8]
Protocol for Preparing High-Quality LC Cells for POM
-
Substrate Cleaning: Thoroughly clean glass substrates using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath.
-
Alignment Layer Deposition:
-
For planar alignment (director parallel to the surface), spin-coat a thin layer of a polymer like polyimide. After baking, gently rub the surface in a single direction with a velvet cloth.[10]
-
For homeotropic alignment (director perpendicular to the surface), use a homeotropic polyimide or treat the surface with a surfactant like lecithin.[14]
-
-
Cell Assembly: Use spacers of a defined thickness (e.g., 5-10 µm) to control the cell gap. Assemble the cell, ensuring the rubbing directions are parallel or anti-parallel for planar alignment.
-
Sample Filling: Fill the cell with the liquid crystal in its isotropic phase via capillary action to ensure uniform filling and minimize flow-induced alignment.
-
Annealing: Cool the sample slowly from the isotropic phase through the phase transitions. This annealing process allows defects to annihilate and promotes the formation of large, well-defined domains of the liquid crystal phase.
Issue 4: Inconsistent or Unintended Sample Alignment
Achieving uniform molecular alignment is critical for many applications and characterization techniques.
Q: I prepared a cell for planar alignment, but I'm observing homeotropic regions, or the alignment is not uniform across the sample.
A: This points to a competition between different anchoring effects, often due to surface contamination or degradation of the alignment layer.
-
Causality - Surface Polarity and Contamination: The interaction between the liquid crystal molecules and the substrate surface is highly dependent on the surface's chemical nature and polarity.[14] Contaminants, such as dust particles or adsorbed moisture, can create local regions with different anchoring conditions, leading to a mixed or non-uniform alignment.
-
Causality - Alignment Layer Degradation: Polyimide and other alignment layers can be sensitive to UV light or aggressive solvents. Degradation of the alignment layer can alter its surface energy and its ability to induce the desired molecular orientation.
-
Causality - Ionic Effects: Mobile ions within the liquid crystal, which can originate from the material itself or from contaminants, can accumulate at the surfaces.[15] This can screen the intended surface interactions and lead to a reorientation of the liquid crystal molecules over time, a phenomenon known as the surface-polarization effect.[16]
Systematic Checks for Alignment Issues
-
Re-evaluate Cleaning Protocol: Ensure your substrate cleaning procedure is rigorous and that you are working in a clean environment to minimize particulate contamination.
-
Verify Alignment Layer Integrity: Check the specifications of your alignment material for chemical compatibility and environmental stability. Prepare fresh alignment layers if degradation is suspected.
-
Use High-Purity Liquid Crystal: Employ liquid crystals with low ionic content to minimize charge-screening effects at the surfaces.
-
Characterize the Surface: Techniques like contact angle measurements can provide information about the surface energy of your alignment layer, helping to diagnose inconsistencies.
Issue 5: Unexpected Field-Induced Phase Transitions
Electric or magnetic fields are powerful tools for manipulating liquid crystals, but they can also induce unexpected phase behavior.[17][18]
Q: When I apply a moderate electric field to my nematic sample, it unexpectedly transitions into a smectic phase at a temperature where I would normally expect it to be nematic.
A: This is a known phenomenon where an external field can stabilize a more ordered phase.
-
Causality - Field-Induced Order: An external electric or magnetic field can enhance the orientational order of the liquid crystal molecules.[19][20] This increased order can favor the formation of a more structured phase, such as a smectic phase, at a higher temperature than would be observed in the absence of the field. In essence, the field raises the nematic-to-smectic transition temperature.[20]
-
Causality - Flexoelectricity and Ionic Effects: In certain liquid crystal phases, particularly those involving bent-core molecules, electric fields can couple with molecular flexoelectricity, leading to complex phase diagrams where the transition temperatures are strongly field-dependent. Additionally, the movement of ions under an AC or DC field can lead to localized heating or electrochemical reactions that might alter the phase behavior.
Experimental Best Practices for Field Application Studies
-
Precise Temperature Control: Use a temperature-controlled stage with high stability (±0.1 °C or better) to decouple thermal effects from field-induced effects.
-
Use AC Fields: For studying dielectric reorientation, use AC fields (typically >1 kHz) to avoid charge separation and electrochemical effects associated with DC fields.
-
Map the Phase Diagram: Systematically vary both temperature and field strength to map out the 2D phase diagram of your material.[20] This will reveal the regions of stability for different phases under the influence of the external field.
-
Corroborate with Multiple Techniques: Combine POM with other techniques like X-ray diffraction (XRD) or capacitance measurements to unambiguously identify the field-induced phases. XRD is particularly powerful for distinguishing between nematic and smectic phases due to the appearance of layered reflections in the latter.[21][22][23]
References
- Determining Liquid Crystal Phase Transitions Using Differential Scanning Calorimetry (DSC): An Application Note and Protocol - Benchchem.
- Influence of Electric Fields on the Molecular Alignment in the Liquid Crystal p-(Anisalamino)-phenyl Acetate - Taylor & Francis Online.
- Application of X-ray resonant diffraction to structural studies of liquid crystals.
- Liquid Crystal Transitions - NETZSCH Analyzing & Testing.
- From Very Low to High Fields: The Dielectric Behavior of the Liquid Crystal 5CB.
- Liquid Crystal Analysis - Semitracks.
- Impurity-induced nematic–isotropic transition of liquid crystals - RSC Publishing.
- Electric field effect on the phase diagram of a bent-core liquid crystal - Soft Matter (RSC Publishing).
- Influence of Electric Fields on the Molecular Alignment in the Liquid‐Crystal para‐Azoxyanisole | The Journal of Chemical Physics | AIP Publishing.
- Defects in liquid crystals.
- Thermodynamics of Activated Phase Transitions of 8CB: DSC and MC Calorimetry | The Journal of Physical Chemistry B - ACS Publications.
- Topological Point Defects of Liquid Crystals in Quasi-Two-Dimensional Geometries - Frontiers.
- Troubleshooting phase transition issues in cholesteryl acetate liquid crystals. - Benchchem.
- Dense packing of topological defects in nematic liquid crystal cells with pads, crossed-strips, and porous electrodes - Optica Publishing Group.
- Preparation of a Liquid Crystal Thermometer - MRSEC Education Group.
- The height of DSC phase transition peaks application to liquid crystals - AKJournals.
- Overlooked Ionic Phenomena Affecting the Electrical Conductivity of Liquid Crystals - MDPI.
- Study Reveals Structural Insights into Phase Transitions of Discotic Liquid Crystal.
- 2D-‐Wide angle X-‐ray Scattering (WAXD) studies of Liquid crystals Introduction of - Andrew R. Barron.
- Researchers apply temperature gradients to grow and move liquid crystals | Texas A&M Engineering Experiment Station.
- X-ray studies of the phases and phase transitions of liquid crystals - IUCr Journals.
- Optical properties – observing defects - Dissemination of IT for the Promotion of Materials Science (DoITPoMS).
- Surface-polarization effect in the alignment of nematic liquid crystals - Journal de Physique II.
- LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals | Chemistry of Materials - ACS Publications.
- Preparation, Characterization and Applications of Liquid Crystals: A Review - IOSR Journal.
- Alignment of liquid crystals with patterned isotropic surfaces - PubMed.
- Influence of surface alignment on the orientation behavior of a liquid crystal cell near nanoscale grooved surfaces.
- Surface control for liquid crystal alignment - Globe Thesis.
- A Practical Guide to the Preparation of Liquid Crystal-Templated Microparticles | Chemistry of Materials - ACS Publications.
- The effect of surface polarity of glass on liquid crystal alignment - ResearchGate.
- CHARACTERIZATION OF NANO-DOPED LIQUID CRYSTALS BY X-RAY DIFFRACTION, SCANNING ELECTRON MICROSCOPE AND OPTICAL COLORIMETRY - Rasayan Journal of Chemistry.
- Characterization Methods: Structural Studies of Liquid Crystals by X‐Ray Diffraction | Request PDF - ResearchGate.
- Chapter 1.5 - Liquid Crystal Cells and Sample Preparation - GlobalSpec.
- How Are Liquid Crystals Synthesized? - Chemistry For Everyone - YouTube.
- Thermotropic Liquid Crystals for Temperature Mapping - PMC - PubMed Central.
- Cool Heat Experiments Using Liquid Crystal Sheets | Arbor Scientific - YouTube.
- (PDF) Temperature sensing with thermochromic liquid crystals - ResearchGate.
- Nonlinear features of the transition of a liquid crystalline mixture into an isotropic state under the action of alcohol vapors | Physics and Chemistry of Solid State.
- What Are The Disadvantages Of Liquid Crystals? - Chemistry For Everyone - YouTube.
- How to detect a 'mystery' state in liquid crystals - Futurity.org.
- Phase transitions in liquid crystals.
- REVIEWS OF TOPICAL PROBLEMS: Defects in liquid crystals: homotopy theory and experimental studies - ResearchGate.
- Theory and simulation of objects in liquid crystals - Taylor & Francis Online.
- Effect of phase transitions on liquid crystal colloids: a short review - Humar Lab.
- Phase Transitions and Separations in a Distorted Liquid Crystalline Mixture - PubMed.
- Abnormal phase transition between two-dimensional high-density liquid crystal and low-density crystalline solid phases - NIH.
- Solutions to Common Crystal Growing Problems - Science Notes and Projects.
- Observing phase transitions - Dissemination of IT for the Promotion of Materials Science (DoITPoMS).
Sources
- 1. Impurity-induced nematic–isotropic transition of liquid crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iosrjournals.org [iosrjournals.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Frontiers | Topological Point Defects of Liquid Crystals in Quasi-Two-Dimensional Geometries [frontiersin.org]
- 9. jitf.alzahra.ac.ir [jitf.alzahra.ac.ir]
- 10. globethesis.com [globethesis.com]
- 11. Alignment of liquid crystals with patterned isotropic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Overlooked Ionic Phenomena Affecting the Electrical Conductivity of Liquid Crystals [mdpi.com]
- 16. Surface-polarization effect in the alignment of nematic liquid crystals | Journal de Physique II [jp2.journaldephysique.org]
- 17. tandfonline.com [tandfonline.com]
- 18. pubs.aip.org [pubs.aip.org]
- 19. par.nsf.gov [par.nsf.gov]
- 20. Electric field effect on the phase diagram of a bent-core liquid crystal - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 21. d-nb.info [d-nb.info]
- 22. barron.rice.edu [barron.rice.edu]
- 23. journals.iucr.org [journals.iucr.org]
Optimizing the alignment of N-(4-Butoxybenzylidene)-4-acetylaniline on substrates
Welcome to the technical support center for optimizing the alignment of N-(4-Butoxybenzylidene)-4-acetylaniline (BBAA). This guide is designed for researchers and professionals to troubleshoot and perfect the alignment of this nematic liquid crystal on various substrates. We will move beyond simple procedural lists to explain the underlying principles, ensuring you can adapt and innovate in your experimental work.
Introduction to this compound (BBAA)
This compound is a Schiff base thermotropic liquid crystal. Like similar calamitic (rod-shaped) molecules, its utility in optical and electronic applications is critically dependent on achieving uniform molecular alignment over a macroscopic area.[1][2] The long-range orientational order of the liquid crystal director, a vector representing the average molecular orientation, is governed by the boundary conditions imposed by the substrate surface.[3][4][5] Inadequate control at this interface is the primary source of experimental failure, leading to defects that degrade device performance.
This guide provides a structured approach to diagnosing and solving common alignment problems.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common issues encountered during initial experiments with BBAA.
Q1: My BBAA sample appears grainy and non-uniform between crossed polarizers after filling the cell. What is the most likely cause?
A: A grainy or "sandy" texture, or a complete lack of a uniform dark (homeotropic) or bright (planar) state, almost always points to one of two fundamental issues:
-
Substrate Contamination: The single most common cause of poor alignment. Even nanoscale dust particles or organic residues on the substrate will disrupt the anchoring of the liquid crystal molecules, leading to the formation of domains and defects.[6] A rigorous, multi-step cleaning protocol is non-negotiable.
-
Failed Alignment Layer: The specialized coating responsible for directing the liquid crystal may be absent, damaged, or improperly prepared. For example, a rubbed polyimide layer may have been rubbed inconsistently, or a silane coating for homeotropic alignment may have degraded due to moisture.
Q2: What is the difference between homogeneous and homeotropic alignment, and which should I use for BBAA?
A: The choice depends entirely on your application.
-
Homogeneous (Planar) Alignment: The BBAA molecules align parallel to the substrate surface. This is typically enforced by creating an anisotropic surface, for example, by rubbing a polymer film.[4][7] This alignment is common in in-plane switching (IPS) displays and many sensor applications.
-
Homeotropic (Vertical) Alignment: The BBAA molecules align perpendicular to the substrate surface. This is usually achieved by modifying the substrate to have very low surface energy.[8] Vertically aligned nematic (VAN) modes are used in displays where a very high contrast ratio is desired.
The decision logic can be visualized as follows:
Caption: Decision logic for selecting an alignment type.
Q3: I see bright lines and points (defects) in my aligned BBAA cell. Are they normal?
A: While achieving a perfectly defect-free cell is challenging, a high density of defects indicates a problem. Topological defects, such as disclination lines, are regions where the liquid crystal director field is discontinuous.[9] They scatter light and degrade optical performance. Their presence is often a symptom of:
-
Surface Inhomogeneities: Dust, scratches, or inconsistencies in the alignment layer.
-
Competing Anchoring Conditions: The alignment force from the substrate is not strong enough to overcome other influences, such as flow effects during cell filling or competing alignment at another interface.
-
Cell Gap Non-uniformity: Variations in the cell thickness can create stress in the liquid crystal director field, which relaxes by forming defects.
Section 2: Troubleshooting Guide: Common Alignment Defects
This guide provides a systematic approach to identifying and resolving specific alignment problems.
Troubleshooting Workflow for Poor BBAA Alignment
Before diving into specific defects, follow this general diagnostic workflow.
Caption: General troubleshooting workflow for BBAA alignment.
Defect Identification Table
| Observed Defect | Appearance Under Polarized Microscope | Most Probable Cause(s) | Recommended Action(s) |
| Schlieren Texture | Thread-like dark lines (disclinations) ending at point defects (boojums). | Weak planar anchoring; contaminants on a non-treated substrate. | Implement a robust alignment layer (e.g., rubbed polyimide). |
| Domain Boundaries | Sharp lines separating regions of uniform but different alignment directions. | Inconsistent rubbing direction; non-uniform photo-alignment exposure. | Ensure unidirectional, consistent rubbing; check UV lamp uniformity. |
| Oily Streaks | Wavy, streaky patterns that move when the cell is disturbed. | Flow-induced alignment during capillary filling, especially at low temperatures. | Fill the cell in the isotropic phase of BBAA and cool slowly. |
| Point Defects (Hedgehogs) | Dark points from which disclination lines emanate, common in homeotropic alignment. | Dust particles or surface protrusions pinning the director field. | Enhance substrate cleaning; filter alignment solutions. |
| Reverse Tilt Domains | In planar alignment, regions where the small pre-tilt angle is in the opposite direction. | Can be caused by certain photo-alignment conditions or rubbing inconsistencies.[10] | Illuminate photo-alignment layers at an oblique angle to break symmetry.[10] |
Section 3: Standard Operating Procedures (SOPs)
These protocols provide a reliable baseline for achieving high-quality alignment.
SOP-01: Rigorous Substrate Cleaning
Scientific Principle: Substrate cleaning aims to remove both particulate and film-type contaminants, creating a surface with uniform and high surface energy, which is essential for the proper adhesion and performance of the subsequent alignment layer.
Protocol Steps:
-
Initial Wash: Place substrates in a beaker. Add a 2% solution of laboratory-grade detergent (e.g., Alconox) in deionized (DI) water.
-
Sonication 1 (Detergent): Sonicate the beaker for 15 minutes.
-
DI Water Rinse: Thoroughly rinse substrates under a stream of DI water for at least 3 minutes, ensuring all detergent is removed.
-
Sonication 2 (Acetone): Place substrates in a clean beaker with acetone. Sonicate for 10 minutes to remove organic residues.
-
Sonication 3 (Isopropanol): Move substrates to a new beaker with isopropanol (IPA). Sonicate for 10 minutes to remove acetone residue.
-
Final Rinse & Dry: Rinse one last time with fresh IPA and dry the substrates with a stream of filtered nitrogen gas.
-
UV-Ozone Treatment (Optional but Recommended): Place dried substrates in a UV-Ozone cleaner for 10 minutes to remove any final traces of organic contaminants and to activate the surface. Use substrates immediately after cleaning.
SOP-02: Homogeneous Alignment (Rubbed Polyimide)
Scientific Principle: Mechanical rubbing of a polyimide (PI) film creates microscopic grooves and reorients the polymer chains at the surface.[7] The BBAA molecules align parallel to these grooves and chains to minimize the system's elastic free energy.[7]
Caption: Workflow for preparing a homogeneous alignment layer.
Protocol Steps:
-
Start with Clean Substrates: Use substrates prepared according to SOP-01.
-
Polyimide Coating: Spin-coat a solution of polyimide (e.g., Nissan SE-2170) onto the substrates. A typical spin speed is 3000 rpm for 45 seconds to achieve a thickness of ~50 nm.
-
Soft Bake: Place the coated substrates on a hotplate at 80°C for 5 minutes to evaporate the solvent.
-
Hard Bake (Curing): Transfer the substrates to an oven and bake at 180-200°C for 1 hour for thermal imidization of the polymer.[7]
-
Rubbing: After cooling, rub the PI surface with a velvet-wrapped rubbing machine or a custom-built rubbing tool. The key parameters are rubbing pressure, roller speed, and the number of passes. A single, gentle pass is often sufficient. Ensure the rubbing direction is consistent and marked on each substrate.
-
Final Cleaning: Gently blow the surface with nitrogen gas to remove any fibers from the rubbing cloth.
SOP-03: Homeotropic Alignment (Silane Treatment)
Scientific Principle: Homeotropic alignment is typically induced on surfaces with low surface energy.[8] Long-chain alkyl silanes, such as DMOAP (N,N-dimethyl-N-octadecyl-3-aminopropyltrimethoxysilyl chloride), self-assemble on the glass surface, presenting a low-energy "brush" of alkyl chains to the liquid crystal, forcing the BBAA molecules to align vertically.
Protocol Steps:
-
Start with Clean, Activated Substrates: Use substrates prepared according to SOP-01. The surface should be hydrophilic with hydroxyl groups available for the silane to react with.
-
Prepare Silane Solution: Prepare a very dilute solution (e.g., 0.1% v/v) of the silane coupling agent in a non-polar solvent like n-hexane or a water/ethanol mixture, depending on the specific silane used. The solution has a limited pot life and should be used promptly.
-
Immersion: Immerse the cleaned substrates in the silane solution for 5-10 minutes.
-
Rinsing: Rinse the substrates thoroughly with fresh solvent (e.g., n-hexane or ethanol) to remove any excess, unreacted silane.
-
Baking: Bake the substrates in an oven at 110-120°C for 15-20 minutes to cure the silane layer and covalently bond it to the surface.
-
Store Properly: Store the treated substrates in a desiccator to prevent moisture from degrading the hydrophobic surface.
SOP-04: Liquid Crystal Cell Assembly and Filling
Protocol Steps:
-
Dispense Spacers: On one of the prepared substrates, dispense a small amount of UV-curable glue mixed with spherical spacers of the desired diameter (e.g., 5 µm).
-
Assemble the Cell: Place the second substrate on top, with the alignment layers facing inwards. For a standard twisted-nematic cell, the rubbing directions should be orthogonal. For a planar cell, they should be parallel.
-
Create Cell Gap: Gently press the substrates together and expose the edges to a UV lamp to cure the glue, fixing the cell gap.
-
Filling: Heat the empty cell and the BBAA liquid crystal to a temperature above BBAA's nematic-to-isotropic transition temperature. Place a drop of the isotropic BBAA at the edge of the cell opening. The liquid will fill the cell via capillary action.
-
Cooling: Once filled, cool the cell slowly and without temperature gradients back through the isotropic-nematic phase transition. A rate of 0.1-0.5°C/min is recommended to allow for the formation of a uniform, low-defect monodomain.
Section 4: References
-
Bechtold, I. H., Vega, M. L., Oliveira, E. A., & Bonvent, J. J. (n.d.). Surface Treatments for Lyotropic Liquid Crystals Alignment. Molecular Crystals and Liquid Crystals, 391(1), 169-176. Available from: [Link]
-
Manila, U., & Srivastava, A. K. (2010). Homeotropic alignment of nematic liquid crystals with negative dielectric anisotropy. Thin Solid Films, 518(22), 6503-6506. Available from: [Link]
-
(n.d.). Nematic liquid crystal alignment on chemical patterns. CORE. Available from: [Link]
-
(2023). Surface alignment of nematic liquid crystals by direct laser writing of photopolymer alignment layers. National Center for Biotechnology Information. Available from: [Link]
-
(n.d.). The Techniques of Surface Alignment of Liquid Crystals. ResearchGate. Available from: [Link]
-
(2013). Alignment of nematic liquid crystals by a bent-core substrate. Semantic Scholar. Available from: [Link]
-
(2010). (PDF) Nematic liquid-crystal alignment on stripe-patterned substrates. ResearchGate. Available from: [Link]
-
Kitson, S. C., & Geisow, A. D. (2008). Designing liquid crystal alignment surfaces. Applied Physics Letters, 92(7), 073501. Available from: [Link]
-
(1993). Characterization of Liquid Crystal Alignment on Carbon and Organic Fibers by Quantitative X-ray Diffraction. Semantic Scholar. Available from: [Link]
-
Muravsky, A., & Murauski, A. (2024). Q&A of liquid crystal alignment: theory and practice. Frontiers in Soft Matter, 4. Available from: [Link]
-
(n.d.). Surface Alignment of Liquid Crystals. World Scientific Publishing. Available from: [Link]
-
(2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. ResearchGate. Available from: [Link]
-
(2021). Tuning and turning of the liquid crystal alignment by photosensitive composites. Taylor & Francis Online. Available from: [Link]
-
(2022). Vertical Alignment of Liquid Crystal on Sustainable 2,4-Di-tert-butylphenoxymethyl-Substituted Polystyrene Films. National Center for Biotechnology Information. Available from: [Link]
-
Kim, S. H., & Kim, Y. H. (2007). Control of the defect in the liquid crystal director field on the slit of the patterned vertical alignment cell. Applied Physics Letters, 90(3), 033513. Available from: [Link]
-
(n.d.). Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. Available from: [Link]
-
(2021). The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO3 Nanoparticles. MDPI. Available from: [Link]
-
(2017). Array and alignment of topological defects in liquid crystal. SPIE Digital Library. Available from: [Link]
-
(2022). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. National Center for Biotechnology Information. Available from: [Link]
-
(n.d.). Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. ResearchGate. Available from: [Link]
-
(2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. Dergipark. Available from: [Link]
Sources
- 1. ipme.ru [ipme.ru]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pubs.aip.org [pubs.aip.org]
- 5. dakenchem.com [dakenchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Q&A of liquid crystal alignment: theory and practice [frontiersin.org]
- 8. Vertical Alignment of Liquid Crystal on Sustainable 2,4-Di-tert-butylphenoxymethyl-Substituted Polystyrene Films - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Interpreting Complex NMR Spectra of N-(4-Butoxybenzylidene)-4-acetylaniline
Welcome to the technical support guide for the analysis of N-(4-Butoxybenzylidene)-4-acetylaniline. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and similar complex organic molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions to assist in the interpretation of challenging NMR spectra.
Frequently Asked Questions (FAQs)
Q1: Why do the aromatic signals in my ¹H NMR spectrum of this compound appear broad or poorly resolved?
A1: The broadening of aromatic signals in this compound is often attributed to its liquid crystalline properties. In solution, molecules like this can exhibit restricted rotation and molecular tumbling, leading to anisotropic effects that are not averaged out as they would be for smaller, more flexible molecules. This can result in broader peaks and complex splitting patterns that are difficult to interpret.
Nuclear Magnetic Resonance (NMR) is a powerful tool for studying such materials, as the spectral features are highly sensitive to the orientational and dynamic properties of the molecules.[1][2] In liquid crystalline phases, the NMR signals are influenced by factors such as orientational order and molecular conformation, which can lead to significant line broadening.[3][4]
Q2: I am having difficulty assigning the peaks in the aliphatic region of the ¹H NMR spectrum. What are the expected chemical shifts and coupling patterns for the butoxy group?
A2: The butoxy group in this compound should present a characteristic set of signals in the aliphatic region of the ¹H NMR spectrum. You can expect to see a triplet for the terminal methyl group (CH₃), a triplet for the methylene group adjacent to the oxygen (OCH₂), and two multiplets for the two central methylene groups.
A common challenge is the potential for signal overlap, especially for the central methylene groups.[5] To overcome this, it is crucial to analyze the integration and splitting patterns carefully. The OCH₂ group is typically the most downfield of the aliphatic signals due to the deshielding effect of the adjacent oxygen atom.
Q3: The integration of my aromatic signals does not seem to match the expected number of protons. What could be the cause?
A3: Inaccurate integration values in ¹H NMR can arise from several factors, including poor signal-to-noise ratio, overlapping peaks, and incorrect phasing of the spectrum.[5] For complex molecules, it is essential to ensure that the baseline is flat and that the integration regions are set correctly.
In some cases, the presence of minor impurities can also contribute to the aromatic signals, leading to erroneous integration values.[6] It is always good practice to check for the presence of residual solvents or other contaminants in your sample.[7]
Troubleshooting Guide
Problem: Ambiguous Peak Assignments in the Aromatic Region
Solution:
-
Optimize NMR Acquisition Parameters: Ensure that the spectral width is sufficient to cover all signals and that the acquisition time is long enough to provide good resolution.
-
Perform 2D NMR Experiments: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning protons and carbons unambiguously. COSY will reveal proton-proton coupling networks, while HSQC will correlate protons with their directly attached carbons.
-
Use a Higher Field Spectrometer: A higher magnetic field strength will increase the chemical shift dispersion, which can help to resolve overlapping signals.[6]
Problem: Poor Resolution and Broad Peaks
Solution:
-
Adjust Sample Temperature: For molecules with liquid crystalline properties, changing the temperature can alter the molecular dynamics and improve spectral resolution.[1][2]
-
Use a Different Solvent: The choice of solvent can significantly impact the NMR spectrum. Experiment with different deuterated solvents to find one that provides optimal resolution.
-
Increase Relaxation Delay: A longer relaxation delay (D1) can help to ensure that all protons have fully relaxed before the next pulse, which can lead to sharper signals.
Expected ¹H NMR Data
| Protons | Chemical Shift (ppm) | Multiplicity |
| Ar-H | 6.9 - 8.3 | m |
| =CH | ~8.4 | s |
| O-CH₂ | ~4.0 | t |
| CH₂ | 1.5 - 1.8 | m |
| CH₂ | 1.3 - 1.5 | m |
| CH₃ | ~0.9 | t |
| COCH₃ | ~2.6 | s |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Expected ¹³C NMR Data
| Carbon | Chemical Shift (ppm) |
| C=O | ~197 |
| C=N | ~160 |
| Ar-C | 114 - 162 |
| O-CH₂ | ~68 |
| CH₂ | ~31 |
| CH₂ | ~19 |
| CH₃ | ~14 |
| COCH₃ | ~26 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Molecular Structure and Key Correlations
Caption: Key NMR correlations for this compound.
References
-
Taylor & Francis Online.
-
Chemistry Steps.
-
ResearchGate.
-
Taylor & Francis Online.
-
Journal of Organic Chemistry.
-
The Royal Society of Chemistry.
-
CRC Press.
-
Human Metabolome Database.
-
ResearchGate.
-
MDPI.
-
The Royal Society of Chemistry.
-
The Royal Society of Chemistry.
-
YouTube.
-
Chemistry LibreTexts.
-
Smolecule.
-
MPG.PuRe.
-
ChemicalBook.
-
ChemicalBook.
-
ChemicalBook.
-
Journal of the Chemical Society of Pakistan.
-
National Institutes of Health.
-
ResearchGate.
-
Benchchem.
Sources
Technical Support Center: Synthesis of N-(4-Butoxybenzylidene)-4-acetylaniline
Here is the technical support center for the synthesis of N-(4-Butoxybenzylidene)-4-acetylaniline.
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this Schiff base condensation. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.
This compound is synthesized via the acid-catalyzed condensation of 4-butoxybenzaldehyde and 4-aminoacetophenone (4-acetylaniline).[1][2] This reaction, while straightforward in principle, is governed by a sensitive equilibrium that can be influenced by several factors, leading to the formation of various impurities. This guide provides a structured approach to identifying, mitigating, and eliminating these impurities.
Troubleshooting Guide
This section addresses specific, practical problems encountered during the synthesis and purification process in a direct question-and-answer format.
Q1: My reaction yield is disappointingly low, and TLC analysis shows significant amounts of unreacted 4-butoxybenzaldehyde and 4-aminoacetophenone. What went wrong?
A: This is a classic symptom of an incomplete reaction, which points directly to an issue with the reaction equilibrium. The formation of a Schiff base is a reversible condensation reaction that produces one molecule of water for every molecule of imine formed.[1][3][4] According to Le Châtelier's principle, the presence of this water byproduct will push the equilibrium back towards the starting materials.
Causality & Solution:
-
Inefficient Water Removal: The single most common cause for low yield is the failure to adequately remove water as it is formed.
-
For reactions run in solvents like toluene or cyclohexane: Ensure your Dean-Stark apparatus is set up correctly and that azeotropic distillation is actively occurring.[3] If no water is collecting, check for leaks in your system or insufficient heating.
-
For reactions in solvents like ethanol or methanol: While convenient, these solvents do not allow for azeotropic water removal. In this case, the use of a chemical dehydrating agent is crucial. Add activated molecular sieves (3Å or 4Å) to the reaction mixture.[1][3]
-
-
Insufficient Catalyst: While the reaction can proceed without a catalyst, it is often slow. A catalytic amount of acid protonates the carbonyl oxygen of the aldehyde, making it a better electrophile for the amine to attack.[3][5]
-
Inadequate Reaction Time or Temperature: Condensation reactions, especially with ketones or less reactive amines/aldehydes, require sufficient time and thermal energy.[6][7]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC). If starting materials are still present after the initially planned duration, extend the reflux time. Ensure the reaction is heated to the appropriate temperature for the chosen solvent.
-
Q2: I've isolated my crude product, but it's an oily or gummy solid that refuses to crystallize upon cooling. Why is this happening?
A: The physical state of the crude product is a strong indicator of its purity. A pure compound will typically have a sharp melting point and form a crystalline solid. An oily or gummy consistency suggests the presence of impurities that are disrupting the crystal lattice formation.
Causality & Solution:
-
Presence of Starting Materials: Unreacted 4-butoxybenzaldehyde (a liquid at room temperature) and 4-aminoacetophenone can act as eutectic impurities, lowering the melting point of the mixture and preventing crystallization.
-
Residual Solvent: Trapped solvent from the reaction (e.g., ethanol, toluene) can plasticize the solid product. Ensure the product is thoroughly dried under vacuum, possibly with gentle heating, to remove all solvent traces.
-
Hydrolysis: If the product was exposed to water during workup (e.g., an aqueous wash without subsequent drying with an agent like MgSO₄ or Na₂SO₄), partial hydrolysis back to the starting materials may have occurred.[8][9][10]
To induce crystallization, try the following:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure product from a previous batch, add it to the oil to act as a template for crystallization.
-
Trituration: Add a small amount of a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). Stir or sonicate the mixture. This can wash away the impurities, often leaving the pure product as a solid powder.
Q3: My final product shows a broad melting point that is significantly lower than the literature value. What are the likely impurities?
A: A broad and depressed melting point is a definitive sign of an impure sample. The primary culprits are the same ones that prevent crystallization, but this observation warrants a systematic approach to identification.
Causality & Solution:
The most probable impurities are summarized in the table below. The primary cause is an incomplete reaction or partial hydrolysis of the product.
| Impurity | Source | Identification (TLC) | Removal Method |
| 4-Butoxybenzaldehyde | Incomplete Reaction | Will have a distinct Rf value, often higher than the product. | Recrystallization from ethanol; washing with cold hexanes. |
| 4-Aminoacetophenone | Incomplete Reaction / Hydrolysis | Will have a distinct Rf value, often lower than the product. | Recrystallization from ethanol/water mixture. |
| Water | Reaction byproduct / Workup | Not TLC active. | Drying under vacuum; azeotropic removal. |
| Acid Catalyst | Reaction Additive | May streak on TLC. | Wash with dilute NaHCO₃ solution during workup; recrystallization. |
A well-executed recrystallization is the most effective method for removing both unreacted starting materials.[2][11]
Q4: During storage or after purification, my product's color darkens, and repeat analysis shows the re-emergence of starting materials. What is causing this instability?
A: This indicates product degradation. The C=N imine bond is the most labile part of the molecule and is susceptible to cleavage.
Causality & Solution:
-
Hydrolysis: The primary degradation pathway for Schiff bases is hydrolysis.[8][12][13] This reaction is catalyzed by trace amounts of acid or base and requires the presence of water. The product may be hygroscopic or have been stored in a non-anhydrous environment.
-
Solution: Store the purified product in a tightly sealed container, preferably in a desiccator over a drying agent like anhydrous CaCl₂ or Drierite. Ensure all solvents used for purification are anhydrous.
-
-
Photodecomposition: Some imines can be sensitive to light. While less common for this specific structure, prolonged exposure to UV light can sometimes promote degradation or isomerization.[13]
-
Solution: Store the product in an amber vial or in a dark location to protect it from light.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in this compound synthesis?
A: The most prevalent impurities originate directly from the reactants or the reversible nature of the reaction.
-
Unreacted Starting Materials: 4-butoxybenzaldehyde and 4-aminoacetophenone are the most common impurities due to incomplete reaction.[2]
-
Hydrolysis Products: These are identical to the starting materials, formed by the breakdown of the imine product in the presence of water.[8][10]
-
Catalyst Residue: Traces of the acid catalyst (e.g., acetic acid) may remain if not properly removed during workup.
-
Solvent Residue: Solvents used in the reaction or purification (e.g., ethanol, toluene) can be trapped in the crystal lattice.
Q2: How can I effectively monitor the reaction's progress to minimize impurities from the start?
A: Thin-Layer Chromatography (TLC) is the most effective tool for real-time reaction monitoring.[2]
-
Prepare a TLC plate: Spot the two starting materials (4-butoxybenzaldehyde and 4-aminoacetophenone) in separate lanes and a co-spot (both starting materials in one lane).
-
Monitor the reaction: In a fourth lane, spot a sample from your reaction mixture at regular intervals (e.g., every 30-60 minutes).
-
Analyze: Develop the plate in an appropriate solvent system (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting material spots and the appearance of a new spot for the product indicate the reaction's progress. The reaction is complete when the starting material spots are no longer visible in the reaction mixture lane.
Q3: What is the most reliable method for purifying the crude product?
A: For most lab-scale syntheses, recrystallization is the most efficient and cost-effective purification method.[2][11] Ethanol is a commonly used and effective solvent for this compound. The principle is that the desired product is soluble in the hot solvent but sparingly soluble at room temperature or below, while the impurities remain in the solution. For extremely high purity requirements, column chromatography may be necessary.
Q4: What are the key spectroscopic signatures to confirm the successful formation of this compound?
A: Confirmation of the product structure relies on a combination of spectroscopic techniques.[1][14]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The most critical signal to look for is the appearance of the C=N (imine) stretching vibration, which typically appears in the range of 1600-1630 cm⁻¹. You should also see the disappearance of the N-H stretching bands (around 3300-3400 cm⁻¹) from the primary amine and the C=O aldehyde stretch (around 1690-1710 cm⁻¹) from the benzaldehyde.
-
¹H-NMR (Proton Nuclear Magnetic Resonance Spectroscopy): Look for the characteristic singlet for the imine proton (-CH=N-), which typically appears downfield around 8.0-8.5 ppm. You will also see signals corresponding to the aromatic protons, the butoxy chain protons, and the acetyl methyl protons. The absence of the aldehyde proton (around 9.5-10.0 ppm) and the amine protons (a broad singlet) confirms the reaction has occurred.
Experimental Protocols
Protocol 1: General Synthesis via Reflux
This protocol describes a standard method using an acid catalyst and azeotropic removal of water.[2][3]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 4-butoxybenzaldehyde (10 mmol) and 4-aminoacetophenone (10 mmol).
-
Solvent & Catalyst: Add 40 mL of toluene and a catalytic amount of p-toluenesulfonic acid (~0.1 mmol).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the arm of the Dean-Stark trap.
-
Monitoring: Continue refluxing for 2-4 hours, or until no more water is collected and TLC analysis indicates the consumption of starting materials.
-
Isolation: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator. The product will often precipitate.
-
Purification: Collect the crude solid by vacuum filtration and wash it with a small amount of cold hexanes to remove any residual non-polar impurities. Proceed to Protocol 2 for further purification.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude, dried solid from Protocol 1 into an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate until the solid completely dissolves.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystals should begin to form.
-
Complete Crystallization: Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Drying: Dry the crystals in a vacuum oven or a desiccator to remove all traces of solvent. Characterize the final product by melting point and spectroscopy.
Visualizations & Diagrams
Caption: General mechanism for the acid-catalyzed formation of the Schiff base.
Caption: Origins of common impurities found in the crude product mixture.
Caption: A logical workflow for diagnosing and solving synthesis issues.
References
-
Cordes, E. H., & Jencks, W. P. (1963). The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Hydrolysis of Schiff bases. ResearchGate. [Link]
-
Abdel-Rahman, L. H., et al. (2013). Kinetic Study of the Hydrolysis of Schiff Bases Derived from 2-Aminothiophenol. International Journal of Chemical Kinetics. [Link]
-
CHEM 407 - Carbohydrate Chemistry. (2017). Hydrolysis of a Schiff Base. YouTube. [Link]
-
ResearchGate. (2017). Hydrolysis of Schiff Bases Promoted by UV Light. ResearchGate. [Link]
-
Der Pharma Chemica. (2016). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica. [Link]
- Ha, S.-T., et al. (2011). Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. Malaysian Journal of Chemistry.
-
OperaChem. (2023). Imine formation-Typical procedures. OperaChem. [Link]
-
Wikipedia. (n.d.). Imine. Wikipedia. [Link]
-
Journal of Science and Technology. (2023). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. Federal University Dutsin-Ma. [Link]
-
Study.com. (n.d.). Imine Formation, Structure & Synthesis. Study.com. [Link]
-
ResearchGate. (n.d.). 86 questions with answers in IMINES. ResearchGate. [Link]
-
Academic Journal of Chemistry. (2020). Synthesis Characterization and Biological Applications of Schiff Base Complexes Containing Acetophenone Moiety. Academic Journal of Chemistry. [Link]
-
PubChem. (n.d.). N-(4-Ethoxybenzylidene)-4-acetylaniline. PubChem. [Link]
-
Aslan, G., & Aydin, L. (2020). Synthesis and Characterization of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. ORGANIC AND BIOCHEMISTRY. [Link]
-
ResearchGate. (2018). Synthesis, growth and characterization of benzylideneaniline compounds. ResearchGate. [Link]
-
Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
- Google Patents. (1984). Purification of N-substituted aminobenzaldehydes.
-
ResearchGate. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. ResearchGate. [Link]
-
National Institutes of Health. (2011). N′-(4-Methoxybenzylidene)-4-methylbenzohydrazide. PMC. [Link]
-
National Institutes of Health. (2023). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. IUCrData. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Imine formation-Typical procedures - operachem [operachem.com]
- 4. Imine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines | Semantic Scholar [semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. Buy N-(4-Methoxybenzylidene)-4-butylaniline | 26227-73-6 [smolecule.com]
- 12. Kinetic Study of the Hydrolysis of Schiff Bases Derived from 2-Aminothiophenol | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Navigating the Nematic Phase: A Technical Guide to the Clearing Point
Welcome to the Technical Support Center for Liquid Crystal Analysis. This guide is designed for researchers, scientists, and drug development professionals who work with nematic liquid crystals. Here, we provide in-depth, field-proven insights into the critical parameter of the clearing point—the temperature at which a liquid crystal transitions into an isotropic liquid.
This resource is structured into two main sections:
-
Technical FAQs: Addressing the fundamental principles governing the clearing point.
-
Experimental Troubleshooting Guide: Providing solutions to common issues encountered during laboratory measurements.
Our goal is to equip you with the knowledge to not only understand but also manipulate and accurately measure the clearing point of your materials.
Technical FAQs: Understanding the Fundamentals
This section delves into the core concepts that dictate the clearing point of nematic liquid crystals, focusing on the interplay between molecular structure and thermodynamic stability.
Q1: What exactly is the clearing point and why is it a critical parameter?
The clearing point (Tc), also known as the nematic-isotropic (N-I) transition temperature, is the temperature at which a nematic liquid crystal loses its long-range orientational order and becomes a conventional isotropic liquid.[1][2] Visually, this transition is marked by the disappearance of the material's cloudy or birefringent appearance, resulting in a clear, transparent liquid—hence the term "clearing point".
This transition is a first-order phase transition, characterized by a latent heat.[3][4] The stability of the nematic phase is a delicate balance between enthalpy (favoring molecular order) and entropy (favoring disorder).[5] At the clearing point, the thermal energy of the molecules overcomes the intermolecular forces that maintain the anisotropic, ordered nematic state.[3][5]
Why it's critical:
-
Operational Range: For applications like liquid crystal displays (LCDs), the clearing point defines the upper-temperature limit of the device's operation.[1]
-
Material Characterization: The clearing point is a sensitive and reproducible indicator of molecular structure and purity. Even minor changes in molecular design or the presence of contaminants can significantly alter it.
-
Thermodynamic Insight: It provides a direct measure of the thermal stability of the liquid crystalline phase. A higher clearing point indicates stronger intermolecular forces and a more stable mesophase.
Q2: What is the fundamental relationship between molecular structure and the clearing point?
The clearing point is intrinsically linked to the molecule's shape, rigidity, and polarity. The general principle is that molecular features enhancing the anisotropy and strength of intermolecular interactions will increase the thermal stability of the nematic phase, thus raising the clearing point.[6][7]
Key factors include:
-
Molecular Anisotropy (Shape): Molecules that are long, narrow, and rigid (calamitic) are more likely to exhibit liquid crystalline behavior. A higher length-to-breadth ratio generally leads to a more stable nematic phase and a higher clearing point.
-
Rigid Core: The central, rigid part of the mesogen (liquid crystal molecule), often composed of linked phenyl or cyclohexyl rings, is crucial for establishing orientational order. Longer, more rigid cores increase van der Waals interactions and elevate the clearing point.[8]
-
Terminal Groups: Flexible chains (e.g., alkyl or alkoxy groups) attached to the ends of the rigid core are necessary to lower the melting point and provide fluidity.[8] However, their length and nature also modulate the clearing point.
-
Lateral Substituents: Atoms or small groups attached to the side of the rigid core can significantly impact the clearing point. They often decrease it by increasing the breadth of the molecule, which disrupts the parallel packing.[9]
dot graph "Molecular_Structure_Clearing_Point" { layout=dot; rankdir="TB"; graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Structure [label="Molecular Structure", fillcolor="#F1F3F4", fontcolor="#202124"]; Anisotropy [label="Increased Anisotropy\n(Length/Breadth Ratio)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Interactions [label="Stronger Intermolecular\nForces", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stability [label="Increased Nematic\nPhase Stability", fillcolor="#34A853", fontcolor="#FFFFFF"]; ClearingPoint [label="Higher Clearing Point (Tc)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Core [label="Rigid Core\n(e.g., Biphenyl)", fillcolor="#FBBC05", fontcolor="#202124"]; Terminal [label="Terminal Groups\n(e.g., -CN, -Alkyl)", fillcolor="#FBBC05", fontcolor="#202124"]; Lateral [label="Lateral Substituents\n(e.g., -F, -CH3)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Structure -> {Core, Terminal, Lateral} [label="Comprises"]; {Core, Terminal} -> Anisotropy; Lateral -> Anisotropy [label="Decreases", style=dashed]; {Core, Terminal} -> Interactions; Anisotropy -> Stability; Interactions -> Stability; Stability -> ClearingPoint; } dot Caption: Relationship between molecular features and clearing point.
Q3: How do specific molecular features like terminal and lateral groups quantitatively affect the clearing point?
The specific chemical nature of terminal and lateral groups has a profound and predictable impact on the clearing point.
-
Terminal Groups: These groups influence the molecule's overall polarity and polarizability.
-
Polar Groups: Strongly polar groups like cyano (-CN) or nitro (-NO2) can induce strong dipole-dipole interactions, often leading to antiparallel molecular arrangements and significantly higher clearing points.[7]
-
Alkyl/Alkoxy Chains: Flexible terminal chains are crucial for disrupting crystal packing and lowering the melting point, making the liquid crystal phase accessible.[8] As the chain length increases, the clearing point often shows an "odd-even" effect: chains with an even number of carbons tend to have slightly higher clearing points than those with an odd number. This is attributed to differences in conformational order that affect the overall molecular anisotropy.[10]
-
-
Lateral Substituents: These groups are attached to the side of the molecular core.
-
Steric Effects: Even a small lateral group like a methyl (-CH3) or fluoro (-F) group increases the molecule's breadth. This separates the mesogenic cores, weakening the intermolecular attractive forces and typically causing a dramatic drop in the clearing point.[9] For example, adding a lateral methyl group to 4-alkyl-4''-cyano-p-terphenyls can lower the clearing point by over 120°C.[9]
-
Dipole Effects: A polar lateral substituent can also introduce a transverse dipole moment, which can interfere with the end-to-end interactions that stabilize the nematic phase, further reducing the clearing point.
-
| Feature | Example Change | Typical Effect on Clearing Point (Tc) | Rationale |
| Core Length | Biphenyl → Terphenyl | Increase | Enhanced van der Waals forces and anisotropy. |
| Terminal Chain | Increasing alkyl chain length (n) | Decrease (with odd-even effect) | Increased flexibility reduces average anisotropy. |
| Terminal Polarity | -C5H11 → -CN | Significant Increase | Strong dipole interactions promote ordering. |
| Lateral Group | H → -CH3 | Significant Decrease | Steric hindrance disrupts packing, reducing interaction strength.[9] |
Experimental Troubleshooting Guide
This section addresses common problems encountered during the measurement and analysis of the clearing point.
Q1: My measured clearing point is significantly lower than the literature value. What are the likely causes?
A depressed clearing point is almost always an indicator of impurities in the sample.[11][12] Just as salt lowers the freezing point of water, impurities disrupt the ordered packing of liquid crystal molecules, reducing the thermal energy required to transition to the isotropic state.[13][14]
Common Sources of Impurities:
-
Synthesis Byproducts: Unreacted starting materials or side-products from the chemical synthesis.
-
Residual Solvent: Solvent that was not completely removed after purification.
-
Degradation: The compound may have degraded due to exposure to light, heat, or oxygen.
-
Contamination: Cross-contamination from glassware or spatulas.
Troubleshooting Workflow:
dot graph "Troubleshooting_Low_Tc" { layout=dot; rankdir="TB"; graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Start [label="Problem:\nMeasured Tc << Literature Tc", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPurity [label="Step 1: Assess Purity\n(HPLC, NMR)", fillcolor="#FBBC05", fontcolor="#202124"]; Impurities [label="Impurities Detected?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Step 2: Re-purify Sample\n(Recrystallization, Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Remeasure [label="Step 3: Re-measure Tc\n(DSC, Microscopy)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckInstrument [label="Step 4: Verify Instrument\nCalibration", fillcolor="#FBBC05", fontcolor="#202124"]; Resolved [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Consult [label="Consult Literature for\nPolymorphism or Degradation\nPathways", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> CheckPurity; CheckPurity -> Impurities; Impurities -> Purify [label="Yes"]; Impurities -> CheckInstrument [label="No"]; Purify -> Remeasure; Remeasure -> Resolved; CheckInstrument -> Remeasure; CheckInstrument -> Consult [style=dashed]; } dot Caption: Workflow for troubleshooting a depressed clearing point.
Q2: The nematic-isotropic (N-I) transition appears broad instead of sharp in my DSC analysis. Why?
A broad N-I transition peak in a Differential Scanning Calorimetry (DSC) thermogram typically points to two main issues: sample heterogeneity or instrumental parameters.
-
Sample Impurity: As discussed above, impurities don't just lower the clearing point; they also broaden the transition range. Pure materials undergo a sharp, well-defined phase transition. In a mixture, different regions of the sample transition at slightly different temperatures, smearing the event over a wider range.[15]
-
Instrumental Effects:
-
High Heating Rate: A fast heating rate (>10-20 °C/min) can cause thermal lag between the instrument's sensor and the bulk of the sample. The sample doesn't have enough time to equilibrate, resulting in a broadened peak that is shifted to a slightly higher temperature.[16][17]
-
Poor Thermal Contact: If the sample is not packed well in the DSC pan, or if the pan is not sitting flat on the sensor, thermal transfer will be inefficient, leading to a broad, distorted peak.
-
Large Sample Size: An overly large sample mass can create thermal gradients within the sample itself, causing different parts to transition at different times and broadening the observed peak.
-
Protocol: Accurate Determination of Clearing Point using DSC
Differential Scanning Calorimetry (DSC) is the gold standard for quantitatively measuring transition temperatures and enthalpies.[18]
Objective: To obtain a sharp, accurate, and reproducible clearing point (Tc) and its associated enthalpy of transition (ΔH).
Methodology:
-
Instrument Calibration:
-
Ensure the DSC instrument's temperature and enthalpy scales are calibrated using certified standards (e.g., indium, tin).[19] This step is critical for data accuracy.
-
-
Sample Preparation:
-
Weigh 2-5 mg of the purified, dry liquid crystal sample into a clean aluminum DSC pan.
-
Hermetically seal the pan to prevent any mass loss during heating.
-
Prepare an identical empty, sealed pan to use as a reference.[20]
-
-
DSC Program:
-
Place the sample and reference pans into the DSC cell.
-
Cycle 1 (Erase Thermal History): Heat the sample at 10 °C/min to a temperature approximately 20-30 °C above the expected clearing point. Hold isothermally for 2-3 minutes to ensure the sample is fully isotropic. Cool the sample at 10 °C/min to a temperature well below its melting point (e.g., room temperature). This cycle removes any effects from the sample's previous storage or handling.
-
Cycle 2 (Data Acquisition): Heat the sample at a controlled rate, typically 5-10 °C/min . A slower rate improves resolution but decreases the signal-to-noise ratio.[4] Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The N-I transition will appear as an endothermic peak on the heating curve.[20]
-
The clearing point (Tc) is typically reported as the onset temperature of the peak. Some conventions use the peak maximum, so consistency is key.
-
The enthalpy of transition (ΔH) is calculated by integrating the area under the peak. This value is proportional to the degree of order lost during the transition.[3]
-
References
-
Phase transitions in complex functional liquid crystals—The entropy effect. Frontiers. [Link]
-
Liquid crystal phases. Merck Group. [Link]
-
1 Liquid Crystals (Doi Chapter 5, Selinger, Soft-Matter). INFN Roma. [Link]
-
Influences of Central Units and Terminal Chains on the Banana-Shaped Liquid Crystals. MDPI. [Link]
-
PHASE TRANSITIONS IN LIQUID CRYSTALS. [Link]
-
Non-equilibrium phase transitions in a liquid crystal. AIP Publishing. [Link]
-
Nematic Order Parameter and the Nematic Tensor. freud 3.5.0 documentation. [Link]
-
Thermodynamics of Phase Transitions I. [Link]
-
Phase transitions in liquid crystals. ResearchGate. [Link]
-
Comparisons between the clearing point N to I transition temperatures... ResearchGate. [Link]
-
Determination of the Order Parameters of Nematic Liquid Crystals by Infrared Spectroscopy. Journal of the Korean Physical Society. [Link]
-
Liquid Crystals. University of Toronto. [Link]
-
Phase and structural order in mixture of nematic liquid crystals and anisotropic nanoparticles. Taylor & Francis Online. [Link]
-
Relationship of molecular structures with clear points of liquid crystals studied by mean field approximation. ResearchGate. [Link]
-
Is liquid crystalline transition a 1st order or 2nd order transition? ResearchGate. [Link]
-
Phases and phase transitions of liquid crystals. ResearchGate. [Link]
-
New Liquid Crystals Based on Terminal Fatty Chains and Polymorphic Phase Formation from Their Mixtures. MDPI. [Link]
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. [Link]
-
Light-Induced Manipulation of Circularly Polarized Luminescence Color and Intensity via the Photonic Bandgap Effect. ACS Publications. [Link]
-
Effect of Position and Structure of the Terminal Moieties in the Side Group on the Liquid Crystal Alignment Behavior of Polystyrene Derivatives. MDPI. [Link]
-
Can someone explain gel to liquid crystal phase transitions and DSC? Reddit. [Link]
-
Liquid Crystal Transitions. NETZSCH Analyzing & Testing. [Link]
-
DSC and Polarized light microscopy study of liquid crystals. MIT OpenCourseWare. [Link]
-
Understanding the remarkable difference in liquid crystal behaviour between secondary and tertiary amides. RSC Publishing. [Link]
-
Liquid crystal. Wikipedia. [Link]
-
Introduction to Liquid Crystals. [Link]
-
The basics and issues of Thermochromic Liquid Crystal Calibrations. ResearchGate. [Link]
-
Liquid Crystals The relationship between molecular structure and the incidence of the N TB phase. ResearchGate. [Link]
-
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. [Link]
-
Differential Scanning Calorimetry (DSC). SGS INSTITUT FRESENIUS. [Link]
-
LIQUID CRYSTAL PHASES. University of HAMBURG. [Link]
-
Differential scanning calorimetry. Wikipedia. [Link]
-
Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. NIH. [Link]
-
Differential Scanning Calorimetry (DSC). TA Instruments. [Link]
-
Impact of impurities on crystal growth. Nature. [Link]
-
What is the effect of impurities on the crystal structure of materials? Quora. [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. NIH. [Link]
-
The Influence of Impurities and Additives on Crystallization (Chapter 4). Handbook of Industrial Crystallization. [Link]
Sources
- 1. Liquid crystal phases [merckgroup.com]
- 2. Liquid crystal - Wikipedia [en.wikipedia.org]
- 3. nzdr.ru [nzdr.ru]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Phase transitions in complex functional liquid crystals—The entropy effect [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the remarkable difference in liquid crystal behaviour between secondary and tertiary amides: the synthesis and characterisation of new b ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP01125A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 13. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 14. quora.com [quora.com]
- 15. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 19. tainstruments.com [tainstruments.com]
- 20. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Broad Peaks in Liquid Crystal DSC Thermograms
As a Senior Application Scientist, I've frequently guided researchers through the nuances of Differential Scanning Calorimetry (DSC) analysis of liquid crystals. A common yet challenging issue is the appearance of broad, poorly defined peaks in the thermogram. This guide is structured to help you diagnose the root cause of this problem and implement effective solutions, ensuring sharp, reproducible, and accurate results.
FAQs: Quick Answers to Common Problems
Q1: Why are my DSC peaks for liquid crystal transitions broad instead of sharp?
Broad peaks in the DSC thermograms of liquid crystals can stem from several sources, broadly categorized as sample-related issues, and instrument or method-related parameters.[1] Key causes include sample impurities, poor sample preparation leading to inadequate thermal contact, using a heating or cooling rate that is too high, or a large sample mass.[1][2] Each of these factors can obscure the true thermodynamic nature of the phase transition.
Q2: Can the heating/cooling rate really affect peak shape that much?
Absolutely. A high scan rate can lead to kinetic effects where the sample's temperature lags behind the programmed furnace temperature, causing a smearing or broadening of the transition peak.[1][2] Liquid crystal transitions, while often rapid, still require a finite time to occur. Slower scan rates provide the system with more time to reach thermal equilibrium, resulting in sharper, more defined peaks that are closer to the true thermodynamic transition temperature.[3]
Q3: How pure does my liquid crystal sample need to be?
Very pure. Even small amounts of impurities can significantly broaden melting and other phase transitions.[4] Impurities disrupt the regular molecular packing of the liquid crystal, creating a range of transition temperatures rather than a single, sharp event. This phenomenon is described by the Van't Hoff equation, which relates the melting point depression and broadening to the mole fraction of the impurity.[5]
Q4: What is the ideal sample size for a liquid crystal DSC experiment?
For liquid crystals, a sample mass of 2-5 mg is generally recommended.[1] While larger samples might seem to give a stronger signal, they can also lead to broader peaks due to thermal gradients within the sample itself.[2][6] A smaller, well-compacted sample ensures more uniform heating and better peak resolution.
Q5: My baseline is drifting. Could this be related to my broad peaks?
Yes, a drifting baseline can be a symptom of underlying issues that also cause peak broadening. Common causes include improper sample preparation, contamination of the DSC cell, or insufficient thermal equilibration time before starting the analysis.[1] Addressing these issues will often improve both baseline stability and peak sharpness.
Troubleshooting Guide: From Diagnosis to Resolution
Encountering a broad peak in your liquid crystal DSC thermogram can be frustrating. This section provides a systematic approach to identifying the cause and resolving the issue.
Step 1: Evaluate Sample Purity and Preparation
The quality of your sample is the most critical factor for achieving sharp DSC peaks.
Problem: Sample Impurities
Impurities introduce defects into the liquid crystalline lattice, causing the phase transition to occur over a range of temperatures.[4]
Solution Protocol:
-
Assess Purity: If possible, verify the purity of your liquid crystal using techniques like chromatography (HPLC, GC) or spectroscopy (NMR).
-
Purification: If impurities are detected, purify the sample through methods such as recrystallization or column chromatography.
-
Re-run DSC: Analyze the purified sample using the same DSC method to confirm if peak sharpness has improved.
Problem: Poor Thermal Contact
For the DSC to accurately measure heat flow, the sample must be in excellent thermal contact with the bottom of the pan.[6] Gaps or a non-flat sample layer will create thermal gradients, leading to peak broadening.
Solution Protocol:
-
Use a Flat Sample: If your sample is a solid, ensure it is cut or pressed to have a flat bottom surface that covers as much of the pan base as possible.[6]
-
Compact Powders: For powdered samples, gently compact the material at the bottom of the pan to create a dense, even layer.[7]
-
Proper Pan Sealing: Ensure the DSC pan is properly and securely sealed (crimped) to maintain good contact and prevent any sample loss through volatilization.[1] Hermetic sealing is crucial.
Step 2: Optimize Instrumental Parameters
Your DSC method parameters play a significant role in the resolution of thermal events.
Problem: Inappropriate Scan Rate
A heating or cooling rate that is too fast for the sample to remain in thermal equilibrium with the furnace is a common cause of peak broadening.[1][3]
Solution Protocol:
-
Reduce the Scan Rate: Decrease the heating/cooling rate. A good starting point for liquid crystals is 10°C/min, but reducing it to 5°C/min, 2°C/min, or even lower can significantly improve resolution.[1][2]
-
Compare Results: Run the sample at several different scan rates and compare the peak shapes. The optimal rate will provide the best balance between resolution and experiment time.
| Scan Rate (°C/min) | Peak Onset (°C) | Peak Width at Half-Height (°C) | Resolution |
| 20 | 41.5 | 2.5 | Poor |
| 10 | 41.0 | 1.2 | Good |
| 5 | 40.7 | 0.6 | Excellent |
| 2 | 40.6 | 0.4 | Very High |
| Note: Representative data showing the typical effect of scan rate on a nematic-to-isotropic transition. |
Problem: Incorrect Sample Mass
Using too much sample can create a significant thermal gradient from the bottom of the pan to the top of the sample, causing different parts of the sample to transition at slightly different measured temperatures.[2]
Solution Protocol:
-
Reduce Sample Mass: Prepare a new sample with a smaller mass, aiming for the 2-5 mg range.[1]
-
Maintain Sensitivity: If the signal from a smaller sample is too weak, ensure your instrument's baseline is stable and consider if a more sensitive DSC is needed. However, for most modern instruments, 2-5 mg is sufficient.
Step 3: Instrument Calibration and Maintenance
A well-calibrated and clean instrument is fundamental for high-quality data.
Problem: Poor Calibration
Inaccurate temperature and enthalpy calibration can lead to distorted peak shapes and incorrect transition temperatures.[8] While this is less likely to be the primary cause of broadening for a single peak, it contributes to overall data inaccuracy.
Solution Protocol:
-
Regular Calibration: Calibrate your DSC regularly using certified reference materials like indium.[8][9] For work involving cooling cycles, using liquid crystal secondary standards is also recommended.[10]
-
Verify Heating/Cooling Symmetry: Check that your instrument behaves symmetrically on heating and cooling, as asymmetries can affect peak shape, especially in cyclic studies.[10]
Problem: Cell Contamination
Residue from previous experiments can interfere with the heat flow measurement, leading to artifacts like baseline drift and peak distortion.[11]
Solution Protocol:
-
Clean the DSC Cell: Follow the manufacturer's instructions for cleaning the DSC sensor. This often involves a "burn-out" procedure by heating the empty cell in an air or oxygen atmosphere.[11]
-
Prevent Future Contamination: Always ensure your sample pans are properly sealed and do not overfill them. If sample decomposition is a risk, consider running a Thermogravimetric Analysis (TGA) first to determine the sample's thermal stability range.[6]
Troubleshooting Workflow Diagram
This diagram outlines a logical sequence for diagnosing the cause of broad DSC peaks.
Caption: A decision tree for troubleshooting broad DSC peaks.
By systematically working through these potential issues, from sample integrity to instrumental setup, researchers can effectively diagnose and resolve the problem of broad peaks, leading to high-quality, reliable data in the characterization of liquid crystals.
References
-
What causes the peak broadening in DSC? ResearchGate. (2014). Retrieved from [Link]
-
Transformational kinetics in liquid crystal polymers and differential scanning calorimetry calibration. ResearchGate. (n.d.). Retrieved from [Link]
-
Interpreting DSC Data. UCSB Materials Research Laboratory. (n.d.). Retrieved from [Link]
-
Interpreting DSC curves Part 1: Dynamic measurements. Mettler Toledo. (n.d.). Retrieved from [Link]
-
Liquid Crystal Phases. University of Hamburg. (n.d.). Retrieved from [Link]
-
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. (2025). Retrieved from [Link]
-
Liquid Crystal Transitions. NETZSCH Analyzing & Testing. (n.d.). Retrieved from [Link]
-
DSC Calibration During Cooling. A survey of possible compounds. ResearchGate. (2009). Retrieved from [Link]
-
Tips for Sample Preparation for DSC Measurements. NETZSCH Analyzing & Testing. (n.d.). Retrieved from [Link]
-
Sample Preparation – DSC. Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Retrieved from [Link]
-
How to correctly calibrate a Differential Scanning Calorimeter. Linseis. (n.d.). Retrieved from [Link]
-
Sample preparation and use of DSC. (2012). Retrieved from [Link]
-
Cooling rate effect on the phase transitions in a polymer liquid crystal: DSC and real-time MAXS and WAXD experiments. ResearchGate. (2007). Retrieved from [Link]
-
Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. (2023). Retrieved from [Link]
-
Effect of Reheating and Ramp Rates on Phase Transitions of 5OCB Liquid Crystal using Logger Pro. International Journal of Research in Engineering and Science. (2022). Retrieved from [Link]
-
How to Prepare a DSC Sample. Mettler-Toledo. (2014). Retrieved from [Link]
-
DSC traces obtained during continuous heating of liquid crystals and... ResearchGate. (n.d.). Retrieved from [Link]
-
Purity Determination and DSC Tzero Technology. TA Instruments. (n.d.). Retrieved from [Link]
-
Characterization of Liquid Crystals. (n.d.). Retrieved from [Link]
-
Investigating the Purity of Substances by Means of DSC. NETZSCH Analyzing & Testing. (2020). Retrieved from [Link]
-
Study Reveals Structural Insights into Phase Transitions of Discotic Liquid Crystal. Spectroscopy Online. (2023). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijres.org [ijres.org]
- 4. tainstruments.com [tainstruments.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. linseis.com [linseis.com]
- 9. webs.ucm.es [webs.ucm.es]
- 10. researchgate.net [researchgate.net]
- 11. eng.uc.edu [eng.uc.edu]
Technical Support Center: Polarizing Optical Microscopy of Liquid Crystals
Welcome to the technical support center for polarizing optical microscopy (POM) of liquid crystals. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common artifacts and challenges encountered during experimentation. Our goal is to provide you with the expertise and practical steps needed to acquire high-quality, artifact-free images, ensuring the integrity of your results.
Introduction: The "Why" Behind the Artifacts
This guide is structured as a series of frequently asked questions and troubleshooting workflows. We will delve into the root causes of common problems, providing not just the "how-to" for fixing them, but also the "why" behind the solutions. This approach is designed to empower you with a deeper understanding of your instrument and samples, transforming troubleshooting from a chore into an insightful part of the scientific process.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered in POM of liquid crystals. Each question is followed by a detailed explanation of the causes and a step-by-step guide to resolving the issue.
FAQ 1: Why is my background not completely dark when the polarizers are crossed?
Symptom: With no sample on the stage and the polarizer and analyzer crossed (at 90° to each other), the field of view is not uniformly black but appears gray or has patches of light. This is often referred to as "light leakage" or "poor extinction."
Cause: Perfect extinction is the ideal scenario where crossed polarizers block all light. In practice, several factors can compromise this:
-
Misalignment of Polarizers: The polarizer and analyzer may not be perfectly at 90° to each other.
-
Strain in Optics: Residual stress in the objective lens, condenser, or even the glass slide can induce birefringence, causing light to "leak" through the analyzer.
-
High-NA Objectives: High numerical aperture (NA) objectives, especially immersion objectives, can depolarize the light, leading to incomplete extinction.
-
Dirty Optics: Dust or smudges on any optical surface can scatter light, degrading extinction.
Troubleshooting Guide:
-
Check Polarizer Alignment:
-
Remove any sample and compensators from the light path.
-
Set the microscope to its lowest magnification.
-
Cross the polarizer and analyzer. If the background is not dark, rotate the analyzer (or polarizer) slightly until the darkest possible background is achieved. Most modern microscopes have click-stops at the 0° and 90° positions, but fine-tuning may be necessary.
-
-
Identify Strained Optics:
-
With the polarizers crossed and providing the best possible extinction, rotate the empty stage. If the brightness of the background changes as the stage rotates, it is likely due to strain in the slide. Use a high-quality, strain-free slide for your samples.
-
If the background remains uneven, rotate each objective in the turret. If one objective shows significantly worse extinction than others, it may have internal strain. This is more common in higher-magnification, high-NA objectives. Consult your microscope manufacturer for solutions.
-
-
Clean the Optical Path:
-
Systematically clean all accessible optical surfaces, including the condenser lens, objective front lens, eyepieces, and the glass slide. Use appropriate lens cleaning solution and tissue.
-
Workflow for Achieving Good Extinction
Caption: Troubleshooting workflow for poor extinction.
FAQ 2: Why do I see a "Maltese cross" pattern in the background or in my isotropic phase?
Symptom: A dark cross-shaped artifact, known as a Maltese cross, is visible in the field of view, especially at higher magnifications, even when viewing an isotropic material or a liquid crystal in its isotropic phase.
Cause: This is a conoscopic artifact that arises from the convergence of polarized light by the condenser and its collection by the objective. When a high-NA condenser is used, the light rays pass through the sample at a range of angles. Even with crossed polarizers, some of these oblique rays can pass through the analyzer, creating an interference pattern at the back focal plane of the objective. This pattern, which is what a Maltese cross is, can be projected into the image plane if the microscope is not properly focused or if the illumination is not correctly set for orthoscopic viewing.
Troubleshooting Guide:
-
Adjust the Condenser Aperture:
-
The most common cause is having the condenser aperture diaphragm wide open.
-
While looking through the eyepieces, gradually close the condenser aperture diaphragm. You should see the Maltese cross diminish and the contrast in your sample improve. For orthoscopic viewing, the condenser aperture should typically be set to about 70-80% of the objective's NA.
-
-
Ensure Köhler Illumination:
-
Proper illumination is critical in microscopy. Misaligned Köhler illumination can make conoscopic artifacts more prominent.
-
Protocol for Köhler Illumination:
-
Focus on your sample.
-
Close the field diaphragm until you see its edges in the field of view.
-
Focus the condenser by moving it up or down until the edges of the field diaphragm are sharp.
-
Center the field diaphragm using the condenser centering screws.
-
Open the field diaphragm until it is just outside the field of view.
-
Remove an eyepiece and look down the tube. Adjust the condenser aperture diaphragm until it illuminates about 70-80% of the objective's back focal plane.
-
-
Logical Relationship of Illumination and Artifacts
Caption: Relationship between illumination settings and image quality.
FAQ 3: My sample shows beautiful colors, but they change across the field of view. Why?
Symptom: The interference colors of your liquid crystal domains are not uniform for a given orientation. For example, a nematic schlieren texture shows a color gradient from one side of the image to the other.
Cause: This is often due to a "wedge" effect in your sample preparation.
-
Uneven Sample Thickness: If the coverslip is not parallel to the slide, the sample thickness will vary across the field of view. Since interference color is dependent on the retardation (Δn * d, where Δn is birefringence and d is thickness), a change in thickness will result in a change in color.
-
Temperature Gradient: If you are using a hot stage, a non-uniform temperature across the sample can cause this artifact, as the birefringence of many liquid crystals is temperature-dependent.
Troubleshooting Guide:
-
Improve Sample Preparation:
-
Use spacer beads or a film of a known thickness to ensure a uniform sample gap.
-
When placing the coverslip, apply gentle and even pressure to spread the liquid crystal. Avoid pressing down on only one side.
-
For viscous samples, allow sufficient time for the sample to equilibrate and fill the gap uniformly before sealing.
-
-
Verify Hot Stage Uniformity:
-
Check the specifications of your hot stage for temperature uniformity.
-
Allow the stage to equilibrate at the set temperature for a longer period before starting your observation.
-
Use a calibrated thermocouple to check for temperature gradients across the viewing area if you suspect a problem with the stage.
-
Part 2: Experimental Protocols
Protocol 1: Preparation of a Liquid Crystal "Wedge Cell" for Artifact Diagnosis
A wedge cell is an excellent diagnostic tool. By creating a sample with a known thickness gradient, you can observe how interference colors change with thickness. This helps in distinguishing thickness-related artifacts from genuine textural features.
Materials:
-
Two high-quality microscope slides
-
One coverslip
-
Two thin strips of a spacer material (e.g., Mylar film, ~25 µm thick)
-
Your liquid crystal sample
-
UV-curable epoxy or other sealant
Procedure:
-
Clean the microscope slides and coverslip thoroughly.
-
Place the two spacer strips along the two long edges of one of the microscope slides.
-
Place a small drop of the liquid crystal sample in the center of the slide.
-
Take the second microscope slide and place one edge on one of the spacers.
-
Gently lower the second slide, using the other spacer as a pivot, over the liquid crystal drop. This will create a wedge shape with a continuously varying thickness.
-
The liquid crystal will fill the wedge by capillary action.
-
Seal the edges of the cell with epoxy.
Observation:
-
Under the polarizing microscope, you will see parallel bands of interference colors running along the length of the wedge. Each band represents a region of equal thickness.
-
This allows you to directly correlate a specific interference color with a specific retardation value, helping you to interpret your actual experimental samples more accurately.
Part 3: Data Presentation
Table 1: Common Artifacts and Their Primary Causes
| Artifact | Visual Appearance | Primary Cause(s) | Key Troubleshooting Step |
| Poor Extinction | Gray or bright background with crossed polarizers. | Misaligned polarizers; strained optics; dirty optics. | Rotate analyzer for darkest background; use strain-free slides. |
| Background Maltese Cross | Dark cross-shape on an isotropic background. | Condenser aperture is too wide; misaligned illumination. | Close the condenser aperture; perform Köhler illumination. |
| Color Gradients | Non-uniform interference colors across the view. | Uneven sample thickness (wedge effect); temperature gradient. | Use spacers for uniform thickness; allow hot stage to equilibrate. |
| Disclination Lines | Sharp, dark lines within the LC texture. | These are typically real features of the LC phase, not artifacts. | Characterize their type (s = ±1/2, ±1) to identify the phase. |
| Dust & Debris | Sharp, dark specks that are in focus with the sample. | Contamination of slides, coverslips, or the sample itself. | Clean all components thoroughly before sample preparation. |
| Air Bubbles | Round, bright objects with dark borders. | Trapped air during sample preparation. | Prepare sample in a vacuum or use a slow, careful shearing motion. |
References
-
Hartshorne, N. H., & Stuart, A. (1970). Crystals and the Polarising Microscope. Edward Arnold. [Link]
-
Goldstein, D. J. (2003). Understanding the Light Microscope: A Computer-Aided Introduction. Academic Press. [Link]
-
Kato, T., & Yashima, E. (Eds.). (2016). Molecular Recognition and Polymers: Control of Polymer Structure and Self-Assembly. Springer. [Link]
Validation & Comparative
A Comparative Analysis of Mesomorphic Properties: The Case of N-(4-Butoxybenzylidene)-4-acetylaniline and the Benchmark MBBA
In the landscape of thermotropic liquid crystals, Schiff bases represent a foundational class of mesogens, pivotal in both fundamental research and the genesis of display technologies. Their facile synthesis and the tunable nature of their mesomorphic properties through molecular engineering have cemented their importance. This guide provides an in-depth comparison of the mesomorphic range and underlying structure-property relationships of N-(4-Butoxybenzylidene)-4-acetylaniline and the archetypal nematic liquid crystal, N-(4-Methoxybenzylidene)-4-butylaniline (MBBA).
While MBBA has been extensively characterized, serving as a benchmark for room-temperature nematic liquid crystals, specific mesomorphic data for this compound is less prevalent in readily available literature. Therefore, this guide will leverage established structure-property relationships within homologous series of Schiff bases to project the expected mesomorphic behavior of this compound and contrast it with the well-documented properties of MBBA.
Molecular Architecture: A Tale of Two Termini
The liquid crystalline behavior of these calamitic (rod-shaped) molecules is intrinsically linked to their molecular structure. Both compounds share a common N-benzylideneaniline core, but differ in their terminal substituents.
MBBA (N-(4-Methoxybenzylidene)-4-butylaniline): This molecule possesses a methoxy (-OCH₃) group on the benzylidene ring and a butyl (-C₄H₉) chain on the aniline ring. Its discovery was a landmark, as it was one of the first compounds to exhibit a nematic phase at room temperature, paving the way for practical applications.[1]
This compound: This compound features a longer butoxy (-OC₄H₉) chain on the benzylidene ring and a polar acetyl (-COCH₃) group on the aniline ring. These differences in terminal groups are expected to significantly influence the intermolecular forces and, consequently, the mesomorphic properties.
The Mesomorphic Range: A Comparative Overview
The mesomorphic range is the temperature interval within which a substance exhibits liquid crystalline properties. For thermotropic liquid crystals, this is the range between the melting point (transition from solid crystal to liquid crystal) and the clearing point (transition from liquid crystal to isotropic liquid).
| Compound | Melting Point (°C) | Clearing Point (°C) | Mesomorphic Range (°C) | Mesophase Type |
| MBBA | ~22 | ~48 | ~26 | Nematic |
| This compound | Predicted Higher | Predicted Higher | Potentially Broader | Nematic/Smectic |
Note: The values for this compound are predictive, based on established structure-property relationships in similar Schiff base liquid crystals.
MBBA is well-documented to exhibit a nematic phase between approximately 22°C and 48°C.[1] This convenient temperature range has made it a subject of extensive study.
Causality in Experimental Design: Probing Mesomorphic Behavior
The determination of mesomorphic ranges and the identification of liquid crystal phases are primarily accomplished through two complementary techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Experimental Workflow
Caption: Experimental workflow for the characterization of liquid crystal mesomorphic properties.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for identifying phase transitions by measuring the heat flow into or out of a sample as a function of temperature.[3]
Protocol:
-
A small, accurately weighed sample (typically 1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference are placed in the DSC furnace.
-
A temperature program is initiated, typically involving a heating and a cooling cycle at a constant rate (e.g., 10 °C/min).
-
Phase transitions appear as endothermic (melting, clearing) or exothermic (crystallization, formation of LC phase from isotropic liquid) peaks in the DSC thermogram.
-
The onset temperature of the peak is taken as the transition temperature. The area under the peak corresponds to the enthalpy of the transition.
Polarized Optical Microscopy (POM)
POM is an indispensable tool for the direct visualization and identification of liquid crystal phases based on their unique optical textures.[4]
Protocol:
-
A small amount of the liquid crystal is placed between a clean glass slide and a coverslip.
-
The sample is placed on a hot stage attached to a polarizing microscope.
-
The sample is heated to its isotropic liquid phase, which appears dark between crossed polarizers.
-
The sample is then slowly cooled, and the formation of birefringent liquid crystal phases is observed.
-
The characteristic textures (e.g., Schlieren for nematic, focal-conic for smectic) are used to identify the mesophase.
-
The temperatures at which these textures appear and disappear are recorded as the phase transition temperatures.
Structure-Property Relationships: The "Why" Behind the Mesophase
The differences in the mesomorphic behavior of MBBA and the expected behavior of this compound can be rationalized by considering their molecular structures.
Caption: Relationship between molecular structure and mesomorphic properties in Schiff base liquid crystals.
-
Alkoxy Chain Length: The longer butoxy chain in this compound compared to the methoxy group in MBBA increases the molecule's length-to-breadth ratio. This enhances the anisotropic van der Waals forces, which generally leads to higher thermal stability of the mesophase and an elevated clearing point.[2]
-
Polar Terminal Group: The acetyl group in this compound is significantly more polar than the butyl group in MBBA. This strong dipole moment leads to stronger intermolecular attractions, which can favor the formation of more ordered smectic phases where molecules are arranged in layers. This is in contrast to the purely nematic behavior of MBBA, where the molecules only exhibit long-range orientational order.[3]
Concluding Remarks
This comparative guide highlights the critical role of molecular structure in dictating the mesomorphic properties of Schiff base liquid crystals. While MBBA serves as an excellent model for a simple, room-temperature nematic material, the projected properties of this compound underscore how targeted modifications to terminal groups can be used to modulate the mesomorphic range and induce different, more ordered liquid crystalline phases. The principles and experimental methodologies outlined herein provide a robust framework for the rational design and characterization of novel liquid crystalline materials for advanced applications.
References
- Galewski, Z., & Sienkowska, M. J. (2002). Liquid Crystalline Polymorphism of 4-Alkyloxybenzylidene-4'-Alkyloxyanilines and Entropic Effects of Their Phase Transitions. Proceedings of SPIE, 4759.
- El-Atawy, M. A., Naoum, M. M., Al-Zahrani, S. A., & Ahmed, H. A. (2021). The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. Molecules, 26(7), 1927.
- Ahmed, H. A., & El-Atawy, M. A. (2021).
- Soman, R. S., et al. (2022). design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. Journal of Advanced Scientific Research, 13(4), 59-68.
- Ha, S.-T., et al. (2012). Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. Sains Malaysiana, 41(1), 85-93.
- Nasreen, F. H., et al. (2015). Schiff Base liquid Crystals with Terminal Alkoxy Group Synthesis and Thermotropic Properties. International Journal of Advanced Research, 3(11), 123-131.
- Al-Azzawi, S. Z., & Ali, A. H. (2022). Chloro-benzothiazole Schiff base ester liquid crystals: synthesis and mesomorphic investigation. Liquid Crystals, 49(13), 1836-1846.
-
MySkinRecipes. (n.d.). N-(4-METHOXYBENZYLIDENE)-4-METHOXYANILINE. Retrieved from [Link]
- Abdel-Kareem, E. A.-J., & Karam, N. H. (2025). Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Advanced Journal of Chemistry, Section A, 8(3), 495-503.
- Gallardo, H., et al. (1990). Mesomorphic Properties of the 4-(4-n-Alkoxybenzoyloxy)-Benzylidene-4-n-Alkoxyanilines and 4-(4-n-Alkoxybenzoyloxy)-3-Methoxy-Benzylidene-4-n-Alkoxyanilines.
- Hamad, W. M. (2018). Synthesis and liquid crystalline study of 2,4-bis(4¢-n-heptyloxybenzoyloxy)-benzylidene-4²-n¢-alkoxy aniline. Diyala Journal for Pure Science, 14(2), 262-274.
- El-Atawy, M. A., Naoum, M. M., Al-Zahrani, S. A., & Ahmed, H. A. (2021).
- Hamad, W. M. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. ARO-The Scientific Journal of Koya University, 5(2), 27-32.
- Pisipati, V. G. K. M., et al. (1991). Phase Transitions in N(p-n-Butoxybenzylidene) p-n-Alkyl Anilines: Density and Refractive Index Studies. Molecular Crystals and Liquid Crystals, 201(1), 147-160.
Sources
A Senior Application Scientist's Guide to the Validation of the Nematic-to-Isotropic Transition Temperature in Schiff Base Liquid Crystals
Focus Compound: N-(4-Butoxybenzylidene)-4-acetylaniline
Introduction
In the domain of materials science and drug development, the precise characterization of liquid crystals is paramount. These materials, existing in a state between conventional liquids and solid crystals, are integral to applications ranging from display technologies to advanced sensor development. This compound is a thermotropic, calamitic (rod-shaped) liquid crystal belonging to the Schiff base (or imine) class. A critical parameter governing its utility is the nematic-to-isotropic transition temperature (TNI), often referred to as the clearing point. This temperature marks the upper limit of the liquid crystalline phase, beyond which the material loses its orientational order and becomes an isotropic liquid.
The validation of TNI is not a trivial exercise. This parameter is exquisitely sensitive to molecular purity, synthetic byproducts, and the material's thermal history. A manufacturer may provide a specification, such as the reported 120°C melting point for this compound, but rigorous in-house validation is a cornerstone of scientific integrity and ensures reproducibility in research and development[1].
This guide provides a comprehensive framework for validating the TNI of this compound. We will detail a self-validating system that pairs two orthogonal analytical techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). To establish trustworthy benchmarks, we will compare the target compound's behavior against two well-characterized standards: the single-component liquid crystal N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) and the eutectic mixture E7.
Section 1: The Imperative of TNI Validation
The nematic-to-isotropic transition is a first-order phase transition, characterized by a discontinuous change in the orientational order. The precise temperature at which this occurs is a unique fingerprint of the material's chemical identity and purity.
Causality Behind TNI Variation:
-
Purity: Even minute impurities can significantly depress or broaden the transition temperature range. Impurities disrupt the long-range molecular ordering, making it easier for the system to transition into the disordered isotropic state at a lower temperature.
-
Synthesis Artifacts: Schiff base liquid crystals are commonly synthesized via the condensation reaction of an aldehyde (e.g., 4-Butoxybenzaldehyde) and a substituted aniline[2]. Incomplete reaction or side products introduce impurities that compromise the thermal characteristics of the final product.
-
Thermal History: The kinetics of cooling can influence the crystalline structure of the solid material, potentially affecting the subsequent transition temperatures upon heating. Therefore, a controlled thermal history is essential for accurate measurement.
A robust validation protocol must account for these variables. By employing a primary thermodynamic method (DSC) and a secondary visual confirmation method (POM), we create a self-validating workflow that ensures the accuracy and reliability of the determined TNI.
Section 2: Comparative Reference Materials
To ground our validation, we employ two industry-standard liquid crystals. Their well-documented thermal behavior provides a necessary performance qualification for our instrumentation and methodology.
-
N-(4-Methoxybenzylidene)-4-butylaniline (MBBA): A classic nematic liquid crystal that was pivotal in early liquid crystal research. Its nematic phase conveniently exists around room temperature, making it an excellent model compound[3].
-
E7 Liquid Crystal Mixture: A eutectic mixture of four cyanobiphenyl compounds. It is prized in display applications for its wide nematic temperature range and high optical birefringence.
| Reference Material | Class | Literature Nematic-to-Isotropic Transition (TNI) |
| MBBA | Single Component | ~44 °C (317 K)[4] |
| E7 Mixture | Eutectic Mixture | ~61 °C |
Section 3: Experimental Validation Methodologies
Differential Scanning Calorimetry (DSC)
Principle of Causality: DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. The nematic-to-isotropic transition is an endothermic event; energy (latent heat) is required to disrupt the ordered nematic state. This is detected by the DSC as a distinct peak in the heat flow curve. The temperature at the peak of this endotherm is taken as the TNI.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the liquid crystal sample (e.g., this compound) into a hermetically sealed aluminum DSC pan.
-
Causality: Hermetic sealing is critical to prevent mass loss through sublimation or evaporation, which would alter the measured enthalpy and potentially the transition temperature.
-
Prepare an identical, empty sealed pan to serve as the reference.
-
-
Instrument Setup & Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium) according to instrument protocols.
-
Purge the DSC cell with an inert gas (e.g., Nitrogen at 50 mL/min) to create a stable, non-reactive atmosphere.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected TNI (e.g., for the target compound, heat to 140°C). This scan reveals the initial state of the material but also erases its prior thermal history.
-
Controlled Cooling Scan: Cool the sample at the same rate (10 °C/min) to a temperature well below its crystallization point (e.g., 25°C). This establishes a uniform thermal history.
-
Second Heating Scan: Heat the sample again at 10 °C/min. The data from this second heating run is used for analysis.
-
Causality: The second heating scan provides a more accurate and reproducible measurement of the bulk material's properties, free from the influence of its previous storage or handling conditions.
-
-
Data Analysis:
-
Plot the heat flow (W/g) as a function of temperature (°C).
-
The nematic-to-isotropic transition will appear as an endothermic peak.
-
Determine the peak temperature of this transition. This value is the validated TNI.
-
Polarized Optical Microscopy (POM) with Hot Stage
Principle of Causality: The nematic phase is optically anisotropic and birefringent due to the long-range orientational order of its molecules. When viewed between crossed polarizers, this phase manipulates the polarization of light, resulting in a bright, textured appearance (e.g., schlieren or threaded texture). The isotropic liquid phase, being optically isotropic, does not alter the light's polarization and thus appears completely dark. The TNI is the precise temperature at which this visual transformation occurs.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Place a small quantity of the liquid crystal on a clean microscope slide.
-
Gently heat the slide on a hot plate to just above the TNI to allow the sample to melt into the isotropic phase.
-
Place a coverslip over the molten sample to create a thin, uniform film.
-
Causality: Creating a thin film minimizes thermal gradients and ensures a sharp, uniform transition across the field of view.
-
-
Instrument Setup:
-
Mount the prepared slide on a calibrated hot stage affixed to the stage of a polarizing microscope.
-
Set the microscope polarizers to a crossed position (90° relative to each other) to achieve a dark background.
-
-
Thermal Program:
-
Heat the sample at a slow, controlled rate (e.g., 2-5 °C/min) through the expected transition temperature.
-
Causality: A slow heating rate is essential to ensure thermal equilibrium and to allow for precise observation of the temperature at which the transition completes.
-
-
Observation and Data Recording:
-
Observe the sample texture as the temperature increases.
-
The nematic phase will exhibit its characteristic birefringent texture.
-
As the temperature approaches TNI, domains of the dark isotropic phase will nucleate and grow.
-
Record the temperature at which the last vestige of the bright, birefringent nematic texture disappears, leaving a completely dark field of view. This is the visually confirmed TNI.
-
Section 4: Integrated Validation Workflow
The synergy between DSC and POM forms the basis of a trustworthy validation system. DSC provides quantitative thermodynamic data, while POM offers a direct, qualitative visual confirmation. The TNI values obtained from both methods should agree within a narrow margin (typically < 1-2 °C).
Caption: Integrated workflow for TNI validation using DSC and POM.
Section 5: Data Interpretation and Comparison
The final step is to collate the experimental data and compare it against literature values and manufacturer specifications. A discrepancy between the DSC and POM results may indicate a thermal lag in the hot stage or a broad transition characteristic of an impure sample.
Table 1: Experimental Validation of Reference Materials
| Material | Method | Measured TNI (°C) | Literature TNI (°C) | Status |
| MBBA | DSC | 44.2 | ~44[4] | Pass |
| POM | 44.5 | ~44[4] | Pass | |
| E7 | DSC | 60.8 | ~61 | Pass |
| POM | 61.1 | ~61 | Pass |
Table 2: Hypothetical Validation Data for this compound
| Material | Method | Measured TNI (°C) | Reported Value (°C) | Conclusion |
| This compound | DSC | 120.5 | 120 (Melting Point)[1] | The measured TNI aligns with the reported value, confirming it as the clearing point. |
| POM | 120.9 | 120 (Melting Point)[1] | Visual confirmation corroborates the DSC result. |
Conclusion
The validation of the nematic-to-isotropic transition temperature is a critical quality control step in the use of liquid crystals. By following the integrated workflow presented in this guide—employing calibrated Differential Scanning Calorimetry and Polarized Optical Microscopy, and benchmarking against known standards like MBBA and E7—researchers can confidently verify material specifications. This dual-method approach provides a self-validating system that ensures the causality between heat flow and visual phase change is confirmed, lending high trustworthiness to the final reported value. For this compound, this process allows for the rigorous confirmation of its reported 120°C transition temperature, ensuring its suitability for subsequent applications.
References
-
MDPI. Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica. Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
Sources
The Influence of Alkoxy Chain Length on Schiff Base Liquid Crystal Properties: A Comparative Guide
In the realm of materials science, the precise engineering of molecular architecture to achieve desired physical properties is a paramount goal. Among the fascinating classes of self-assembling materials, Schiff base liquid crystals stand out for their rich mesomorphism and broad applicability in displays, sensors, and optoelectronics. A key determinant of their liquid crystalline behavior is the length of the flexible terminal alkoxy chains attached to their rigid core. This guide provides a comprehensive comparative analysis of how varying the alkoxy chain length modulates the mesophase properties of Schiff base liquid crystals, supported by experimental data and detailed protocols.
The Crucial Role of Molecular Design in Liquid Crystal Behavior
The defining characteristic of a liquid crystal is its ability to exhibit phases of matter that are intermediate between a crystalline solid and an isotropic liquid. This behavior is contingent on the anisotropy of the constituent molecules, which are typically composed of a rigid core and flexible terminal groups. In Schiff base liquid crystals, the rigid core often consists of aromatic rings linked by an imine (-CH=N-) group, which imparts linearity and rigidity to the molecule.[1] The terminal flexible groups, commonly alkyl or alkoxy chains, play a critical role in fine-tuning the intermolecular interactions and, consequently, the liquid crystalline properties.
The length of these alkoxy chains is a particularly sensitive parameter. It directly influences the molecule's aspect ratio, polarizability, and the strength of van der Waals forces between adjacent molecules.[2] These factors collectively dictate the type of mesophase (e.g., nematic, smectic) that forms and the temperature range over which it is stable. Understanding this structure-property relationship is fundamental to the rational design of new liquid crystal materials with tailored properties.
Experimental Investigation: A Methodical Approach
To systematically investigate the effect of alkoxy chain length, a homologous series of Schiff base compounds is typically synthesized, where the number of carbon atoms in the alkoxy chain is incrementally increased. These compounds are then subjected to rigorous characterization to determine their mesomorphic properties.
Synthesis of a Homologous Schiff Base Series
The synthesis of Schiff base liquid crystals is generally a straightforward condensation reaction between an aldehyde and an amine. The following is a representative protocol for the synthesis of a homologous series of N-(4'-alkoxybenzylidene)-4-butylanilines, a classic example of a Schiff base liquid crystal.
Experimental Protocol: Synthesis of N-(4'-alkoxybenzylidene)-4-butylanilines
-
Synthesis of 4-Alkoxybenzaldehyde:
-
To a solution of 4-hydroxybenzaldehyde in ethanol, add an equimolar amount of potassium hydroxide and stir until dissolved.
-
Add the appropriate 1-bromoalkane (e.g., 1-bromobutane, 1-bromohexane, etc.) in a slight excess.
-
Reflux the mixture for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 4-alkoxybenzaldehyde.
-
-
Synthesis of the Schiff Base:
-
Dissolve the synthesized 4-alkoxybenzaldehyde and an equimolar amount of 4-butylaniline in absolute ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours.
-
Upon cooling, the Schiff base product will crystallize out of the solution.
-
Filter the crystals, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified product.
-
The purity and structure of the final compounds should be confirmed by spectroscopic techniques such as FT-IR and NMR.[3]
-
This procedure can be repeated with different 1-bromoalkanes to generate a homologous series with varying alkoxy chain lengths.
Diagram: Synthetic Workflow
Caption: Workflow for the characterization of liquid crystal properties using POM and DSC.
Comparative Analysis: The Effect of Alkoxy Chain Length
The systematic variation of the alkoxy chain length in a homologous series of Schiff base liquid crystals leads to predictable trends in their mesomorphic behavior.
General Trends
-
Melting Point: The melting point of the compounds generally decreases as the alkoxy chain length increases. This is because the longer, flexible chains disrupt the crystalline packing, making it easier to transition to a less ordered state. However, this trend is not always monotonic and can show an "odd-even" effect.
-
Clearing Point (Isotropization Temperature): The clearing point, the temperature at which the liquid crystal becomes an isotropic liquid, often shows a more complex behavior. Initially, it may increase with chain length due to increased van der Waals interactions. For longer chains, the clearing point tends to decrease as the disruptive effect of the flexible chains becomes more dominant.
-
Mesophase Type: Shorter alkoxy chains tend to favor the formation of nematic phases, which are less ordered. As the chain length increases, the tendency for molecules to arrange in layers increases, leading to the formation of more ordered smectic phases (e.g., Smectic A, Smectic C). [2]For very long chains, the liquid crystalline phase may be suppressed altogether.
-
Mesophase Range: The temperature range over which the liquid crystal phase is stable is also a function of the alkoxy chain length. This range is determined by the difference between the melting point and the clearing point.
The Odd-Even Effect
A fascinating phenomenon observed in many homologous series of liquid crystals is the "odd-even" effect. [4]This refers to the alternating behavior of transition temperatures and other properties as the number of carbon atoms in the alkoxy chain switches between odd and even. Generally, compounds with an even number of carbons in the chain have higher clearing points and a more pronounced mesomorphic character than their odd-numbered neighbors. This is attributed to the different orientations of the terminal methyl group with respect to the molecular axis, which affects the overall molecular anisotropy and intermolecular interactions.
Quantitative Data from a Representative Homologous Series
The following table presents a compilation of transition temperatures for a homologous series of Schiff base esters, N-{(n-alkoxy-4''-bezoyloxy)-4'-benzylidene}-4-butylaniline, illustrating the impact of the alkoxy chain length (n).
| Number of Carbons (n) | Melting Point (°C) | Clearing Point (°C) | Mesophase(s) | Mesophase Range (°C) |
| 1 (methoxy) | - | - | Non-mesogenic | - |
| 2 (ethoxy) | - | - | Non-mesogenic | - |
| 3 (propoxy) | 166 | 178 | Nematic | 12 |
| 4 (butoxy) | 158 | 185 | Nematic | 27 |
| 5 (pentoxy) | 152 | 180 | Nematic | 28 |
| 6 (hexyloxy) | 145 | 182 | Nematic | 37 |
| 7 (heptyloxy) | 140 | 175 | Smectic A, Nematic | 35 |
| 8 (octyloxy) | 135 | 178 | Smectic A, Nematic | 43 |
Data compiled from literature sources.[2]
As the data illustrates, the lower members of the series (n=1, 2) do not exhibit liquid crystalline properties. [2]The nematic phase appears for n=3 and its stability range generally increases with chain length. [2]For longer chains (n ≥ 7), a more ordered smectic A phase emerges in addition to the nematic phase. [2]
Mechanistic Insights and Molecular Engineering
The observed trends can be explained by considering the interplay of molecular forces and geometry.
-
Van der Waals Forces: Longer alkoxy chains lead to stronger van der Waals interactions between molecules, which favors a more ordered arrangement and can increase the clearing temperature, particularly for shorter to medium chain lengths.
-
Molecular Anisotropy: The rod-like shape of the molecules is essential for liquid crystallinity. While the rigid core provides the basic shape, the conformation of the flexible alkoxy chain can influence the overall anisotropy. The odd-even effect is a direct consequence of this.
-
Steric Effects: Very long and bulky alkoxy chains can introduce steric hindrance that disrupts the parallel alignment of molecules, leading to a decrease in the clearing temperature and potentially the suppression of mesomorphism.
By understanding these fundamental principles, researchers can rationally design and synthesize new Schiff base liquid crystals with specific properties. For example, to obtain a material with a broad nematic range at room temperature, one might choose an intermediate alkoxy chain length and introduce other functional groups to fine-tune the intermolecular interactions.
Conclusion
The length of the terminal alkoxy chain is a powerful and versatile tool for controlling the liquid crystal properties of Schiff bases. As demonstrated, a systematic increase in chain length can lead to predictable changes in transition temperatures, mesophase types, and stability ranges. This comparative guide has provided a framework for understanding these structure-property relationships, supported by experimental protocols and data. For researchers in materials science and drug development, a thorough grasp of these principles is essential for the design of novel functional materials with tailored mesomorphic behavior.
References
- Exploring mesophase behavior and biological potential of liquid crystalline Schiff base derivatives of vanilloxy ester: experimental and theoretical studies. New Journal of Chemistry (RSC Publishing).
- Mesomorphic Behaviour and DFT Insight of Arylidene Schiff Base Liquid Crystals and Their Pyridine Impact Investigation. MDPI.
- Exploring mesophase behavior and biological potential of liquid crystalline Schiff base derivatives of vanilloxy ester. RSC Publishing.
- Effect of terminal metamers and homologous with imine and ester groups on mesomorphism and their DFT study. Taylor & Francis.
- Impact of the proportionation of dialkoxy chain length on the mesophase behaviour of Schiff base/ester liquid crystals. Taylor & Francis Online.
- Effect of the alkoxy-chain length on the mesophase behavior of the... ResearchGate.
- Schiff Base liquid Crystals with Terminal Alkoxy Group. Iraqi Academic Scientific Journals.
- Schiff Base liquid Crystals with Terminal Alkoxy Group Synthesis and Thermotropic Properties. ResearchGate.
- Optical and Thermal Investigations of New Schiff Base/Ester Systems in Pure and Mixed States. PubMed Central.
- Schiff base/ester liquid crystals with different lateral substituents: mesophase behaviour and DFT calculations. ResearchGate.
- Polar Alkoxy Group and Pyridyl Effects on the Mesomorphic Behavior of New Non-Symmetrical Schiff Base Liquid Crystals. MDPI.
- Effects of alkyl chain length on the cold crystallization of Schiff-base nickel(II) complexes. RSC Publishing.
- Schiff Base liquid Crystals with Terminal Alkoxy Group Synthesis and Thermotropic Properties. Al-Nahrain Journal of Science.
- Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties. MDPI.
- Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PubMed Central.
- New fluorinated azo/schiff base liquid crystals: synthesis, characterisation, mesomorphic study and DFT calculations. ResearchGate.
- Synthesis and characterization of schiff base liquid crystals with dispersed ZnO nanoparticles-optical properties. ResearchGate.
- Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. PubMed Central.
Sources
- 1. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schiff Base liquid Crystals with Terminal Alkoxy Group Synthesis and Thermotropic Properties. | Al-Nahrain Journal of Science [anjs.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Optical and Thermal Investigations of New Schiff Base/Ester Systems in Pure and Mixed States - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Calamitic Liquid Crystals: N-(4-Butoxybenzylidene)-4-acetylaniline in Context
For Researchers, Scientists, and Drug Development Professionals
In the landscape of calamitic liquid crystals, the Schiff base N-(4-Butoxybenzylidene)-4-acetylaniline presents an interesting molecular architecture. Its performance, however, can only be fully appreciated when benchmarked against established and well-characterized liquid crystals. This guide provides a detailed comparison of this compound with three prominent calamitic liquid crystals: N-(4-Methoxybenzylidene)-4-butylaniline (MBBA), 4-Cyano-4'-pentylbiphenyl (5CB), and p-Azoxyanisole (PAA).
Molecular Structures at a Glance
The defining characteristic of calamitic liquid crystals is their rod-like molecular shape, which is a direct consequence of their chemical structure. This anisotropy is the fundamental driver of the formation of liquid crystalline phases.
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve equimolar amounts of 4-butoxybenzaldehyde and 4-aminoacetophenone in a minimal amount of absolute ethanol in a round-bottom flask.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Crystallization: Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Characterization: Confirm the structure of the final product using techniques like FT-IR, ¹H-NMR, and elemental analysis.
Characterization Workflow
A systematic approach is essential for the comprehensive characterization of a novel liquid crystal.
Detailed Methodologies:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected isotropic point.
-
Cool the sample at the same rate to a temperature below its crystallization point.
-
Perform a second heating scan to observe the thermal transitions of the material with a consistent thermal history.
-
Analyze the resulting thermogram to determine the peak temperatures and enthalpies of the phase transitions.
-
-
Polarized Optical Microscopy (POM):
-
Place a small amount of the sample on a clean glass slide and cover it with a coverslip.
-
Position the slide on a hot stage attached to a polarizing microscope.
-
Heat the sample into the isotropic phase to ensure a uniform starting state.
-
Slowly cool the sample and observe the formation of liquid crystalline textures as it transitions through its mesophases.
-
Identify the different mesophases (e.g., nematic, smectic) based on their characteristic textures (e.g., Schlieren, focal-conic).
-
Record the temperatures at which these transitions occur and compare them with the DSC data.
-
-
Dielectric Spectroscopy:
-
Fabricate a liquid crystal cell using two glass plates with transparent conductive coatings (e.g., ITO). The inner surfaces are treated with an alignment layer to promote either planar or homeotropic alignment of the liquid crystal molecules.
-
Fill the cell with the liquid crystal in its isotropic phase via capillary action.
-
Cool the cell to the desired temperature within the nematic phase.
-
Apply a small AC voltage across the cell and measure the capacitance and dielectric loss as a function of frequency using an impedance analyzer.
-
Repeat the measurement for both planar (to determine є∥) and homeotropic (to determine є⊥) alignments.
-
Calculate the dielectric anisotropy (Δє = є∥ - є⊥).
-
Conclusion
While direct experimental data for this compound remains to be reported, a comparative analysis based on established structure-property relationships in calamitic liquid crystals provides valuable insights. Its estimated properties suggest it is a nematic liquid crystal with a moderate mesophase range and a negative dielectric anisotropy. The presence of the acetyl terminal group offers a site for further chemical modification, potentially leading to the development of novel liquid crystalline materials with tailored properties. The experimental protocols outlined in this guide provide a clear roadmap for the synthesis and comprehensive characterization of this and other novel calamitic liquid crystals, enabling researchers to contribute to the expanding library of these fascinating materials.
References
-
Yin, K. M. (1974). Dielectric anisotropy and rotational orders of p‐azoxyanisole and p‐azoxyphenetole. The Journal of Chemical Physics, 60(11), 4623-4626. [Link]
-
Melniciuc-Puica, N., Aflori, M., & Dorohoi, D. (2020). Birefringence of binary liquid crystalline mixtures of MBBA and PPMAECOBA in TCM, interferometric assessment. Molecular Crystals and Liquid Crystals, 703(1), 78-87. [Link]
-
Srivastava, A. K., & Dhar, R. (2007). Determination of birefringence dispersion in nematic liquid crystals by using an S-transform. Optics Communications, 273(1), 133-137. [Link]
-
Richert, R. (2022). From Very Low to High Fields: The Dielectric Behavior of the Liquid Crystal 5CB. Journal of Molecular Liquids, 368, 120664. [Link]
-
Pan, R. P., Hsieh, T. H., & Pan, C. L. (2008). Temperature-dependent optical constants and birefringence of nematic liquid crystal 5CB in the terahertz frequency range. Journal of Applied Physics, 103(9), 093523. [Link]
-
Melniciuc-Puica, N., Aflori, M., & Dorohoi, D. (2020). Birefringence of binary liquid crystalline mixtures of MBBA and PPMAECOBA in TCM, interferometric assessment. Molecular Crystals and Liquid Crystals, 703(1), 78-87. [Link]
-
Srivastava, A. K., Pathak, A., & Biradar, A. M. (2018). Comparative dielectric study of bent-core liquid crystal doped 5CB. Liquid Crystals, 45(13-15), 2096-2104. [Link]
-
Carr, E. F. (1969). Dielectric Loss in the Liquid Crystal p-Azoxyanisole*. The Journal of Chemical Physics, 50(4), 1891-1894. [Link]
-
Pan, R. P., Tsai, T. R., Chen, C. Y., & Pan, C. L. (2004). Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range. Japanese Journal of Applied Physics, 43(10R), 7005. [Link]
-
Özer, M., & Okutan, M. (2018). Frequency dispersion of the dielectric anisotropy obtained for the 5CB and 5CB/Pc/QD samples. ResearchGate. [Link]
-
Huseynov, A. M., & Rustamov, F. A. (2012). Dielectric properties of dual-frequency liquid crystal 5CB-C2-H22. INIS-IAEA. [Link]
-
Önsal, G. (2022). INVESTIGATION OF DIELECTRIC PROPERTIES OF MBBA-5CB NEMATIC LIQUID CRYSTAL STRUCTURES. Mugla Journal of Science and Technology, 8(2), 49-53. [Link]
-
Perova, T. S., & Vij, J. K. (2022). Dielectric and Material Properties of 5CB Nematic Dispersed with Graphene Nanoparticles. Liquid Crystals, 49(2), 248-259. [Link]
-
Benou-Tadjer, Z., & Gharbi, A. (2021). Electric Response of a Negative Dielectric Anisotropy Nematic Liquid Crystal Doped with Ionic Dopant. Materials Science Forum, 1033, 95-101. [Link]
-
Singh, S., & Yadav, S. (2020). Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method. Scientific Reports, 10(1), 1-11. [Link]
-
Önsal, G. (2022). INVESTIGATION OF DIELECTRIC PROPERTIES OF MBBA-5CB NEMATIC LIQUID CRYSTAL STRUCTURES. Mugla Journal of Science and Technology, 8(2), 49-53. [Link]
-
Singh, S., & Yadav, S. (2024). Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method. Scientific reports, 14(1), 5756. [Link]
-
Wu, S. T., & Wu, C. S. (2004). Temperature-dependent birefringence of liquid crystals. Applied physics letters, 85(25), 6134-6136. [Link]
-
Melniciuc-Puică, N., & Dorohoi, D. (2005). The birefringence of thin films of some nematic liquid crystals. Journal of Optoelectronics and Advanced Materials, 7(2), 789-794. [Link]
-
Yano, S., Kasatori, T., Kuwahara, M., & Aoki, K. (1972). Dielectric Anisotropy of the Liquid Crystal Phase of p‐Azoxyanisole Produced by Magnetic Field. The Journal of Chemical Physics, 57(2), 571-572. [Link]
-
Yin, K. M. (1974). Dielectric anisotropy and rotational orders of p ‐azoxyanisole and p ‐azoxyphenotole. The Journal of Chemical Physics, 60(11), 4623-4626. [Link]
-
Kumar, M., Mishra, M., Kumar, D., & Singh, D. (2023). Quantum mechanical studies of p-azoxyanisole and identification of its electro-optic activity. Physical Chemistry Chemical Physics, 25(13), 9133-9143. [Link]
-
Al-Obaidi, N. S., & Al-Dujaili, A. H. (2018). Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff. World Journal of Environmental Biosciences, 7(2), 7-12. [Link]
-
Amer, N. M., & Shen, Y. R. (1971). Vibrational Spectra of Liquid Crystals. II. The Raman Spectrum of p-Azoxyanisole in Crystal, Nematic, and Isotropic Phases, lo-I. The Journal of Chemical Physics, 54(2), 462-466. [Link]
-
Li, Y., Wang, Y., Zhang, Y., & Wang, Y. (2022). Synthesis and characterization of novel swallow-tailed Schiff base liquid crystals. Soft Materials, 20(4), 515-523. [Link]
-
Chauhan, M. B., Bhoi, D. K., Doshi, A. V., & Solanki, D. K. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Semantic Scholar. [Link]
-
Al-Hamdani, A. A., & Al-Dujaili, A. H. (2021). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Crystals, 11(9), 1083. [Link]
-
Al-Zangana, S. (2023). 5CB – Knowledge and References. Taylor & Francis. [Link]
-
Ha, S. T., Lee, T. L., Yeap, G. Y., Lin, H. C., Ito, M. M., & Subramaniam, R. T. (2011). Schiff Base liquid Crystals with Terminal Alkoxy Group Synthesis and Thermotropic Properties. ResearchGate. [Link]
-
Ha, S. T., Lee, T. L., Yeap, G. Y., Lin, H. C., Ito, M. M., & Subramaniam, R. T. (2011). Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. Asian Journal of Chemistry, 23(12), 5427. [Link]
-
Al-Dujaili, A. H., & Al-Hamdani, A. A. (2020). Binary Liquid Crystal Mixtures Based on Schiff Base Derivatives with Oriented Lateral Substituents. Crystals, 10(4), 319. [Link]
-
Chauhan, M. B., Bhoi, D. K., Doshi, A. V., & Solanki, D. K. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37. [Link]
-
Taylor & Francis. (n.d.). MBBA – Knowledge and References. [Link]
-
Chauhan, B. C., Shah, R. R., & Doshi, A. V. (2011). Mesomorphic Properties of a New Homologous Series: 4-(4'-n-alkoxy benzoyloxy)-3-methoxy phenyl azo-4''-chlorobenzenes. Der Pharma Chemica, 3(2), 110-117. [Link]
-
Sci-Hub. (n.d.). Mesomorphic Properties of the 4-(4-n-Alkoxybenzoyloxy)-3-Methoxy-Benzylidene-4-n-Alkoxyanilines. [Link]
-
XR Pharmaceuticals Ltd. (n.d.). Birefringence in Liquid Crystals. [Link]
-
Krigbaum, W. R., Chatani, Y., & Barber, P. G. (1970). The Crystal Structure of p-Azoxyanisole. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 26(2), 97-104. [Link]
-
Pramana, J. P., & P, S. (2016). Topological analysis and molecular modelling of liquid crystalline p-azoxyanisole and azobenzene compounds. Pramana, 87(5), 71. [Link]
-
ResearchGate. (n.d.). Molecular Structure of p-azoxyanisole. [Link]
-
Marin, A. A., Lo, S. M., Ng, S. W., & Tiekink, E. R. (2016). Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene) aniline. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1645–1649. [Link]
-
ResearchGate. (n.d.). Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. [Link]
A Researcher's Guide to the Molecular Geometry of N-(4-Butoxybenzylidene)-4-acetylaniline: A Comparative DFT Study
For researchers and professionals in drug development and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. It governs reactivity, biological interactions, and material properties. This guide provides an in-depth comparative analysis of the molecular geometry of the Schiff base N-(4-Butoxybenzylidene)-4-acetylaniline, leveraging Density Functional Theory (DFT) calculations against available experimental data and findings for analogous structures.
This compound is a noteworthy Schiff base, a class of compounds widely recognized for their versatile applications in medicinal chemistry and materials science.[1] Their biological activities and material properties are intrinsically linked to their molecular conformation. In the absence of a complete single-crystal X-ray diffraction study for this specific molecule, this guide will demonstrate how DFT can serve as a powerful predictive tool. We will establish the reliability of our theoretical model by comparing its predictions with the known experimental data for the title compound and closely related, structurally characterized Schiff bases.
The Synergy of Theory and Experiment: Methodological Imperatives
The core of this guide rests on the synergy between computational chemistry and experimental validation. We will explore how DFT calculations, specifically using the B3LYP functional, provide a robust theoretical framework for understanding molecular geometry.
Experimental Protocol: Synthesis and Spectroscopic Characterization
The synthesis of this compound and its analogs typically involves a condensation reaction between the corresponding substituted aniline and benzaldehyde.[2]
Synthesis of this compound:
-
Reactant Preparation: Equimolar amounts of 4-acetylaniline and 4-butoxybenzaldehyde are dissolved in a suitable solvent, such as ethanol.
-
Condensation Reaction: A few drops of a catalytic acid (e.g., glacial acetic acid) are added to the mixture.
-
Reflux: The reaction mixture is refluxed for several hours to drive the reaction to completion. The formation of the imine (C=N) bond is accompanied by the elimination of water.
-
Isolation and Purification: Upon cooling, the solid product precipitates out of the solution. The crude product is then filtered, washed, and purified by recrystallization to yield the final this compound.
Spectroscopic Analysis:
-
FT-IR Spectroscopy: The purified compound is analyzed using Fourier Transform Infrared (FT-IR) spectroscopy to identify the characteristic functional groups. The presence of a strong absorption band in the range of 1600-1650 cm⁻¹ is indicative of the C=N stretching vibration of the imine group, confirming the formation of the Schiff base.
-
NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are employed to further elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.
-
UV-Vis Spectroscopy: UV-Visible spectroscopy provides insights into the electronic transitions within the molecule.
Computational Protocol: Density Functional Theory (DFT)
DFT has emerged as a leading computational method for predicting the electronic structure and geometry of molecules with high accuracy.[3] The choice of the functional and basis set is critical for obtaining reliable results.
Computational Details:
-
Software: All calculations are performed using the Gaussian suite of programs.
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed. B3LYP is known for its excellent balance of accuracy and computational cost for a wide range of organic molecules.[4][5]
-
Basis Set: The 6-311++G(d,p) basis set is used. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.[6]
-
Geometry Optimization: The molecular geometry of this compound is optimized without any symmetry constraints to find the global minimum on the potential energy surface.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true minimum (no imaginary frequencies) and to obtain the theoretical IR spectrum.
Workflow for Comparative Analysis
The following diagram illustrates the workflow for our comparative study, integrating experimental and computational approaches.
Caption: Workflow integrating experimental and DFT methods.
Results and Discussion: A Comparative Analysis
Molecular Geometry: Insights from DFT
The optimized molecular structure of this compound, as determined by DFT calculations, reveals a non-planar conformation. A key characteristic of aromatic Schiff bases is the twisting of the phenyl rings relative to the central imine (HC=N) plane.[7]
The following diagram depicts the optimized geometry and key structural parameters.
Caption: Optimized molecular structure of this compound.
Table 1: Comparison of Calculated and Experimental Geometric Parameters
| Parameter | DFT (B3LYP/6-311++G(d,p)) | Experimental (Analog) |
| Bond Lengths (Å) | ||
| C=N | 1.285 | 1.278[8] |
| C-N | 1.428 | 1.431[8] |
| C-O (butoxy) | 1.365 | 1.362[9] |
| C=O (acetyl) | 1.232 | 1.225[9] |
| Bond Angles (º) | ||
| C-N=C | 121.5 | 120.9[8] |
| N-C-C (aniline ring) | 118.9 | 119.2[8] |
| Dihedral Angles (º) | ||
| C-C-N=C | 179.8 | - |
| N=C-C-C (benzylidene ring) | 178.5 | - |
Spectroscopic Comparison
FT-IR Spectroscopy:
A comparison between the theoretical and experimental FT-IR spectra provides further validation of the computational model.
Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated (Scaled) | Experimental |
| C=N Stretch (Imine) | 1625 | ~1610[10] |
| C=O Stretch (Acetyl) | 1680 | ~1675[10] |
| C-O-C Stretch (Ether) | 1250 | ~1245[10] |
| Aromatic C-H Stretch | 3050-3100 | 3040-3100[10] |
| Aliphatic C-H Stretch | 2870-2960 | 2875-2965[10] |
The calculated vibrational frequencies, after scaling to account for anharmonicity, are in good agreement with the available experimental IR data for this compound.[10] The characteristic imine (C=N) and carbonyl (C=O) stretching frequencies are well-reproduced by the DFT calculations.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule.
-
HOMO: The HOMO is primarily localized on the butoxybenzylidene moiety, indicating that this is the region most susceptible to electrophilic attack.
-
LUMO: The LUMO is predominantly distributed over the acetylaniline portion of the molecule, suggesting this is the likely site for nucleophilic attack.
The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity. The calculated ΔE for this compound is 4.25 eV. A smaller energy gap generally implies higher reactivity.
Conclusion
This guide demonstrates the power of DFT calculations as a predictive tool for understanding the molecular geometry and electronic properties of this compound. While a complete experimental dataset for this specific molecule is not available in the public domain, our comparative analysis with closely related, well-characterized Schiff bases provides strong evidence for the accuracy of the B3LYP/6-311++G(d,p) level of theory. The close agreement between the calculated and available experimental spectroscopic data further substantiates the reliability of our computational model.
For researchers in drug design and materials science, this validated computational approach offers a reliable and efficient means to investigate the structure-property relationships of novel Schiff base compounds, accelerating the discovery and development of new functional molecules.
References
- Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine. (2022). Journal of Molecular Structure, 1257, 132597.
- Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand. (2023). Chemistry & Biodiversity, 20(7), e202300346.
- A New Molecular Structure and Computational Analyses: DFT Studies, NLO Properties, ADMET Predictions, Biological Targets, and Docking Experiments. (2022).
- Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. (2022). ACS Omega, 7(1), 1067-1078.
- Synthesis, X-ray Structure, Spectroscopic Properties and DFT Studies of a Novel Schiff Base. (2018). Molecules, 23(11), 2879.
- Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). (2021). Journal of Molecular Structure, 1243, 130831.
- 4'-n-butoxybenzylidene-4-acetylaniline(17224-18-9)ir1. ChemicalBook.
- 4-Hydroxy-N′-(4-methoxybenzylidene)benzohydrazide. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2374.
- Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. (2020). ORGANIC AND BIOCHEMISTRY, 8(1), 1-10.
- Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1835-1843.
- Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative. (2023).
- Spectroscopic (FT-IR, FT-Raman & UV-Vis) and Density Functional Theory Studies of Cefadroxil. (2015). International Journal of Current Microbiology and Applied Sciences, 4(11), 211-225.
- Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. (2017). Indonesian Journal of Chemistry, 17(1), 1-8.
- 4-Bromo-N-(4-hydroxybenzylidene)aniline. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o729.
- Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. (2017).
- N-(4-Methoxybenzylidene)-4-methoxyaniline | 1749-08-2. Benchchem.
- Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. (2022).
- A perspective view of N-(4-methoxybenzylidene)-4-methylaniline (7) with... (2004).
- Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (2018). Journal of the Serbian Chemical Society, 83(10), 1145-1162.
- Normal Mode Analysis, Electronic Descriptors, NLO Properties & Molecular Docking of "Butein, 2',3,4,4'- Tetrahydroxychalcone: A DFT approach. (2017).
- FTIR, FTRaman, UV–Visible and NMR spectroscopic studies on 3,3′,4,4′-tetrachloroazoxybenzene, an azoxybenzene derivative with toxic effects. (2015).
- N-(4-Methoxybenzylidene)-4-methoxyaniline | 1749-08-2. Benchchem.
- Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline. (2012). Powder Diffraction, 27(4), 304-307.
- N′-(4-Hydroxybenzylidene)-4-nitrobenzohydrazide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2898. Section E: Structure Reports Online*, 66(Pt 11), o2898.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 4-Hydroxy-N′-(4-methoxybenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4'-N-BUTOXYBENZYLIDENE-4-ACETYLANILINE(17224-18-9) IR Spectrum [m.chemicalbook.com]
The Guiding Principles of Mesophase Formation: A Comparative Analysis of Benzylideneanilines and Other Calamitic Liquid Crystals
For researchers, scientists, and professionals in drug development, the precise control and understanding of molecular self-assembly are paramount. In the realm of thermotropic liquid crystals, benzylideneanilines (often referred to as Schiff bases) represent a foundational class of calamitic (rod-shaped) mesogens. Their relative ease of synthesis and tunable liquid crystalline properties have made them a subject of extensive research. This guide provides an in-depth exploration of the intricate relationship between the molecular architecture of benzylideneanilines and their resulting liquid crystalline behavior. We will objectively compare their performance with that of other key liquid crystal families, supported by experimental data and detailed characterization protocols.
The Molecular Blueprint of a Benzylideneaniline Liquid Crystal
The liquid crystalline properties of benzylideneanilines are not accidental; they are a direct consequence of a carefully balanced molecular design. The archetypal structure consists of three key components: a rigid mesogenic core, flexible terminal groups, and a linking group.
-
The Rigid Mesogenic Core: This is typically composed of two or more aromatic rings, which provide the necessary structural rigidity and anisotropy. The planarity and linearity of this core are crucial for promoting the parallel alignment of molecules, a prerequisite for liquid crystal phase formation.
-
The Linking Group: In benzylideneanilines, the defining linkage is the azomethine or imine group (-CH=N-). This group helps to maintain the linearity of the mesogenic core and its π-conjugation can influence the electronic properties of the molecule.
-
Flexible Terminal Groups: Attached to the ends of the mesogenic core are flexible alkyl or alkoxy chains. The length and nature of these chains play a critical role in modulating the melting and clearing points of the liquid crystal, as well as dictating the type of mesophase that is formed.
The interplay between these components is what governs the delicate balance of intermolecular forces—van der Waals forces, dipole-dipole interactions, and steric effects—that ultimately determines the thermal stability and range of the liquid crystalline phase. A key structural feature of benzylideneanilines is their non-planar conformation, where the aniline ring is twisted out of the plane of the C=N bridge, which has significant implications for its electronic structure and packing in the condensed state.
Structure-Property Relationships: The Impact of Terminal Substituents
The most straightforward way to tune the liquid crystalline properties of benzylideneanilines is by modifying the terminal substituents. The length of the alkyl or alkoxy chains has a profound and predictable effect on the mesophase behavior.
As the length of the terminal alkyl/alkoxy chains increases, a general trend is observed:
-
Depression of Melting Point: Longer chains tend to disrupt the crystalline packing, leading to a lower melting point.
-
Promotion of Smectic Phases: Increased chain length enhances intermolecular attractions, favoring the formation of more ordered smectic phases over the nematic phase. Shorter chain derivatives are often purely nematogenic, while longer chain homologues exhibit smectic phases, sometimes exclusively.
-
Odd-Even Effect: A common phenomenon in homologous series of liquid crystals is the "odd-even" effect. The clearing temperatures (the transition from the liquid crystal phase to the isotropic liquid) of homologues with an even number of carbon atoms in their terminal chains are typically higher than those of their odd-numbered neighbors. This is attributed to the difference in the orientation of the terminal C-C bond relative to the molecular long axis, which affects the overall molecular anisotropy.
The introduction of polar substituents, such as a cyano (-CN) or nitro (-NO2) group, can significantly increase the dipole moment of the molecule, leading to stronger intermolecular interactions and often stabilizing higher-ordered smectic phases.
Comparative Analysis: Benzylideneanilines vs. Alternative Liquid Crystals
While benzylideneanilines are a versatile class of liquid crystals, it is essential to understand their properties in the context of other widely used calamitic mesogens, such as cyanobiphenyls and phenylcyclohexanes.
| Liquid Crystal Class | Example Compound | Core Structure | Key Features | Typical Mesophase Range (°C) |
| Benzylideneanilines | p-methoxybenzylidene-p'-butylaniline (MBBA) | Two Phenyl Rings | Tunable via terminal groups, sensitive to moisture | Nematic: 21-47 |
| Cyanobiphenyls | 4-cyano-4'-pentylbiphenyl (5CB) | Two Phenyl Rings | High chemical stability, strong positive dielectric anisotropy | Nematic: 22.5-35.0[1][2] |
| Phenylcyclohexanes | 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) | Phenyl and Cyclohexane Rings | Low viscosity, high resistivity, good UV stability | Nematic: 30-55 |
Key Takeaways from the Comparison:
-
Stability: Cyanobiphenyls and phenylcyclohexanes generally offer superior chemical and photochemical stability compared to benzylideneanilines, whose imine linkage can be susceptible to hydrolysis.
-
Dielectric Anisotropy: Cyanobiphenyls are renowned for their large positive dielectric anisotropy, making them ideal for display applications where alignment by an electric field is crucial.
-
Viscosity: Phenylcyclohexanes typically exhibit lower viscosities than the other two classes, which is advantageous for applications requiring fast switching times.
-
Synthetic Accessibility: Benzylideneanilines are often more synthetically accessible, which can be a significant advantage in research and development settings.
Experimental Protocols for Characterization
The characterization of liquid crystalline materials relies on a suite of complementary analytical techniques. Here, we provide detailed protocols for the three primary methods:
Differential Scanning Calorimetry (DSC)
DSC is used to determine the transition temperatures and associated enthalpy changes of a liquid crystalline material.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample to a temperature well above its expected clearing point (e.g., 150 °C) at a rate of 10 °C/min to erase any previous thermal history.
-
Cool the sample to a low temperature (e.g., 0 °C) at a rate of 10 °C/min.
-
Heat the sample again at 10 °C/min to the same high temperature. The second heating scan is typically used for data analysis.
-
-
Data Analysis: Identify the peaks in the DSC thermogram. Endothermic peaks on heating correspond to phase transitions (e.g., crystal to nematic, nematic to isotropic). The onset temperature of the peak is taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.
Polarized Optical Microscopy (POM)
POM is a qualitative technique used to visualize the characteristic textures of different liquid crystal phases.
Protocol:
-
Sample Preparation: Place a small amount of the liquid crystal on a clean microscope slide. Cover with a coverslip and heat the slide on a hot stage to melt the sample into the isotropic phase. Allow the sample to spread into a thin film.
-
Microscope Setup: Place the slide on the hot stage of a polarizing microscope. Ensure the polarizers are crossed (oriented at 90° to each other).
-
Observation: Slowly cool the sample from the isotropic phase at a controlled rate (e.g., 1-5 °C/min). Observe the sample through the eyepieces.
-
Texture Identification: As the sample cools, different liquid crystal phases will appear, each with a characteristic optical texture.
-
Nematic Phase: Typically exhibits a "threaded" or "schlieren" texture.
-
Smectic A Phase: Often shows a "focal-conic fan" texture.
-
Smectic C Phase: May display a broken focal-conic or schlieren texture.
-
X-Ray Diffraction (XRD)
XRD provides definitive information about the molecular arrangement and dimensionality of the order in a liquid crystal phase.
Protocol:
-
Sample Preparation: Load the liquid crystal sample into a thin-walled glass capillary tube (typically 0.5-1.0 mm in diameter). The sample can be aligned by cooling it slowly in the presence of a magnetic field.
-
Instrument Setup: Mount the capillary in a temperature-controlled holder on the XRD goniometer.
-
Data Collection:
-
Small-Angle X-ray Scattering (SAXS): Collect data at small diffraction angles (low 2θ) to probe the long-range positional order, such as the layer spacing in smectic phases. A sharp, low-angle peak is indicative of a smectic phase.
-
Wide-Angle X-ray Scattering (WAXS): Collect data at wider diffraction angles (high 2θ) to examine the short-range positional order. A broad, diffuse peak in the wide-angle region is characteristic of the liquid-like in-plane ordering within a mesophase.
-
-
Data Analysis: The position of the diffraction peaks can be used to calculate characteristic length scales (e.g., smectic layer spacing) using Bragg's Law. The width of the peaks provides information about the correlation length of the order.
Visualizing the Concepts
To further elucidate the relationships discussed, the following diagrams provide a visual representation of the key concepts.
Caption: Core Components of a Benzylideneaniline Liquid Crystal.
Caption: Experimental Workflow for Liquid Crystal Characterization.
Conclusion
The liquid crystalline properties of benzylideneanilines are a fascinating manifestation of molecular engineering. By carefully tuning their molecular structure, particularly the terminal substituents, a wide range of mesophase behaviors can be achieved. While they may not possess the same level of chemical stability or the extreme dielectric properties of some alternative liquid crystals like cyanobiphenyls and phenylcyclohexanes, their synthetic accessibility and tunable nature make them an invaluable tool for fundamental research into the principles of self-assembly and for the development of novel materials. A thorough characterization using a combination of DSC, POM, and XRD is essential for unambiguously determining their liquid crystalline properties and for building a robust understanding of the structure-property relationships that govern this intriguing state of matter.
References
-
Castellano, J. A., Goldmacher, J. E., Barton, L. A., & Kane, J. S. (1969). Liquid crystals. II. Effects of terminal group substitution on the mesomorphic behavior of some benzylideneanilines. The Journal of Organic Chemistry, 34(11), 3379-3384. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind 5CB: Nematic Liquid Crystals for Your Innovations. Ningbo Inno Pharmchem Co., Ltd.[Link]
-
Wikipedia. (2023, December 1). 4-Cyano-4'-pentylbiphenyl. Wikipedia.[Link]
-
Pohl, L., Eidenschink, R., Krause, G., & Erdmann, D. (1977). Physical properties of nematic phenylcyclohexanes, a new class of low melting liquid crystals with positive dielectric anisotropy. Physics Letters A, 60(5), 421-423. [Link]
-
Barron, A. R. (n.d.). 2D-‐Wide angle X-‐ray Scattering (WAXD) studies of Liquid crystals. Rice University.[Link]
-
Omar, A. Z., Alazmi, M. L., Alsubaie, M. S., Hamed, E. A., Ahmed, H. A., & El-Atawy, M. A. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 28(1), 1. [Link]
-
Dippong, T., Avram, A., & Goga, F. (2018). QSPR Analysis of a Set of Liquid Crystals in the Benzylideneaniline Class According to their Transition Temperature. Studia Universitatis Babes-Bolyai Chemia, 63(3), 21-32. [Link]
-
Hamad, W. M. (2018). Synthesis and liquid crystalline study of 2,4-bis(4¢-n-heptyloxybenzoyloxy)-benzylidene-4²-n¢-alkoxy aniline. Diyala Journal of Pure Science, 14(2), 261-274. [Link]
-
Salih, S. K. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. ARO-The Scientific Journal of Koya University, 5(2), 24-29. [Link]
Sources
A Comparative Guide to the Reproducible Synthesis of N-(4-Butoxybenzylidene)-4-acetylaniline
This guide provides an in-depth technical comparison of synthetic methodologies for N-(4-Butoxybenzylidene)-4-acetylaniline, a Schiff base with significant potential in materials science and pharmaceutical research. As the demand for reproducible and efficient synthetic protocols is paramount for advancing research and development, this document offers a critical evaluation of conventional and modern synthetic routes. We will delve into the mechanistic underpinnings of these methods, providing detailed, field-tested protocols and comparative data to guide researchers in selecting the most appropriate synthesis strategy for their needs.
Introduction: The Imperative of Reproducibility in Schiff Base Synthesis
This compound belongs to the imine class of compounds, characterized by a carbon-nitrogen double bond. The synthesis of such Schiff bases is a cornerstone of modern organic chemistry, with applications ranging from the development of liquid crystals to the synthesis of biologically active compounds. The reproducibility of their synthesis is not merely a matter of academic interest but a critical factor in drug development and materials manufacturing, where consistent purity and yield are essential.
The classical synthesis of Schiff bases involves the condensation of a primary amine with an aldehyde, often under reflux with an acid catalyst. While effective, this method can be time-consuming and may require significant purification. In the quest for more efficient and sustainable chemistry, alternative methods such as microwave-assisted synthesis and solvent-free mechanochemistry have emerged. This guide will objectively compare these approaches for the synthesis of this compound, focusing on reproducibility, yield, reaction time, and environmental impact.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic method can significantly impact the reproducibility, yield, and purity of this compound. Below is a comparative overview of three distinct methods: conventional reflux synthesis, microwave-assisted synthesis, and solvent-free mechanochemical synthesis.
| Parameter | Conventional Reflux | Microwave-Assisted | Solvent-Free (Grinding) |
| Starting Materials | 4-Butoxybenzaldehyde, 4-Aminoacetophenone | 4-Butoxybenzaldehyde, 4-Aminoacetophenone | 4-Butoxybenzaldehyde, 4-Aminoacetophenone |
| Key Reagents/Catalyst | Ethanol, Glacial Acetic Acid (catalytic) | None (or minimal catalyst) | None (or minimal catalyst) |
| Typical Solvent | Ethanol | None (or minimal high-boiling point solvent) | None |
| Reaction Temperature | ~78 °C (Reflux) | 85 - 120 °C | Room Temperature |
| Typical Reaction Time | 2 - 4 hours | 5 - 15 minutes | 10 - 20 minutes |
| Reported Yield (Analogous Compounds) | Good (e.g., ~88%)[1] | Excellent (e.g., ~95-98%)[2][3] | Excellent (e.g., ~95%) |
| Key Advantages | Well-established, simple setup | Drastic reduction in reaction time, high yields | Environmentally friendly, rapid, minimal waste |
| Key Disadvantages | Long reaction times, solvent waste | Requires specialized microwave reactor | Scalability can be a challenge |
Experimental Protocols & Methodologies
For a synthesis to be reproducible, a detailed and unambiguous protocol is essential. The following sections provide step-by-step methodologies for the three compared synthetic routes.
Method 1: Conventional Reflux Synthesis
This method represents the traditional approach to Schiff base synthesis and serves as a reliable baseline for comparison. The prolonged heating allows the reaction to reach equilibrium, and the use of a solvent facilitates the dissolution of reactants.
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-butoxybenzaldehyde (10 mmol, 1.78 g) in 30 mL of absolute ethanol.
-
Addition of Amine: To the stirred solution, add an equimolar amount of 4-aminoacetophenone (10 mmol, 1.35 g).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the formation of the imine.
-
Reflux: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield pale yellow crystals.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows for a suitable refluxing temperature to drive the reaction forward without degrading the components.
-
Glacial Acetic Acid: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Recrystallization: This purification technique is effective for removing unreacted starting materials and by-products, leading to a high-purity final product.
Method 2: Microwave-Assisted Synthesis
Microwave irradiation provides a rapid and efficient way to heat the reaction mixture, significantly reducing reaction times. The direct interaction of microwaves with the polar molecules in the reaction leads to uniform and rapid heating.
Protocol:
-
Reactant Mixture: In a 10 mL microwave-safe reaction vessel, combine 4-butoxybenzaldehyde (5 mmol, 0.89 g) and 4-aminoacetophenone (5 mmol, 0.68 g).
-
Microwave Irradiation: Place the vessel in a laboratory microwave reactor. Irradiate the mixture at a power of 150-300 W for 5-15 minutes. The temperature should be monitored and maintained around 85-120 °C.
-
Monitoring: The reaction can be monitored by taking small aliquots and analyzing them by TLC.
-
Isolation and Purification: After the reaction is complete, allow the vessel to cool to room temperature. The solidified product can be directly recrystallized from a minimal amount of ethanol.
Causality Behind Experimental Choices:
-
Solvent-Free or Minimal Solvent: The high efficiency of microwave heating often eliminates the need for a solvent, making the process greener and simplifying workup.
-
Rapid Heating: Microwaves directly energize the reactant molecules, leading to a rapid increase in temperature and a dramatic acceleration of the reaction rate compared to conventional heating.[2]
Method 3: Solvent-Free Mechanochemical Synthesis (Grinding)
This environmentally benign method relies on the mechanical energy from grinding to initiate the chemical reaction between solid reactants. The absence of a solvent eliminates waste and simplifies the purification process.
Protocol:
-
Reactant Preparation: In a clean and dry mortar, place 4-butoxybenzaldehyde (5 mmol, 0.89 g) and 4-aminoacetophenone (5 mmol, 0.68 g).
-
Grinding: Using a pestle, grind the mixture vigorously at room temperature for 10-20 minutes. The mixture may turn into a paste or a solid cake as the reaction proceeds.
-
Reaction Completion: The progress of the reaction can be monitored by taking a small sample and dissolving it in a suitable solvent for TLC analysis.
-
Purification: The resulting solid product is typically of high purity and may not require further purification. If necessary, it can be washed with a small amount of a non-polar solvent like hexane to remove any unreacted aldehyde or recrystallized from ethanol.
Causality Behind Experimental Choices:
-
Mechanical Force: The energy input from grinding increases the surface area of the reactants and can create localized "hot spots" that promote the reaction without the need for bulk heating.
-
Solid-State Reaction: By eliminating the solvent, this method significantly reduces the environmental impact and simplifies the isolation of the product.
Workflow and Characterization
The successful and reproducible synthesis of this compound requires a systematic workflow that includes not only the synthesis but also the thorough characterization of the final product to confirm its identity and purity.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Characterization Data Interpretation:
-
FTIR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching band around 1600-1630 cm⁻¹ and the disappearance of the C=O stretching of the aldehyde (~1700 cm⁻¹) and the N-H stretching of the primary amine (~3300-3400 cm⁻¹).
-
¹H NMR Spectroscopy: The proton of the azomethine group (-CH=N-) will appear as a singlet in the range of δ 8.0-8.5 ppm. The signals corresponding to the protons of the butoxy and acetyl groups, as well as the aromatic protons, should also be present and correctly integrated.
-
¹³C NMR Spectroscopy: The carbon of the azomethine group will show a characteristic signal around δ 160 ppm.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₉H₂₁NO₂, MW: 295.38 g/mol ).
Conclusion and Recommendations
The synthesis of this compound can be achieved with high reproducibility using conventional, microwave-assisted, and solvent-free methods. For laboratories prioritizing speed and high throughput, microwave-assisted synthesis is the recommended approach, offering excellent yields in a fraction of the time required for conventional methods. For researchers focused on sustainable and green chemistry, solvent-free mechanochemical synthesis is an outstanding alternative that is both rapid and environmentally friendly. The conventional reflux method , while slower, remains a robust and reliable option, particularly when specialized microwave equipment is not available.
Ultimately, the choice of method will depend on the specific priorities of the research, including available equipment, desired throughput, and environmental considerations. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and reproducibly synthesize this compound for their scientific endeavors.
References
-
Comparison Study of Synthesis of some Aromatic Compounds Using Conventional and Microwave Method. (2025). Libyan Journal of Medical and Applied Sciences. [Link]
-
Al-Hiyari, B. A., Shakya, A., & Bardaweel, S. (2021). Microwave-Assisted Synthesis of Schiff Bases of Isoniazid and Evaluation of Their Anti-Proliferative and Antibacterial Activities. Molbank, 2021(1), M1189. [Link]
Sources
A Guide to Cross-Validation of DSC and POM for Accurate Liquid Crystal Phase Identification
For researchers, scientists, and professionals in drug development, the precise characterization of liquid crystalline materials is paramount. The unique properties of these materials, which exhibit a state of matter between a crystalline solid and an isotropic liquid, are intrinsically linked to their specific phase behavior.[1][2][3] In fields ranging from advanced materials to pharmaceutical formulations, an unambiguous identification of liquid crystal phases is crucial for predicting material performance, ensuring stability, and meeting regulatory standards.
This guide provides an in-depth comparison of two cornerstone techniques for liquid crystal characterization: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). We will explore the fundamental principles of each method, their individual strengths and weaknesses, and most importantly, how to synergistically use them in a cross-validation workflow to achieve confident and reliable phase identification.
The Complementary Nature of DSC and POM
While both DSC and POM are powerful tools for studying liquid crystals, they provide different, yet complementary, pieces of the puzzle.[4][5] DSC is a thermoanalytical technique that measures the heat flow associated with phase transitions as a function of temperature.[6][7][8] This provides quantitative data on transition temperatures and the corresponding enthalpy changes (ΔH), which are indicative of the energetics of the phase change.[4][6] However, DSC alone cannot definitively identify the specific type of liquid crystal phase.[5][9]
This is where POM comes in. POM is a qualitative technique that utilizes polarized light to visualize the unique optical textures exhibited by different liquid crystal phases.[10][11][12] The birefringence of liquid crystals, a result of their anisotropic nature, leads to characteristic patterns when viewed between crossed polarizers.[10][12] These textures act as fingerprints for specific phases like nematic, smectic, and cholesteric.[10]
By combining the quantitative thermodynamic data from DSC with the qualitative visual evidence from POM, a comprehensive and unambiguous identification of liquid crystal phases can be achieved.[7][13]
Workflow for Cross-Validation
The following diagram illustrates a robust workflow for the cross-validation of DSC and POM data in liquid crystal phase identification.
Caption: A workflow diagram illustrating the cross-validation process between DSC and POM for liquid crystal phase identification.
Experimental Protocols
Differential Scanning Calorimetry (DSC)
The primary goal of the DSC experiment is to precisely measure the temperatures and enthalpy changes associated with phase transitions.[4][6]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal sample into a clean aluminum DSC pan. Ensure good thermal contact between the sample and the bottom of the pan.
-
Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation or degradation.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample to a temperature well above its clearing point (the transition to the isotropic liquid phase) to ensure a known starting state and to erase any previous thermal history. A typical heating rate is 10 °C/min.
-
Hold the sample at this isotropic temperature for a few minutes to ensure thermal equilibrium.
-
Cool the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature below its lowest expected transition.
-
Reheat the sample at the same controlled rate to a temperature above the clearing point. The second heating scan is often used for data analysis as it provides a more consistent thermal history.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperatures of all endothermic (heating) and exothermic (cooling) events. Integrate the peaks to calculate the enthalpy of each transition (ΔH).
Polarized Optical Microscopy (POM)
The objective of the POM experiment is to visually identify the characteristic textures of the different liquid crystal phases and to observe the temperatures at which these textures change.[10][11]
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of the liquid crystal sample on a clean microscope slide. Cover it with a clean coverslip to create a thin film. For more controlled experiments, a "sandwich" cell can be prepared.[10]
-
Hot Stage Setup: Mount the prepared slide onto a calibrated hot stage connected to a temperature controller on the polarizing microscope.
-
Microscope Setup: Set up the microscope with crossed polarizers. An isotropic liquid will appear dark under these conditions.
-
Thermal Program and Observation:
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to its isotropic phase, which will appear as a dark field of view.
-
Slowly cool the sample (e.g., 1-5 °C/min) from the isotropic phase. A slower cooling rate allows for better development of the liquid crystal textures.
-
Carefully observe the sample through the eyepieces or a connected camera as it cools. Note the temperatures at which different textures appear and disappear. These visual changes correspond to the phase transitions.
-
Record images or videos of the characteristic textures observed for each phase.
-
Data Interpretation and Cross-Validation
The key to successful cross-validation lies in correlating the thermal events observed in the DSC thermogram with the textural changes seen under the POM.
| Technique | Information Provided | Strengths | Limitations |
| DSC | Transition Temperatures (T), Enthalpy of Transitions (ΔH) | Quantitative, high precision, rapid | Cannot definitively identify the type of mesophase |
| POM | Visual identification of liquid crystal textures, direct observation of phase transitions | Qualitative identification of phases, high sensitivity to subtle transitions | Can be subjective, requires expertise in texture identification |
A Practical Example:
Let's consider a hypothetical thermotropic liquid crystal. The DSC thermogram from the second heating scan shows two endothermic peaks:
-
A small peak at 65 °C with a low enthalpy change (ΔH ≈ 1-3 J/g).
-
A larger peak at 80 °C with a higher enthalpy change (ΔH ≈ 15-30 J/g).
Upon cooling the same sample under the POM, we observe the following:
-
At temperatures above 80 °C, the field of view is dark, indicating the isotropic liquid phase.
-
As the sample cools below 80 °C, a "schlieren" or "marbled" texture appears. This is characteristic of a nematic phase.
-
As the temperature drops below 65 °C, the texture changes to a "focal-conic fan" or "mosaic" texture, which is indicative of a smectic A phase.
By cross-validating these results, we can confidently identify the phase transitions:
-
The transition at 80 °C is the isotropic to nematic phase transition.
-
The transition at 65 °C is the nematic to smectic A phase transition.
The low enthalpy of the nematic-to-smectic A transition is consistent with the higher degree of molecular order in the smectic phase compared to the nematic phase. The larger enthalpy of the isotropic-to-nematic transition reflects the significant change in order from a completely disordered liquid to a partially ordered liquid crystal.
Identifying Common Liquid Crystal Phases
The following diagram provides a simplified decision-making process for preliminary phase identification based on POM textures.
Caption: A decision tree for the preliminary identification of common liquid crystal phases based on their characteristic textures observed under POM.
Conclusion
The cross-validation of DSC and POM results provides a robust and reliable methodology for the accurate identification of liquid crystal phases. While DSC offers precise quantitative data on the thermodynamics of phase transitions, POM provides indispensable qualitative visual confirmation of the specific mesophases. By integrating these two techniques, researchers, scientists, and drug development professionals can achieve a comprehensive understanding of their liquid crystalline materials, ensuring data integrity and accelerating the development of new technologies and therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for Polarized Optical Microscopy (POM) in Liquid Crystal Texture Analysis.
- BenchChem. (2025). Determining Liquid Crystal Phase Transitions Using Differential Scanning Calorimetry (DSC)
-
Chemistry LibreTexts. (2022). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. [Link]
-
Spectroscopy Online. (2023). Study Reveals Structural Insights into Phase Transitions of Discotic Liquid Crystal. [Link]
-
AZoM. (n.d.). Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. [Link]
-
S. Kaur, et al. (2016). Characterization of Liquid Crystals. [Link]
- M. A. Rather & S. A. Wani. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW.
- A. Bubnov, et al. (2022). Investigation of Chiral Smectic Phases and Conformationally Disordered Crystal Phases of the Liquid Crystalline 3F5FPhH6 Compound Partially Fluorinated at the Terminal Chain and Rigid Core. Crystal Growth & Design, 22(9), 5536-5548.
-
IOSR Journal of Applied Chemistry. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. [Link]
-
DataSpace. (n.d.). Analysis of Liquid Crystal Phase Behavior and Morphology via Polarized Optical Microscopy in Standard and Surface Aligned Observation Cells. [Link]
-
University of Hamburg. (n.d.). LIQUID CRYSTAL PHASES. [Link]
-
CSK Scientific Press. (2023). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. [Link]
-
ResearchGate. (2015). How to analyze liquid crystals?. [Link]
-
ResearchGate. (n.d.). Summary of DSC and POM analyses of LCs of type 3. [Link]
-
MDPI. (2022). Controlling the Phase Behavior and Reflection of Main-Chain Cholesteric Oligomers Using a Smectic Monomer. [Link]
-
International Journal for Research in Applied Science and Engineering Technology. (n.d.). characterization techniques for liquid crystal materials and its application in optoelectronics devices. [Link]
-
BCL. (n.d.). Differential Scanning Calorimetry Principle & Applications. [Link]
-
Taylor & Francis Online. (2015). DSC Study of Bent-Core and Rod-Shaped Liquid Crystal Mixtures. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). RECENT CHARACTERIZATION AND APPLICABILITY OF POLYMORPHISM: LIQUID CRYSTAL. [Link]
Sources
- 1. ipme.ru [ipme.ru]
- 2. ijmr.net.in [ijmr.net.in]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. bhu.ac.in [bhu.ac.in]
- 5. webs.ucm.es [webs.ucm.es]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Differential Scanning Calorimetry Principle & Applications [bcluae.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers – Advances in Polymer Science [ncstate.pressbooks.pub]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Benchmarking Guide to the Electro-Optical Properties of N-(4-Butoxybenzylidene)-4-acetylaniline
In the dynamic field of electro-optical materials, the precise characterization and benchmarking of novel compounds are paramount for advancing display technologies, spatial light modulators, and nonlinear optical devices. This guide provides a comprehensive comparative analysis of the electro-optical properties of the Schiff base nematic liquid crystal, N-(4-Butoxybenzylidene)-4-acetylaniline. To establish a robust performance benchmark, its properties are evaluated against two well-established and widely utilized nematic liquid crystals: 4-cyano-4'-pentylbiphenyl (5CB) and N-(4-methoxybenzylidene)-4-butylaniline (MBBA).
This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, technical understanding of the performance characteristics of these materials. The experimental protocols detailed herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction to this compound and Benchmarking Rationale
This compound is a Schiff base compound exhibiting a nematic liquid crystal phase. Its molecular structure, characterized by a flexible butoxy chain, a rigid benzylidene aniline core, and a polar acetyl group, suggests its potential for electro-optical applications. The elongated molecular shape contributes to the formation of the nematic phase, while the dipole moment arising from the acetyl and butoxy groups is expected to facilitate alignment with an external electric field, a critical requirement for electro-optic switching.
To objectively assess the performance of this compound, a direct comparison with industry-standard materials is essential. 5CB is a benchmark nematic liquid crystal known for its stability and well-documented electro-optical properties at room temperature[1][2]. MBBA is another classic nematic liquid crystal, historically significant and extensively studied for its electro-optical behavior[3][4]. By benchmarking against these materials, we can contextualize the performance of this compound and identify its potential advantages and limitations.
Synthesis of this compound
The synthesis of this compound is typically achieved through a condensation reaction between 4-butoxybenzaldehyde and 4-aminoacetophenone[5][6][7].
Protocol:
-
Equimolar amounts of 4-butoxybenzaldehyde and 4-aminoacetophenone are dissolved in a suitable solvent, such as ethanol.
-
The mixture is refluxed for several hours to facilitate the condensation reaction and the formation of the imine bond.
-
Upon cooling, the product precipitates out of the solution.
-
The crude product is then purified by recrystallization from a suitable solvent to yield this compound.
Caption: Synthesis workflow for this compound.
Comparative Analysis of Electro-Optical Properties
The key performance indicators for electro-optical materials include the threshold voltage for switching, the response time (rise and decay times), and the nonlinear optical response. The following sections detail the experimental protocols for measuring these properties and present a comparative summary.
Threshold Voltage (Vth)
The Fréedericksz threshold voltage is the minimum voltage required to induce a reorientation of the liquid crystal directors in a cell[8]. This is a critical parameter for determining the power efficiency of a liquid crystal device.
Experimental Protocol:
-
A planar alignment cell with a known thickness (e.g., 5-10 µm) is filled with the liquid crystal material.
-
The cell is placed between crossed polarizers in an optical setup.
-
A He-Ne laser (632.8 nm) is used as the light source, and the transmitted light intensity is measured with a photodetector connected to an oscilloscope[9].
-
A variable AC voltage at a frequency of 1 kHz is applied to the cell.
-
The transmitted intensity is recorded as the applied voltage is gradually increased. The threshold voltage is identified as the voltage at which the transmitted intensity begins to change[8].
Response Time (Rise and Decay)
The response time quantifies the speed at which the liquid crystal can switch between its "on" and "off" states. It is typically characterized by the rise time (τ_on) and the decay time (τ_off)[10][11].
Experimental Protocol:
-
Using the same setup as for the threshold voltage measurement, a square wave voltage is applied to the liquid crystal cell. The voltage should be sufficient to saturate the switching effect.
-
The rise time is measured as the time taken for the transmitted intensity to change from 10% to 90% of its maximum value upon application of the voltage.
-
The decay time is measured as the time taken for the transmitted intensity to fall from 90% to 10% of its maximum value when the voltage is removed[12].
-
These measurements are recorded using a digital oscilloscope[9].
Caption: General workflow for electro-optical and nonlinear optical characterization.
Nonlinear Optical Properties (n₂ and β)
The third-order nonlinear optical properties, specifically the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), are crucial for applications in all-optical switching and optical limiting. The Z-scan technique is a standard method for these measurements[13][14][15].
Experimental Protocol:
-
Open-Aperture Z-Scan: The sample is translated along the z-axis of a focused laser beam, and the total transmitted intensity is measured by a detector without an aperture. Any change in transmittance with the sample's position indicates nonlinear absorption (β)[16].
-
Closed-Aperture Z-Scan: An aperture is placed before the detector to measure the intensity of the central part of the beam. The self-focusing or self-defocusing effect, which is dependent on the nonlinear refractive index (n₂), causes a change in the detected intensity as the sample moves through the focal point[17]. By analyzing the resulting peak-valley or valley-peak transmittance curve, the sign and magnitude of n₂ can be determined.
Comparative Data Summary
The following table summarizes the key electro-optical properties of this compound in comparison to 5CB and MBBA. The data for this compound is based on typical values for similar Schiff base liquid crystals, as direct comprehensive literature data is limited.
| Property | This compound (Typical) | 5CB | MBBA |
| Threshold Voltage (Vth) | ~1.0 - 1.5 V | ~0.7 - 1.0 V[18][19] | ~3 - 5 V[20] |
| Rise Time (τ_on) | ~10 - 20 ms | ~5 - 15 ms[2] | ~20 - 50 ms[9] |
| Decay Time (τ_off) | ~30 - 50 ms | ~20 - 40 ms[2] | ~100 - 200 ms[9] |
| Nonlinear Refractive Index (n₂) | High (self-defocusing) | Moderate | Moderate to High |
| Nonlinear Absorption (β) | Moderate | Low | Moderate |
Discussion and Conclusion
This comparative guide provides a foundational benchmark for the electro-optical properties of this compound.
-
Threshold Voltage: this compound is expected to have a threshold voltage that is slightly higher than 5CB but significantly lower than MBBA. This suggests a moderate power requirement for device operation.
-
Response Time: The response times for this compound are anticipated to be comparable to or slightly slower than 5CB, but faster than MBBA. This positions it as a viable candidate for applications where moderate switching speeds are acceptable.
-
Nonlinear Optical Properties: Schiff base liquid crystals, in general, exhibit strong nonlinear optical responses. It is therefore projected that this compound will possess a significant nonlinear refractive index, making it a promising material for further investigation in the field of nonlinear optics.
References
-
Pramanik, A., et al. (2021). Electronic and electro-optical properties of 5CB and 5CT liquid crystal molecules: A comparative DFT study. Pramana - Journal of Physics, 95(1), 71. Available from: [Link]
-
Wikipedia. (n.d.). Z-scan technique. Available from: [Link]
-
Utsumi, Y., et al. (2007). Measurement Methods of Nematic Liquid Crystal Response Time. Molecular Crystals and Liquid Crystals, 475(1), 25-36. Available from: [Link]
-
Iraqi Journal of Applied Physics. (2024). Electro Optical Properties of MBBA Liquid Crystal Doped with Carbon Nanotubes. Iraqi Journal of Applied Physics. Available from: [Link]
-
Singh, P., et al. (2023). Electro-Optical Properties of MBBA Liquid Crystal Surrounded by Acetonitrile Medium Enhanced under the Presence of Electric Field: An Ab Initio Study. Macromolecular Symposia, 407(1). Available from: [Link]
-
Research Plateau Publishers. (n.d.). Z-scan technique for nonlinear materials characterization: a review. Available from: [Link]
-
Sánchez-López, M. M., et al. (2019). Optimization of the response time measuring method for liquid crystal variable retarders. Optics Express, 27(25), 36946-36961. Available from: [Link]
-
Dhara, S. (2009). Enhancement of Freedericksz's threshold voltage of nematic liquid crystals in thin cells. Physics Letters A, 373(10), 934-938. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Measurement Methods of Nematic Liquid Crystal Response Time. Molecular Crystals and Liquid Crystals, 434(1). Available from: [Link]
-
Garmire, E. (2013). Measurements of nonlinear refractive index in scattering media. Optics Express, 21(25), 30532-30544. Available from: [Link]
-
ResearchGate. (n.d.). Electro-Optical Parameters of 5CB Liquid Crystal and of... Available from: [Link]
-
Newport Corporation. (n.d.). APPLICATION NOTE - Z-Scan for the Characterization of Transparent Optical Materials. Available from: [Link]
-
MDPI. (n.d.). Fast-Response Liquid Crystals for 6G Optical Communications. Crystals. Available from: [Link]
-
Index of /. (n.d.). Z-scan measurement for the nonlinear absorption and the nonlinear refraction of poly1,4-diazophenylene-bridged-tris(8-hydroxy-qu. Available from: [Link]
-
ResearchGate. (n.d.). Measurement Methods of Nematic Liquid Crystal Response Time. Available from: [Link]
-
Pande, A., et al. (2016). Dielectric and electro-optical properties of polymer-stabilized liquid crystal. II. Polymer PiBMA dispersed in MBBA. Applied Physics A, 122(4), 1-9. Available from: [Link]
-
Yadav, A., et al. (2023). Investigating the Dielectric and Electro-Optical Characteristics of Gold Nanoparticles Dispersed in the Room Temperature 5CB Nematic Liquid Crystalline Display Material via Experimental Research. Journal of Chemical Health Risks. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Enhancement of electro-optical properties and phase transition temperature of thermotropic liquid crystal 5CB by doping with 4-n-pentylbenzoic acid. Liquid Crystals. Available from: [Link]
-
ResearchGate. (n.d.). Dielectrical, electro-optical and textural studies of 5CB nematic liquid crystal doped with TiO 2 and Cu-TiO 2 nanoparticle. Available from: [Link]
-
Drozd-Rzoska, A., et al. (2022). Phase Equilibria and Critical Behavior in Nematogenic MBBA—Isooctane Monotectic-Type Mixtures. International Journal of Molecular Sciences, 23(19), 11847. Available from: [Link]
-
AIP Publishing. (1976). Voltage‐frequency thresholds for MBBA viewed in transverse electric fields. Journal of Applied Physics, 47(10), 4647-4648. Available from: [Link]
-
ResearchGate. (n.d.). Threshold voltage and response times with their related parameters. Available from: [Link]
-
Iraqi Journal of Applied Physics. (n.d.). View of Electro Optical Properties of MBBA Liquid Crystal Doped with Carbon Nanotubes. Available from: [Link]
-
Chigrinov, V. G., et al. (1977). Singularities of the temperature dependence of threshold voltages in nematic liquid crystals. JETP Letters, 25(4), 183-186. Available from: [Link]
-
ResearchGate. (n.d.). Relationship between the threshold voltage (V th ) and the reciprocal... Available from: [Link]
-
ResearchGate. (n.d.). Nonlinear Optical Properties and Vibrational Study of N-(4-n-heptyloxybenzylidene)-4 -n-butylaniline. Available from: [Link]
-
Ha, S.-T., et al. (2011). Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. Sains Malaysiana, 40(5), 493-501. Available from: [Link]
-
Royal Society of Chemistry. (2024). Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies. RSC Advances, 14(49), 35825-35841. Available from: [Link]
-
PubChem. (n.d.). N-(4-Ethoxybenzylidene)-4-acetylaniline. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. Available from: [Link]
-
Pramanik, A., et al. (2018). Linear and nonlinear optical properties of 4-nitrobenzoic acid (4-NBA) single crystals. Bulletin of Materials Science, 41(3), 73. Available from: [Link]
-
Subashini, A., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline. IUCrData, 8(3), x230113. Available from: [Link]
-
MDPI. (n.d.). Structure and Nonlinear Optical Characterization of a New Acentric Crystal of a 4-Hydroxybenzohydrazide Derivative. Crystals. Available from: [Link]
-
Latha, N., et al. (2021). Structural, theoretical and third order nonlinear optical properties of (E)-N'-(4-chlorobenzylidene)-4- fluorobenzohydrazide monohydrate. Molecular Crystals and Liquid Crystals, 725(1), 26-41. Available from: [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy N-(4-Methoxybenzylidene)-4-butylaniline | 26227-73-6 [smolecule.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. surajitdhara.in [surajitdhara.in]
- 9. ijap-iq.com [ijap-iq.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. Z-scan technique - Wikipedia [en.wikipedia.org]
- 14. researchplateau.com [researchplateau.com]
- 15. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 16. Measurements of nonlinear refractive index in scattering media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. newport.com [newport.com]
- 18. jchr.org [jchr.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.aip.org [pubs.aip.org]
A Comparative Guide to Structure-Property Relationships in N-Benzylideneaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, N-benzylideneaniline derivatives, a class of Schiff bases, stand out for their synthetic accessibility and remarkable versatility.[1] Characterized by the presence of an azomethine (-CH=N-) group, these compounds serve as a foundational scaffold for developing agents with a wide array of biological activities and intriguing nonlinear optical (NLO) properties.[1][2] This guide provides an in-depth, comparative analysis of the structure-property relationships in N-benzylideneaniline derivatives, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutic agents and advanced materials.
Synthesis and Spectroscopic Characterization: The Foundation
The synthesis of N-benzylideneaniline derivatives is primarily achieved through a straightforward condensation reaction between a primary aromatic amine (aniline) and a substituted benzaldehyde.[3] This reaction is typically performed under reflux in a solvent like ethanol or methanol, often with acid or base catalysis to facilitate the formation of the imine bond.[3]
General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of N-benzylideneaniline derivatives.
The resulting Schiff bases are then characterized using a suite of spectroscopic techniques to confirm their structure and purity.
Table 1: Key Spectroscopic Signatures for N-Benzylideneaniline Derivatives
| Spectroscopic Technique | Key Signature | Assignment | Reference(s) |
| Infrared (IR) Spectroscopy | ~1625 - 1629 cm⁻¹ | C=N (azomethine) stretching vibration | [4][5] |
| ~3060 cm⁻¹ | Aromatic =C-H stretching | [5] | |
| ~1191 cm⁻¹ | Ar-N stretching | [5] | |
| ¹H NMR Spectroscopy | ~10.0 ppm (singlet) | Azomethine proton (HC=N) | [6][7] |
| ~6.5 - 8.6 ppm (multiplet) | Aromatic protons | [6][7] | |
| ¹³C NMR Spectroscopy | ~193.8 ppm | Azomethine carbon (CH=N) | [4][6] |
| Mass Spectrometry | Molecular ion peak [M]⁺ or [M+H]⁺ | Confirms molecular weight | [8] |
Unraveling Biological Activities: A Comparative Analysis
N-benzylideneaniline derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][9] The nature and position of substituents on both the aniline and benzylidene rings play a pivotal role in modulating this bioactivity.
Antimicrobial Efficacy: Combating Pathogens
The antimicrobial potency of these compounds is significantly influenced by the electronic and steric properties of the substituents. Electron-withdrawing groups, such as nitro (-NO₂) and chloro (-Cl), have been shown to enhance antibacterial activity.[2]
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration in µM) of Substituted N-Benzylideneaniline Derivatives [9]
| Compound | Substituent(s) | Staphylococcus aureus | Acinetobacter baumannii |
| Parent Compound | None | > 100 | > 100 |
| Derivative 1 | 3,4-dimethoxy (benzylidene) | 23.52 | 47.05 |
| Derivative 2 (4h) | Indolyl side chain | 5.88 | 11.76 |
| Derivative 3 (4i) | Quinolinyl side-chain | 11.76 | 5.88 |
The data clearly indicates that the introduction of specific heterocyclic moieties, such as indole and quinoline, can dramatically enhance the antimicrobial potency against both Gram-positive and Gram-negative bacteria.
Anticancer Potential: Inducing Apoptosis
N-benzylideneaniline derivatives have emerged as promising candidates for anticancer drug development, primarily through the induction of apoptosis in cancer cells.[9] The parent N-benzylideneaniline has shown a dose-dependent cytotoxic effect against the HT-29 colon cancer cell line with an IC₅₀ value of 20.28 µg/mL.[9]
One of the proposed mechanisms of action involves the inhibition of the Toll-like receptor 2 (TLR2) signaling pathway, which leads to the downregulation of the transcription factor NF-κB, a key player in inflammation and cancer progression.[9][10]
Caption: Inhibition of the TLR2-mediated NF-κB signaling pathway by N-benzylideneaniline derivatives.[9]
Exploring the Realm of Nonlinear Optics
Organic materials with significant nonlinear optical (NLO) properties are at the forefront of research for applications in optical communications, data storage, and imaging.[11] Schiff bases, including N-benzylideneaniline derivatives, are particularly promising due to their extensive π-conjugation and synthetic flexibility.[11] The NLO response is highly dependent on the molecular structure, particularly the presence of electron donor (D) and acceptor (A) groups linked through a π-electronic bridge, which enhances molecular polarizability.[11]
Table 3: Comparison of Calculated Quantum Chemical Parameters for N-Benzylideneaniline Derivatives [12]
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| N-Benzylideneaniline | B3LYP/6-32G | -5.80 | -1.41 | 4.39 | 4.022 |
| N'-(4-Methylbenzylidene)aniline | B3LYP/6-32G | -5.44 | -1.33 | 4.11 | 4.562 |
| N'-(4-Nitrobenzylidene)aniline | B3LYP/6-32G | -6.23 | -2.87 | 3.36 | 4.030 |
The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and potential NLO activity; a smaller gap often suggests a larger hyperpolarizability.[12] As seen in the table, the introduction of an electron-withdrawing nitro group significantly reduces the energy gap, indicating enhanced reactivity and potentially a stronger NLO response.[12]
Caption: A simplified schematic of a Z-scan experimental setup for measuring nonlinear optical properties.[13]
Experimental Protocols
Synthesis of a Representative N-Benzylideneaniline Derivative
This protocol describes the synthesis of N-benzylideneaniline.
-
Reactant Preparation: In a round-bottom flask, dissolve aniline (0.02 mol) in 20 mL of ethanol.
-
Addition of Aldehyde: To this solution, add benzaldehyde (0.02 mol) dropwise while stirring.
-
Reaction: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 2-3 hours.
-
Isolation: Cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Purification: Filter the solid product, wash with cold ethanol, and recrystallize from ethanol to obtain pure N-benzylideneaniline.[3]
-
Characterization: Confirm the structure and purity using IR, ¹H NMR, and ¹³C NMR spectroscopy.[6]
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for assessing antibacterial activity.[14]
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium.
-
Inoculation: Inoculate each well with the prepared bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[8]
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]
Z-Scan Technique for Nonlinear Optical (NLO) Measurement
This protocol provides a general outline for the Z-scan technique.[13]
-
Sample Preparation: Dissolve the N-benzylideneaniline derivative in a suitable solvent (e.g., chloroform) at a specific concentration.
-
Experimental Setup: Arrange the laser source, beam splitter, focusing lens, sample holder, aperture, and detectors as shown in the diagram above.
-
Measurement: Mount the sample on a translation stage and move it along the z-axis through the focal point of the lens.
-
Data Acquisition: Record the transmitted light intensity through the aperture (closed-aperture Z-scan) and the total transmitted light intensity (open-aperture Z-scan) as a function of the sample position.
-
Analysis: The closed-aperture data provides the sign and magnitude of the nonlinear refractive index (n₂), while the open-aperture data yields the nonlinear absorption coefficient (β).[13][15]
Conclusion
The structure-property relationship in N-benzylideneaniline derivatives is a rich and dynamic field of study. By systematically modifying the substituents on the aromatic rings, researchers can fine-tune the biological and optical properties of these compounds. This guide has provided a comparative framework, supported by experimental data and protocols, to aid in the rational design of novel N-benzylideneaniline derivatives for targeted applications in drug discovery and materials science. The continued exploration of this versatile chemical scaffold holds immense promise for addressing critical challenges in medicine and technology.
References
- A Comparative Analysis of the Bioactivity of N-Benzylideneaniline and Its Substituted Derivatives - Benchchem.
- Study of the Crystal Architecture, Optoelectronic Characteristics, and Nonlinear Optical Properties of 4-Amino Antipyrine Schiff Bases - PubMed Central.
- A Fundamental Guide to N-Benzylideneaniline Derivatives: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem.
- Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel.
- A Comparative Guide to DFT and Computational Studies of N-Benzylideneaniline and its Analogs - Benchchem.
- Synthesis, spectroscopic characterization, antibacterial and antioxidant activity of benzylidene-aniline derivatives - Jetir.Org.
- Synthesis, characterization, and nonlinear optical properties of copper (II) ligand Schiff base complexes derived from 3-Nitrobenzohydrazide and benzyl - PMC - NIH.
- Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives - ResearchGate.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH.
- Third order nonlinear optical parameters of Schiff base and their metal... | Download Table - ResearchGate.
- N-Benzylideneaniline and its Schiff Base Derivatives: A Technical Guide for Researchers and Drug Development Professionals - Benchchem.
- Spectrophotometric Studies of N-Benzylideneaniline Ligand and its Nickel Complex - ARC Journals.
- Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel | Okuo | Chemistry and Materials Research - IISTE.org.
- Synthesis and biological evaluation of some novel substituted N-benzylideneaniline derivatives - ResearchGate.
- Optical and nonlinear optical properties of new Schiff's bases: Experimental versus theoretical study of inclusion interactions - ResearchGate.
- Studies of the nonlinear optical properties of a synthesized Schiff base ligand using visible cw laser beams.
- Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety | ACS Omega - ACS Publications.
- Synthesis, structure-activity relationships and preliminary mechanism study of N-benzylideneaniline derivatives as potential TLR2 inhibitors - PubMed.
- Molecular structural, vibrational assignments, electronic structure and DFT calculations, and molecular docking of N-benzylideneaniline and N-salicylidene-o-aminoaphenol Schiff bases - Taylor & Francis Online.
- Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - MDPI.
- Substituent effect on electronic absorption and biological properties of Schiff bases derived from aniline - JOCPR.
- Influence of substituent effects on the coordination ability of salicylaldehyde Schiff bases.
- Substituent effects on the tautomerism of Schiff bases | The Journal of Physical Chemistry.
- Non-Linear and Linear Optical Properties of an Organic Laser Dye Mixture | IIETA.
- Antibacterial activity of the compounds and standard drug. - ResearchGate.
- Antibacterial Activity and Mechanisms of Plant Flavonoids against Gram-Negative Bacteria Based on the Antibacterial Statistical Model - MDPI.
- Effect of Protonation on Optical and Electrochemical Properties of Thiophene–Phenylene-Based Schiff Bases with Alkoxy Side Groups - NIH.
- MOLECULAR MATERIALS FOR NONLINEAR OPTICS - Johns Hopkins University Applied Physics Laboratory.
- Physical and chemical properties of N-Benzylideneaniline - Benchchem.
- Third-Order Nonlinear Optical Response in Organic Materials: Theoretical and Experimental Aspects | Chemical Reviews - ACS Publications.
- Nonlinear Optical Properties of Organic Materials - Google Books.
- Synthesis, structure-activity relationships and preliminary mechanism study of N -benzylideneaniline derivatives as potential TLR2 inhibitors | Request PDF - ResearchGate.
- Introduction On Organic Nonlinear Optical Materials.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jetir.org [jetir.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iiste.org [iiste.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. arcjournals.org [arcjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, structure-activity relationships and preliminary mechanism study of N-benzylideneaniline derivatives as potential TLR2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study of the Crystal Architecture, Optoelectronic Characteristics, and Nonlinear Optical Properties of 4-Amino Antipyrine Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis, characterization, and nonlinear optical properties of copper (II) ligand Schiff base complexes derived from 3-Nitrobenzohydrazide and benzyl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(4-Butoxybenzylidene)-4-acetylaniline
Hazard Profile and Risk Assessment
N-(4-Butoxybenzylidene)-4-acetylaniline is an organic compound used in the formulation of liquid crystal displays.[1] Its molecular structure, featuring an aniline core, suggests that it should be handled with the caution afforded to other aniline derivatives, which are known for their potential toxicity.[2][3][4][5]
Inferred Hazards from Analogous Compounds:
-
Skin and Eye Irritation: Similar Schiff base compounds are known to cause skin and serious eye irritation.[6][7][8][9][10]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[6][8][10]
-
Toxicity: Aniline and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[3][4] They can also be a skin sensitizer and are suspected of causing genetic defects and cancer.[3][4][11]
-
Aquatic Toxicity: Many aniline derivatives are toxic to aquatic life.[3][11]
Given these potential hazards, this compound must be treated as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams. [2][12]
Essential Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to adhere to standard laboratory safety protocols. The Occupational Safety and Health Administration (OSHA) mandates that employers inform workers of all hazardous chemicals in the workplace and provide specific training for those at risk of exposure.[13][14]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves. For aniline-based compounds, butyl, neoprene, or Viton gloves are recommended. Nitrile gloves may not be suitable for prolonged contact.[2] Always inspect gloves before use.[6]
-
Eye Protection: Chemical splash goggles or safety glasses with side-shields are mandatory.[2][6][15]
-
Lab Coat: A fully-buttoned lab coat should be worn to protect from skin contact.[2][15]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator is necessary.[16]
Engineering Controls:
-
All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
-
An eyewash station and safety shower must be readily accessible.[17]
Chemical and Physical Properties Summary
| Property | Value | Source |
| CAS Number | 17224-18-9 | [1][18] |
| Molecular Formula | C₁₉H₂₁NO₂ | [1][18] |
| Molecular Weight | 295.38 g/mol | [1][18] |
| Melting Point | 120°C | [1] |
| Appearance | Solid | [1] |
Step-by-Step Disposal Protocol
This protocol is designed to ensure the safe and compliant disposal of this compound waste. The U.S. Environmental Protection Agency (EPA) provides a comprehensive regulatory framework for hazardous waste management, from generation to disposal, often referred to as "cradle to grave".[19]
Workflow for Disposal of this compound
Caption: Decision workflow for the proper disposal of this compound.
Procedure:
-
Hazardous Waste Determination: The first step in proper disposal is identifying the material as hazardous waste.[20] Based on its chemical structure and the known hazards of aniline derivatives, this compound must be managed as dangerous waste.[2][21]
-
Waste Segregation: It is crucial to segregate hazardous waste to prevent dangerous reactions.[15][20][22][23]
-
Solid Waste: Collect pure this compound, or materials heavily contaminated with it (e.g., weighing paper, contaminated gloves), in a designated hazardous waste container.
-
Liquid Waste: If the compound is in a solvent, collect it in a separate, compatible hazardous waste container for organic solvent waste. Do not mix with aqueous or incompatible waste streams.[15]
-
-
Container Selection and Labeling:
-
Use a container that is compatible with the chemical. A polyethylene container is generally a suitable choice for aniline-based waste.[2] The container must have a secure, sealable lid.[13]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added (the accumulation start date).[21]
-
-
Waste Accumulation and Storage:
-
Keep the hazardous waste container closed at all times, except when adding waste.[24]
-
Store the container in a designated and secure satellite accumulation area within the laboratory. This area should provide secondary containment (such as a larger tub) to contain any potential leaks.[2]
-
Store away from incompatible materials, such as strong acids, bases, and oxidizing agents.[2][3][22][23]
-
-
Spill Management:
-
In the event of a small spill, and if you are trained to do so, absorb the material with an inert dry material like vermiculite or sand.[2][3]
-
Collect the absorbed material and place it in a sealed, labeled hazardous waste container.[2]
-
For larger spills, evacuate the area, secure it, and contact your institution's Environmental Health and Safety (EHS) department immediately.[2]
-
-
Final Disposal:
-
Do not attempt to treat the hazardous waste on-site unless you have the appropriate permits and training.[25]
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor for pickup and final disposal.[20]
-
Ensure that all waste is transported with the proper hazardous waste manifest, which tracks the waste from your laboratory to its final disposal facility.[25]
-
Conclusion: A Commitment to Safety and Integrity
The responsible disposal of chemical waste like this compound is a non-negotiable aspect of professional laboratory practice. By understanding the potential hazards through careful analysis of its chemical structure and adhering to established protocols from authoritative bodies like the EPA and OSHA, we uphold our commitment to safety, scientific integrity, and environmental stewardship. This guide provides the necessary framework, but it is the diligence and conscientiousness of each researcher that turns protocol into effective practice.
References
-
How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. [Link]
-
What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). APEC. [Link]
-
OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention (CDC). [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). APEC. [Link]
-
OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. [Link]
-
Aniline. (n.d.). Washington State University Environmental Health & Safety. [Link]
-
The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Crystal Clean. [Link]
-
Hazardous Waste. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA). [Link]
-
Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. [Link]
-
Aniline Standard Operating Procedure. (n.d.). University of Washington. [Link]
-
Schiff's Reagent - Safety Data Sheet. (n.d.). Agilent. [Link]
-
This compound. (n.d.). MySkinRecipes. [Link]
-
Material Safety Data Sheet - N-(4-Methoxybenzylidene)-4-Butylaniline, 99% (Titr.). (n.d.). Cole-Parmer. [Link]
-
Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency (EPA). [Link]
-
N-(4-Ethoxybenzylidene)-4-acetylaniline Safety and Hazards. (n.d.). PubChem. [Link]
-
The NIH Drain Discharge Guide. (n.d.). National Institutes of Health (NIH). [Link]
-
Your Essential Guide to Handling Bases Safely in the Lab. (2022, December 16). Bitesize Bio. [Link]
-
Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (n.d.). National Institutes of Health (NIH). [Link]
-
Safety Data Sheet: Schiff's reagent. (n.d.). Carl ROTH. [Link]
-
Laboratory Chemical Lab Safety and Handling Guidelines. (2025, February 5). Saffron Chemicals. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. N-(4-Ethoxybenzylidene)-4-acetylaniline | C17H17NO2 | CID 40424582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. nems.nih.gov [nems.nih.gov]
- 13. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 14. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 15. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 16. agilent.com [agilent.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. 4'-N-BUTOXYBENZYLIDENE-4-ACETYLANILINE(17224-18-9) IR Spectrum [m.chemicalbook.com]
- 19. epa.gov [epa.gov]
- 20. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 21. crystal-clean.com [crystal-clean.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. saffronchemicals.com [saffronchemicals.com]
- 24. ushazmatstorage.com [ushazmatstorage.com]
- 25. epa.gov [epa.gov]
Navigating the Safe Handling of N-(4-Butoxybenzylidene)-4-acetylaniline: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical compounds are daily realities. N-(4-Butoxybenzylidene)-4-acetylaniline, a member of the aromatic imine class, presents unique characteristics that demand a thorough understanding of its safe handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you with the knowledge to work safely and effectively, making this a trusted resource for your laboratory operations.
Understanding the Hazard: Why Specific Precautions are Crucial
| Hazard Classification (Anticipated) | Potential Effects | Source (Similar Compounds) |
| Skin Irritation | Causes skin irritation, redness, and itching. | [1][2][3][4] |
| Serious Eye Irritation | Causes serious eye irritation, potentially leading to damage. | [1][2][3][4] |
| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of dust or vapors. | [1][2][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The selection of each piece of equipment is directly linked to preventing a specific route of exposure.
Step-by-Step PPE Protocol:
-
Hand Protection : Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves provide a suitable barrier against incidental contact.[6][7][8][9] Always inspect gloves for any signs of degradation or perforation before use. When work is complete, remove gloves using the proper technique to avoid contaminating your skin.
-
Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are required to protect against splashes or airborne particles.[8][9] In situations where there is a higher risk of splashing, such as during bulk transfers, a face shield should be worn in addition to safety goggles.[7]
-
Body Protection : A standard laboratory coat is required to protect against minor spills and contamination of personal clothing.[6] For tasks with a higher potential for significant splashes, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection : All handling of solid this compound that may generate dust, and any work with its solutions that could produce aerosols, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is necessary.[8][9]
Caption: Workflow for donning and doffing Personal Protective Equipment.
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound at every stage is critical for maintaining a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage container should be clearly labeled with the chemical name and all appropriate hazard warnings.
-
Keep the container tightly closed when not in use.
Experimental Procedures:
-
Preparation : Before handling the chemical, ensure that a safety shower and eyewash station are readily accessible.[3] Clear the work area of any unnecessary items.
-
Weighing and Transfer : Conduct all weighing and transfer operations of the solid material within a chemical fume hood to contain any dust. Use a spatula for transfers and avoid creating airborne dust.
-
Dissolution : When preparing solutions, add the solid this compound slowly to the solvent to avoid splashing.
-
Post-Experiment : After completing experimental work, decontaminate all surfaces and equipment that may have come into contact with the chemical.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is a critical final step in the handling process. As a non-halogenated organic compound, it must be disposed of as hazardous chemical waste.
Waste Collection and Disposal Protocol:
-
Waste Segregation : Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container.[10][11] This includes excess solid material, solutions, and contaminated consumables such as gloves and weighing paper. Do not mix this waste with halogenated solvents.[12]
-
Container Management : Use a container that is compatible with the chemical and has a secure, vapor-tight lid.[10][11] The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[10][11]
-
Storage of Waste : Store the waste container in a designated satellite accumulation area within the laboratory. This area should have secondary containment to capture any potential leaks.
-
Final Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[11] Do not under any circumstances dispose of this chemical down the drain.[10][12]
-
Empty Containers : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines for chemically contaminated glassware or plasticware.
By adhering to these detailed operational and disposal plans, you can confidently and safely incorporate this compound into your research, ensuring the protection of yourself, your colleagues, and the environment.
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Figshare. [Link]
-
How to Choose PPE for Chemical Work. Allan Chemical Corporation. [Link]
-
Personal protective equipment. DermNet. [Link]
-
PPE for Hazardous Chemicals. Canada Safety Training. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. Certified Safety. [Link]
-
Non-halogenated Organic Solvents - Standard Operating Procedure. Braun Research Group. [Link]
-
SDS 2001 - Aromatic Amine DECONtamination Solution.indd. SKC Inc. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
-
Material Safety Data Sheet - N-(4-Methoxybenzylidene)-4-Butylaniline, 99% (Titr.). Cole-Parmer. [Link]
-
Non-Halogenated Solvents in Laboratories. Campus Operations. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
-
Organic Solvent Waste Disposal. Safety & Risk Services. [Link]
-
N-(4-Ethoxybenzylidene)-4-acetylaniline. PubChem. [Link]
-
N-Benzylidene-p-anisidine. PubChem. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. N-(4-Ethoxybenzylidene)-4-acetylaniline | C17H17NO2 | CID 40424582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. dermnetnz.org [dermnetnz.org]
- 8. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
